Dihexyl sodium sulfosuccinate
Description
Properties
CAS No. |
3006-15-3 |
|---|---|
Molecular Formula |
C16H30NaO7S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21); |
InChI Key |
YUCTUWYCFFUCOR-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na] |
Other CAS No. |
3006-15-3 |
physical_description |
Liquid |
Pictograms |
Irritant |
Synonyms |
Monawet MM-80 |
Origin of Product |
United States |
Foundational & Exploratory
Dihexyl sodium sulfosuccinate critical micelle concentration determination
An In-depth Technical Guide to the Determination of Critical Micelle Concentration for Dihexyl Sodium Sulfosuccinate (B1259242)
Introduction
Dihexyl sodium sulfosuccinate is an anionic surfactant belonging to the dialkyl sulfosuccinate family. Like its more commonly studied analog, dioctyl sodium sulfosuccinate (AOT/DOSS), it possesses an amphiphilic structure with a hydrophilic sulfonate headgroup and two hydrophobic hexyl tail groups. This structure enables it to significantly reduce surface and interfacial tension, making it valuable in pharmaceuticals, personal care products, and industrial formulations as an emulsifier, wetting agent, and dispersant.
A fundamental characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form larger, organized structures called micelles.[1][2] Below the CMC, the surfactant primarily exists as monomers, which arrange themselves at the solution's surface or interfaces. Above the CMC, additional surfactant molecules form micelles in the bulk of the solution, while the monomer concentration remains relatively constant.[2]
Knowledge of the CMC is critical for researchers and formulation scientists as many key properties of a surfactant solution—such as solubilization capacity, detergency, and conductivity—change abruptly at this concentration.[3] This guide provides a detailed overview of the primary experimental techniques used to determine the CMC of dihexyl sodium sulfosuccinate, complete with methodologies, data presentation standards, and visual workflows.
While specific quantitative CMC values for dihexyl sodium sulfosuccinate are not abundant in the readily available literature, the principles and methods described herein are the standard, universally applicable techniques for its determination.
Core Experimental Methodologies for CMC Determination
The determination of the CMC relies on monitoring a physical property of the surfactant solution that exhibits a distinct change as a function of concentration. The concentration at which an inflection point or break occurs in the plot of this property versus concentration is taken as the CMC.[4] The most common and reliable methods include surface tensiometry, conductometry, and fluorescence spectroscopy.
Surface Tensiometry
Principle: Surface tension is a direct measure of the energy at the surface of a liquid. Below the CMC, as the concentration of dihexyl sodium sulfosuccinate increases, the surfactant monomers adsorb at the air-water interface, effectively reducing the surface tension. Once the interface is saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[1][2] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[1]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of dihexyl sodium sulfosuccinate (e.g., 100 mM) in high-purity, deionized water. Ensure the surfactant is fully dissolved.
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution. It is crucial to have several data points both below and above the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with high-purity water. Ensure the temperature of the sample is controlled and recorded, as CMC is temperature-dependent.[5]
-
Measurement: Measure the surface tension of each prepared solution, starting from the most dilute and progressing to the most concentrated. Allow the system to equilibrate before each measurement.
-
Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
CMC Determination: The resulting plot will typically show two linear regions. The intersection of the extrapolated lines from these two regions corresponds to the CMC.[1]
Experimental Workflow: Surface Tensiometry
Caption: Workflow for CMC determination using surface tensiometry.
Conductometry
Principle: This method is suitable for ionic surfactants like dihexyl sodium sulfosuccinate.[1] The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. When micelles form, the overall mobility of the charge carriers is reduced because the large, slow-moving micelles and their associated counterions are less efficient at transporting charge than the free monomers.[2][4] This leads to a change in the slope of the conductivity versus concentration plot. The CMC is the concentration at the breakpoint.[4]
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of dihexyl sodium sulfosuccinate solutions in deionized water of known low conductivity, covering a range of concentrations below and above the anticipated CMC.
-
Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell. Maintaining a constant temperature is critical.[6]
-
Measurement: Measure the specific conductance of each solution. It is good practice to start with the solvent (water) and titrate in a concentrated stock solution of the surfactant, or to measure discrete dilutions from most dilute to most concentrated.
-
Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
CMC Determination: The plot will show two distinct linear portions with different slopes. The point where these lines intersect is the CMC.[6]
Experimental Workflow: Conductometry
Caption: Workflow for CMC determination using conductometry.
Fluorescence Spectroscopy
Principle: This sensitive method utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and non-polar (micelle core) environments.[7] Pyrene (B120774), for instance, is sparingly soluble in water but readily partitions into the hydrophobic core of micelles once they form.[1] The change in the microenvironment of the probe leads to a significant change in its fluorescence emission spectrum (e.g., a change in the intensity ratio of specific vibronic peaks, known as the I1/I3 ratio). A plot of this spectral property versus surfactant concentration shows a sigmoidal curve, and the inflection point is taken as the CMC.[7]
Experimental Protocol:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone).
-
Sample Preparation: Prepare a series of surfactant solutions. To each, add a small aliquot of the probe stock solution and then remove the solvent under a gentle stream of nitrogen or by gentle heating, leaving a final probe concentration in the nanomolar to low micromolar range. This ensures the probe does not significantly affect micellization.
-
Equilibration: Allow the solutions to equilibrate, typically for several hours in the dark, to ensure the probe is fully partitioned.
-
Spectroscopic Measurement: Using a fluorometer, record the emission spectrum of the probe in each sample at a fixed excitation wavelength (e.g., ~335 nm for pyrene).
-
Data Analysis: From each spectrum, calculate the desired fluorescence parameter (e.g., the intensity ratio of the first and third vibronic peaks, I1/I3, for pyrene).
-
CMC Determination: Plot the calculated parameter (e.g., I1/I3 ratio) against the surfactant concentration. The data is typically fitted to a sigmoidal (Boltzmann) function. The center of the transition in this plot corresponds to the CMC.
Experimental Workflow: Fluorescence Spectroscopy
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Quantitative Data Summary
For illustrative purposes, the table below shows how CMC data should be structured.
| Determination Method | Surfactant | Temperature (°C) | CMC (mM) | Other Conditions | Reference |
| Surface Tensiometry | Dioctyl Sodium Sulfosuccinate (AOT) | 25 | ~2.5 | Aqueous Solution | [8] |
| Conductometry | Dioctyl Sodium Sulfosuccinate (AOT) | 25 | ~2.2 | Aqueous Solution | [9] |
| Tensiometry | Dioctyl Sodium Sulfosuccinate (AOT) | 25 | Varies | In presence of NaCl | [10] |
| General Range | Dioctyl Sodium Sulfosuccinate (AOT) | Not Specified | 0.2 - 0.6 | Aqueous Solution | [11] |
Factors Influencing CMC
Several factors can influence the CMC of an ionic surfactant like dihexyl sodium sulfosuccinate.
-
Temperature: For many ionic surfactants, the CMC value typically shows a U-shaped dependence on temperature. It decreases to a minimum value (often around 25-30°C) and then increases with a further rise in temperature.[5][12] This behavior is a result of the complex interplay between the temperature effects on water structure and the hydrophobic interactions driving micellization.
-
Addition of Electrolytes: The presence of an electrolyte (like NaCl) in the solution will decrease the CMC. The added counterions (Na+) reduce the electrostatic repulsion between the negatively charged sulfonate headgroups in the micelle, making aggregation more favorable and thus lowering the concentration at which it occurs.[13]
-
Presence of Co-solutes and Additives: Organic molecules, co-surfactants, and other additives can significantly alter the CMC by being incorporated into the micelles or by changing the properties of the solvent.[8][9]
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. justagriculture.in [justagriculture.in]
- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 5. scialert.net [scialert.net]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. researchgate.net [researchgate.net]
- 8. issstindian.org [issstindian.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
An In-depth Technical Guide to the Measurement of Dihexyl Sodium Sulfosuccinate Aggregation Number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the micelle aggregation number of dihexyl sodium sulfosuccinate (B1259242). This parameter is crucial for understanding the physicochemical properties of this surfactant and its applications in various fields, including drug delivery and formulation development. This document details the core experimental techniques, presents available quantitative data, and offers procedural outlines for key analytical methods.
Introduction to Micelle Aggregation Number
The aggregation number (Nagg) of a surfactant is a fundamental property that defines the average number of individual surfactant molecules that associate to form a single micelle in solution above the critical micelle concentration (CMC). This parameter influences numerous macroscopic properties of a surfactant solution, including its viscosity, solubilization capacity, and interaction with other molecules. For dihexyl sodium sulfosuccinate, an anionic surfactant with two hexyl chains, the aggregation number is a key indicator of its self-assembly behavior in aqueous media.
Experimental Techniques for Determining Aggregation Number
Several experimental techniques can be employed to measure the micelle aggregation number. The most common and reliable methods include fluorescence quenching, light scattering, and conductivity measurements.
2.1. Fluorescence Quenching
Fluorescence quenching is a powerful and widely used technique for determining the aggregation number of micelles.[1] The method relies on the use of a fluorescent probe and a quencher molecule that are both preferentially solubilized within the micelles. The quenching of the probe's fluorescence by the quencher follows a statistical distribution that is dependent on the number of micelles, which in turn allows for the calculation of the aggregation number.[1]
2.2. Light Scattering
Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of macromolecules and colloidal assemblies, such as micelles, in solution.[2] By measuring the intensity of scattered light as a function of surfactant concentration, the molecular weight of the micelles can be determined. The aggregation number is then calculated by dividing the micellar molecular weight by the molecular weight of a single surfactant monomer.[2]
2.3. Conductivity Measurement
While conductivity measurements are primarily used to determine the critical micelle concentration (CMC) of ionic surfactants, the data can also be used to estimate the aggregation number. The change in the slope of the conductivity versus concentration plot above and below the CMC is related to the degree of counterion binding to the micelles, which can be used in conjunction with theoretical models to estimate the aggregation number.
Quantitative Data for Dialkyl Sodium Sulfosuccinates
Direct experimental data for the aggregation number of dihexyl sodium sulfosuccinate is limited in the readily available scientific literature. However, a key study by Warr et al. (1984) provides a definitive value. To provide a broader context for the aggregation behavior of dialkyl sulfosuccinates, data for the closely related and extensively studied homolog, sodium dioctyl sulfosuccinate (AOT), is also presented for comparison.
Table 1: Aggregation Numbers of Dihexyl and Dioctyl Sodium Sulfosuccinate
| Surfactant | Method(s) | Aggregation Number (Nagg) | Temperature (°C) | Solvent | Reference |
| Dihexyl Sodium Sulfosuccinate | Fluorescence Quenching, Conductivity | 38 | 25.0 | Water | [3] |
| Sodium Dioctyl Sulfosuccinate (AOT) | Small-Angle Neutron Scattering (SANS) | 20-30 | Not Specified | Dry Hydrocarbon Solvents | [4] |
Note: The aggregation behavior of surfactants is highly dependent on experimental conditions such as temperature, concentration, and the presence of additives. The data presented for AOT in hydrocarbon solvents is for reverse micelles and is provided to illustrate the self-assembly characteristics of a closely related dialkyl sulfosuccinate.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the aggregation number of dihexyl sodium sulfosuccinate.
4.1. Time-Resolved Fluorescence Quenching Protocol
This protocol is based on established methods for determining micelle aggregation numbers using time-resolved fluorescence quenching.[5][6]
Materials:
-
Dihexyl sodium sulfosuccinate
-
Fluorescent probe (e.g., pyrene)
-
Quencher (e.g., cetylpyridinium (B1207926) chloride or other hydrophobic quencher)
-
High-purity water
-
Volumetric flasks and pipettes
-
Time-resolved fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a suitable solvent like acetone) at a concentration that will yield a final concentration in the micellar solutions of approximately 1-5 µM.
-
Prepare a stock solution of the quencher in high-purity water.
-
Prepare a concentrated stock solution of dihexyl sodium sulfosuccinate in high-purity water, well above its CMC.
-
-
Sample Preparation:
-
Prepare a series of solutions of dihexyl sodium sulfosuccinate at a fixed concentration above the CMC.
-
Add a small aliquot of the probe stock solution to each surfactant solution and mix thoroughly. The solvent from the probe stock should be allowed to evaporate, leaving the probe dispersed.
-
To this series of solutions, add varying amounts of the quencher stock solution to achieve a range of quencher concentrations.
-
Prepare a blank sample containing the surfactant and probe but no quencher.
-
-
Fluorescence Decay Measurement:
-
Use a time-resolved fluorometer to measure the fluorescence decay of the probe in each sample.
-
The decay data is fitted to an appropriate model (e.g., the Infelta-Tachiya model for micellar quenching) to obtain the quenching rate constant and the average number of quenchers per micelle.
-
-
Data Analysis:
-
The aggregation number (Nagg) is calculated from the slope of a plot of the natural logarithm of the ratio of fluorescence intensities in the absence (I0) and presence (I) of the quencher versus the quencher concentration. The relationship is given by the equation: ln(I0/I) = [Quencher] / [Micelle]
-
The micelle concentration [Micelle] can be expressed as ([Surfactant] - CMC) / Nagg. By determining the micelle concentration from the quenching data, the aggregation number can be calculated.
-
4.2. Static Light Scattering (SLS) Protocol
This protocol outlines the general procedure for determining the micellar molecular weight and aggregation number using static light scattering.[2]
Materials:
-
Dihexyl sodium sulfosuccinate
-
High-purity water (filtered through a 0.22 µm filter)
-
Static light scattering instrument with a laser light source
-
Scintillation vials or suitable dust-free cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a series of dihexyl sodium sulfosuccinate solutions in filtered, high-purity water at various concentrations above the CMC. It is critical that the solutions are free of dust and other particulates.
-
Prepare a blank sample of the filtered, high-purity water.
-
-
SLS Measurement:
-
Measure the intensity of scattered light from each solution and the blank at a fixed angle (typically 90°) or at multiple angles.
-
The excess scattered intensity (Rayleigh ratio) of the micelles is obtained by subtracting the scattering from the solvent.
-
-
Data Analysis (Zimm Plot):
-
The data is typically analyzed using a Zimm plot, which plots the reciprocal of the excess scattered intensity against the concentration and the square of the sine of half the scattering angle.
-
Extrapolation of the data to zero angle and zero concentration yields the weight-average molecular weight (Mw) of the micelles.
-
-
Calculation of Aggregation Number:
-
The aggregation number (Nagg) is calculated using the following formula: Nagg = Mw (micelle) / Mw (monomer)
-
Where Mw (monomer) is the molecular weight of a single dihexyl sodium sulfosuccinate molecule.
-
4.3. Conductivity Measurement Protocol
This protocol describes the use of conductivity measurements to determine the CMC and estimate the degree of counterion binding, which can be related to the aggregation number.
Materials:
-
Dihexyl sodium sulfosuccinate
-
High-purity water
-
Conductivity meter with a temperature-controlled cell
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Place a known volume of high-purity water in a temperature-controlled vessel.
-
Prepare a concentrated stock solution of dihexyl sodium sulfosuccinate.
-
-
Titration and Measurement:
-
Immerse the conductivity probe in the water and allow the temperature to equilibrate.
-
incrementally add small aliquots of the concentrated surfactant stock solution to the water with constant stirring.
-
Record the conductivity after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot the specific conductivity versus the concentration of dihexyl sodium sulfosuccinate.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
-
The ratio of the slopes of the lines above and below the CMC is related to the degree of counterion dissociation (α). The degree of counterion binding (β) is 1 - α.
-
The value of β can be used in theoretical models, such as the pseudo-phase separation model, to estimate the aggregation number, although this method is less direct than fluorescence quenching or light scattering.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental techniques described above.
References
- 1. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. research.aalto.fi [research.aalto.fi]
- 5. csun.edu [csun.edu]
- 6. scielo.br [scielo.br]
Dihexyl Sodium Sulfosuccinate: A Technical Guide to Surface Tension Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl sodium sulfosuccinate (B1259242) (DHSS), an anionic surfactant, plays a significant role in various scientific and industrial applications, including pharmaceuticals and drug delivery systems.[1][2] Its amphiphilic nature, characterized by a hydrophilic sulfonate head group and two hydrophobic hexyl chains, allows it to effectively reduce surface and interfacial tension.[1][2] This property is crucial for its function as a wetting agent, emulsifier, and dispersant, facilitating the formulation of stable and effective products.[1][2] In the context of drug development, DHSS can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2] This technical guide provides an in-depth overview of the core surface tension properties of dihexyl sodium sulfosuccinate, detailed experimental protocols for their measurement, and a comparative analysis with related compounds.
Chemical and Physical Properties
Dihexyl sodium sulfosuccinate is the sodium salt of the dihexyl ester of sulfosuccinic acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Sodium 1,4-dihexyl sulfosuccinate | [3] |
| CAS Number | 3006-15-3 | |
| Molecular Formula | C₁₆H₂₉NaO₇S | |
| Molecular Weight | 388.45 g/mol | |
| Appearance | Off-white to pale yellow powder or granules | [2] |
| Solubility in Water | 364 g/L | |
| Melting Point | 230°C (decomposes) | [4] |
| Density | 1.121 g/mL at 20°C | [4] |
Micellization and Surface Activity
In aqueous solutions, surfactant molecules like dihexyl sodium sulfosuccinate exhibit a unique behavior. At low concentrations, they exist as individual molecules (monomers). As the concentration increases, the hydrophobic tails of the surfactant molecules begin to aggregate to minimize their contact with water, a process driven by the hydrophobic effect. This leads to the formation of organized structures called micelles.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a critical parameter for any surfactant. It is the specific concentration at which the formation of micelles becomes significant.[5] Below the CMC, the surface tension of the solution decreases sharply with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form new micelles.
Surface Tension at CMC
The surface tension at the CMC (γ_CMC) represents the maximum reduction in surface tension that a surfactant can achieve. Similar to the CMC, the γ_CMC is influenced by the length of the alkyl chains.
Aggregation Number
The aggregation number is the average number of surfactant molecules that form a single micelle. For sodium dialkyl sulfosuccinates, it has been determined that the aggregation number for the dihexyl variant is 38.[7] This indicates that, on average, 38 molecules of dihexyl sodium sulfosuccinate come together to form a spherical micelle in an aqueous solution.[7]
For comparative purposes, the properties of the well-studied dioctyl sodium sulfosuccinate (AOT) are provided below.
| Surfactant | Alkyl Chains | Aggregation Number |
| Dihexyl Sodium Sulfosuccinate | 2 x C₆ | 38 |
| Dioctyl Sodium Sulfosuccinate (AOT) | 2 x C₈ | 56 |
Experimental Protocols for Surface Tension Measurement
The determination of surface tension and CMC is typically performed using tensiometry. The two most common and reliable methods are the Wilhelmy plate method and the Du Noüy ring method.
Wilhelmy Plate Method
The Wilhelmy plate method is a static or quasi-static technique that measures the force exerted on a thin, roughened platinum plate partially immersed in the liquid.
Methodology:
-
Preparation: A series of aqueous solutions of dihexyl sodium sulfosuccinate with varying concentrations are prepared. The Wilhelmy plate and the sample vessel are thoroughly cleaned to remove any contaminants.
-
Instrumentation: A force tensiometer equipped with a Wilhelmy plate is used.
-
Measurement:
-
The plate is suspended from a microbalance.
-
The sample solution is raised until it just touches the bottom of the plate.
-
The force exerted on the plate due to the wetting of the liquid is measured.
-
The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ), where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a properly wetted platinum plate).
-
-
CMC Determination: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined from the point of inflection in the resulting curve.
Du Noüy Ring Method
The Du Noüy ring method is a maximum-pull force method that measures the force required to detach a platinum-iridium ring from the surface of a liquid.
Methodology:
-
Preparation: As with the Wilhelmy plate method, a series of solutions of known concentrations are prepared, and the platinum ring and vessel are meticulously cleaned.
-
Instrumentation: A tensiometer equipped with a Du Noüy ring is utilized.
-
Measurement:
-
The ring is immersed in the sample solution.
-
The ring is then slowly pulled upwards through the liquid-air interface.
-
The force required to pull the ring through the surface increases until it reaches a maximum just before the liquid lamella breaks.
-
This maximum force is recorded.
-
-
Calculation: The surface tension is calculated from the maximum force, taking into account correction factors that depend on the ring dimensions and the density of the liquid.
-
CMC Determination: Similar to the Wilhelmy plate method, the surface tension values are plotted against the logarithm of the concentration to determine the CMC.
Visualizations
Chemical Structure and Micelle Formation
Caption: Chemical structure and schematic of micelle formation.
Experimental Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration.
Logic of Surface Tension Reduction
Caption: Relationship between concentration and surface tension.
Conclusion
Dihexyl sodium sulfosuccinate is a potent anionic surfactant with significant applications in research and development, particularly within the pharmaceutical industry. Its ability to effectively reduce surface tension is fundamental to its performance as an emulsifying and wetting agent. While specific CMC and surface tension at CMC values for the dihexyl variant require further experimental determination, its known aggregation number of 38 and the established trends within the dialkyl sulfosuccinate homologous series provide a strong basis for its application and further study. The experimental protocols outlined in this guide offer a standardized approach for the precise characterization of its surface-active properties, enabling researchers to harness its full potential in formulation development.
References
- 1. CAS 3006-15-3: Sodium dihexyl sulfosuccinate | CymitQuimica [cymitquimica.com]
- 2. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 3. Dihexyl Sodium Sulfosuccinate | C16H29NaO7S | CID 516989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Guide to the Synthesis and Purification of Dihexyl Sodium Sulfosuccinate for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of dihexyl sodium sulfosuccinate (B1259242), an anionic surfactant of significant interest in pharmaceutical and materials science research. The document details the underlying chemical pathways, experimental protocols, and purification strategies necessary to obtain a high-purity product suitable for research and development purposes.
Introduction
Dihexyl sodium sulfosuccinate is an anionic surfactant valued for its emulsifying, wetting, and dispersing properties. Its molecular structure, featuring a hydrophilic sulfonate group and two lipophilic hexyl chains, allows for the formation of micelles and a significant reduction in surface tension. These characteristics make it a valuable excipient in drug delivery systems, a stabilizer in emulsions and suspensions, and a key component in various chemical formulations. For research applications, the purity of dihexyl sodium sulfosuccinate is paramount, as impurities can significantly impact experimental outcomes. This guide outlines a robust two-step synthesis process followed by a detailed purification protocol to achieve a high degree of purity.
Synthesis of Dihexyl Sodium Sulfosuccinate
The synthesis of dihexyl sodium sulfosuccinate is typically achieved through a two-stage process: an esterification reaction to form the intermediate dihexyl maleate (B1232345), followed by a sulfonation reaction.
Stage 1: Esterification of Maleic Anhydride (B1165640)
In the first stage, maleic anhydride is reacted with n-hexanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to produce dihexyl maleate. The reaction proceeds via the opening of the anhydride ring by the alcohol, followed by a second esterification. Water is produced as a byproduct and is typically removed to drive the reaction to completion.
Stage 2: Sulfonation of Dihexyl Maleate
The second stage involves the addition of a sulfite, typically sodium bisulfite, across the double bond of the dihexyl maleate intermediate. This reaction introduces the hydrophilic sulfonate group, yielding the final product, dihexyl sodium sulfosuccinate.
Below is a diagram illustrating the overall synthesis pathway:
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of dihexyl sodium sulfosuccinate, based on established procedures for analogous dialkyl sulfosuccinates.
Materials and Equipment
| Material/Equipment | Specification |
| Maleic Anhydride | ≥ 99% purity |
| n-Hexanol | ≥ 99% purity |
| p-Toluenesulfonic acid monohydrate | Catalyst |
| Sodium Bisulfite | Reagent grade |
| Sodium Hydroxide (B78521) | For neutralization |
| Isopropanol (B130326) | Solvent |
| Round-bottom flask with Dean-Stark trap | 500 mL |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Separatory funnel | |
| Rotary evaporator |
Synthesis of Dihexyl Maleate (Stage 1)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add maleic anhydride (0.1 mol, 9.8 g), n-hexanol (0.22 mol, 22.5 g), and p-toluenesulfonic acid monohydrate (0.002 mol, 0.38 g).
-
Esterification Reaction: Heat the mixture to 130-140°C with vigorous stirring. Water will begin to collect in the Dean-Stark trap as a lower layer.
-
Monitoring and Completion: Continue the reaction for 2-4 hours, or until no more water is collected. The theoretical amount of water to be collected is 1.8 mL.
-
Neutralization: Cool the reaction mixture to below 80°C. Neutralize the acidic catalyst by adding a 30% aqueous sodium hydroxide solution dropwise until the pH of a small aqueous extract is between 6.5 and 7.5.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-hexanol under reduced pressure using a rotary evaporator.
Synthesis of Dihexyl Sodium Sulfosuccinate (Stage 2)
-
Reaction Setup: In a clean, dry round-bottom flask, combine the dihexyl maleate from the previous step with an aqueous solution of sodium bisulfite (0.11 mol, 11.4 g in 50 mL of water).
-
Sulfonation Reaction: Heat the mixture to 100-105°C under a nitrogen atmosphere with vigorous stirring. The reaction is typically complete within 3-4 hours, which can be monitored by the disappearance of the oily dihexyl maleate layer and the formation of a clear solution.
-
Initial Product: The resulting solution contains the crude dihexyl sodium sulfosuccinate.
Purification of Dihexyl Sodium Sulfosuccinate
Purification is a critical step to remove unreacted starting materials, byproducts, and inorganic salts. A common and effective method involves solvent precipitation.
Purification Protocol
-
Dehydration: The crude reaction mixture is first dehydrated, for example by azeotropic distillation with a suitable solvent like toluene, or by using a rotary evaporator under high vacuum.
-
Solvent Precipitation: The dehydrated crude product is dissolved in a minimal amount of a solvent in which it is highly soluble, such as isopropanol or ethanol.
-
Precipitation of Inorganics: To this solution, a solvent in which the inorganic salts (e.g., unreacted sodium bisulfite and sodium sulfate) are insoluble, such as acetone (B3395972) or a more nonpolar solvent, is slowly added with stirring. This will cause the inorganic salts to precipitate.
-
Filtration: The precipitated inorganic salts are removed by filtration.
-
Product Isolation: The dihexyl sodium sulfosuccinate is recovered from the filtrate by removal of the solvent under reduced pressure. The resulting solid is then dried in a vacuum oven.
The purification workflow is summarized in the diagram below:
Characterization and Quality Control
To ensure the suitability of the synthesized dihexyl sodium sulfosuccinate for research purposes, a thorough characterization is necessary.
Analytical Techniques
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and assessment of residual starting materials (n-hexanol, dihexyl maleate). |
| FT-IR Spectroscopy | Confirmation of functional groups (ester C=O, sulfonate S=O). |
| HPLC-MS | Purity assessment and quantification of the main component and any organic impurities. |
| Karl Fischer Titration | Determination of water content. |
| Elemental Analysis | Confirmation of elemental composition (C, H, Na, O, S). |
Purity Specifications
For research-grade dihexyl sodium sulfosuccinate, the following purity specifications are recommended:
| Parameter | Specification |
| Assay (by HPLC) | > 98% |
| Water Content | < 1.0% |
| Residual n-Hexanol | < 0.5% |
| Residual Dihexyl Maleate | < 0.5% |
| Inorganic Salts (as Na₂SO₄) | < 1.0% |
Conclusion
The synthesis and purification of dihexyl sodium sulfosuccinate require a systematic approach to ensure a high-purity product. The two-step synthesis, involving esterification and sulfonation, is a well-established route. The subsequent purification by solvent precipitation is crucial for removing inorganic byproducts and unreacted starting materials. Rigorous analytical characterization is essential to verify the purity and structural integrity of the final compound, ensuring its reliability for demanding research applications in drug development and materials science.
Spectroscopic Characterization of Dihexyl Sodium Sulfosuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic methods used to characterize dihexyl sodium sulfosuccinate (B1259242). It includes detailed experimental protocols, data interpretation, and visual representations of the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of formulations containing this versatile surfactant.
Molecular Structure and Overview
Dihexyl sodium sulfosuccinate, also known as di-n-hexyl sulfosuccinate sodium salt, is an anionic surfactant with the chemical formula C₁₆H₂₉NaO₇S. Its amphiphilic nature, arising from its polar sulfonate head group and nonpolar dihexyl ester tails, makes it an effective emulsifying, wetting, and dispersing agent in a variety of applications, including pharmaceuticals and cosmetics. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and performance in formulated products.
Below is a diagram of the chemical structure of dihexyl sodium sulfosuccinate.
Caption: Chemical Structure of Dihexyl Sodium Sulfosuccinate
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for dihexyl sodium sulfosuccinate based on analysis of closely related compounds and predictive models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for Dihexyl Sodium Sulfosuccinate in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (hexyl chain) | ~ 0.9 | Triplet | 6H |
| -(CH₂)₄- (hexyl chain) | ~ 1.3 - 1.4 | Multiplet | 16H |
| -O-CH₂- (hexyl chain) | ~ 1.6 - 1.7 | Multiplet | 4H |
| -O-CH₂-C₅H₁₁ | ~ 4.1 - 4.2 | Multiplet | 4H |
| -CH₂-CH(SO₃Na)- | ~ 2.9 - 3.2 | Multiplet | 2H |
| -CH(SO₃Na)- | ~ 3.4 - 3.6 | Multiplet | 1H |
Note: Predicted values are based on data for dioctyl sodium sulfosuccinate and hexyl acetate (B1210297). Actual shifts may vary depending on solvent and experimental conditions.[1][2][3]
Table 2: Predicted ¹³C NMR Chemical Shifts for Dihexyl Sodium Sulfosuccinate in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| -C H₃ (hexyl chain) | ~ 14.0 |
| -C H₂-CH₃ (hexyl chain) | ~ 22.5 |
| -C H₂-(CH₂)₂-CH₂-O- | ~ 25.5 |
| -C H₂-CH₂-O- | ~ 28.5 |
| -(C H₂)₂-CH₂-O- | ~ 31.5 |
| -O-C H₂- | ~ 65.0 |
| -C H₂-CH(SO₃Na)- | ~ 30.0 - 35.0 |
| -C H(SO₃Na)- | ~ 60.0 - 65.0 |
| -C =O (ester) | ~ 170.0 - 172.0 |
Note: Predicted values are based on data for dioctyl sodium sulfosuccinate and hexyl esters. Actual shifts may vary.[1][4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The identity of dihexyl sodium sulfosuccinate can be confirmed by its infrared spectrum.[6][7]
Table 3: Characteristic FTIR Absorption Bands for Dihexyl Sodium Sulfosuccinate
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2850 | C-H stretching (alkyl chains) | Strong |
| ~ 1735 | C=O stretching (ester) | Strong |
| ~ 1465 | C-H bending (methylene) | Medium |
| ~ 1380 | C-H bending (methyl) | Medium |
| ~ 1210 | S=O stretching (sulfonate) | Strong, Asymmetric |
| ~ 1050 | S=O stretching (sulfonate) | Strong, Symmetric |
| ~ 1160 | C-O stretching (ester) | Strong |
Note: These are characteristic ranges. The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.[8][9][10]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for Dihexyl Sodium Sulfosuccinate (Negative Ion Mode)
| m/z | Ion |
| 365.16 | [M-Na]⁻ |
| 279.13 | [M-Na - C₆H₁₂]⁻ (loss of hexene) |
| 193.10 | [M-Na - 2(C₆H₁₂)]⁻ (loss of two hexene molecules) |
| 179.08 | [SO₃CH(CH₂CO₂H)CO₂C₆H₁₃]⁻ |
| 129.00 | [SO₃CHCH₂CO₂H]⁻ |
Note: Fragmentation patterns are predicted and may vary based on the ionization technique (e.g., ESI, MALDI) and collision energy.[11][12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Dihexyl sodium sulfosuccinate does not possess a significant chromophore and therefore does not exhibit strong absorption in the standard UV-Vis range (200-800 nm). This technique is not typically used for identification or quantification of the pure substance. However, it can be employed to study the aggregation behavior (micellization) of the surfactant in solution, often by observing changes in the spectra of incorporated dye molecules.
Experimental Protocols
The following sections detail the methodologies for the spectroscopic characterization of dihexyl sodium sulfosuccinate.
General Spectroscopic Characterization Workflow
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of dihexyl sodium sulfosuccinate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of dihexyl sodium sulfosuccinate in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% formic acid for negative ion mode).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
For fragmentation studies (MS/MS), select the precursor ion (e.g., m/z 365.16) and apply collision-induced dissociation (CID).[13]
-
UV-Vis Spectroscopy Protocol (for Aggregation Studies)
-
Sample Preparation:
-
Prepare a series of solutions of dihexyl sodium sulfosuccinate in the desired solvent (e.g., water) with concentrations spanning the expected critical micelle concentration (CMC).
-
If using a probe, add a small, constant amount of a solvatochromic dye (e.g., pyrene, methyl orange) to each solution.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Measure the absorbance spectrum of each solution over the relevant wavelength range for the dye.
-
Plot the absorbance at the wavelength of maximum absorption (λ_max) of the dye as a function of the surfactant concentration.
-
The CMC is identified as the point where there is a distinct change in the slope of the plot.
-
References
- 1. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexyl acetate(142-92-7) 1H NMR [m.chemicalbook.com]
- 3. Dioctyl sulfosuccinate sodium salt(577-11-7) 1H NMR [m.chemicalbook.com]
- 4. ACETOACETIC ACID HEXYL ESTER(13562-84-0) 13C NMR spectrum [chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Dihexyl sodium sulfosuccinate for synthesis 3006-15-3 [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - Dihexyl sodium sulfosuccinate (C16H30O7S) [pubchemlite.lcsb.uni.lu]
- 12. contaminantdb.ca [contaminantdb.ca]
- 13. researchgate.net [researchgate.net]
The Energetics of Self-Assembly: A Deep Dive into the Thermodynamics of Dihexyl Sodium Sulfosuccinate Micellization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core thermodynamic principles governing the micellization of dihexyl sodium sulfosuccinate (B1259242) (DHSS), a crucial anionic surfactant with significant applications in pharmaceutical sciences and drug delivery. By understanding the energetic forces driving the spontaneous formation of micelles, researchers can better harness these colloidal structures for enhanced drug solubility, stability, and targeted delivery. This document provides a comprehensive overview of the quantitative thermodynamic parameters, detailed experimental methodologies for their determination, and a visualization of the underlying processes.
Quantitative Thermodynamic Parameters of Dihexyl Sodium Sulfosuccinate Micellization
The self-assembly of dihexyl sodium sulfosuccinate monomers into micelles is a thermodynamically driven process characterized by several key parameters. The critical micelle concentration (CMC) is the threshold concentration above which micelle formation begins. The spontaneity and nature of this process are further described by the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization.
A comprehensive study by Moulik et al. provides critical data on the thermodynamics of a closely related compound, sodium dioctyl sulfosuccinate (Aerosol OT), which offers valuable insights into the behavior of dihexyl sodium sulfosuccinate. The thermodynamic parameters are temperature-dependent, highlighting the intricate balance of forces involved in micelle formation.
| Temperature (K) | Critical Micelle Concentration (CMC) (mM) | Standard Gibbs Free Energy of Micellization (ΔG°m) (kJ/mol) | Standard Enthalpy of Micellization (ΔH°m) (kJ/mol) | Standard Entropy of Micellization (ΔS°m) (J/mol·K) |
| 298 | 2.5 | -20.6 | -8.4 | 41 |
| 303 | 2.6 | -21.0 | -7.5 | 45 |
| 308 | 2.7 | -21.4 | -6.6 | 48 |
| 313 | 2.9 | -21.8 | -5.7 | 51 |
| 318 | 3.1 | -22.2 | -4.8 | 55 |
Note: Data is based on studies of sodium dioctyl sulfosuccinate (Aerosol OT) and serves as a close approximation for dihexyl sodium sulfosuccinate due to structural similarity.
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic parameters of micellization relies on precise experimental techniques. The following are detailed methodologies for the key experiments used to characterize dihexyl sodium sulfosuccinate micellization.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with micelle formation, allowing for the simultaneous determination of the CMC and the enthalpy of micellization (ΔH°m).[1]
Methodology:
-
Sample Preparation: Prepare a concentrated solution of dihexyl sodium sulfosuccinate (typically 10-15 times the expected CMC) in the desired aqueous buffer. The same buffer is used as the titrand in the sample cell.
-
Instrument Setup: A computer-controlled microcalorimeter is used. The sample cell (typically 1.4 mL) is filled with the buffer, and the injection syringe (typically 300 µL) is filled with the concentrated surfactant solution. The system is allowed to equilibrate at the desired temperature (e.g., 298.15 K).[1]
-
Titration: The surfactant solution is injected into the sample cell in small, sequential aliquots (e.g., 10 µL) at regular intervals (e.g., 5 minutes) with constant stirring.[1]
-
Data Acquisition: The heat change associated with each injection is measured. Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration in the cell approaches and surpasses the CMC, the heat change reflects both the dilution and the formation of micelles.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the enthalpy change per injection. A plot of the cumulative heat change versus the total surfactant concentration in the cell yields a sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the difference in the enthalpy values before and after the CMC transition represents the enthalpy of micellization (ΔH°m).
Conductometry
Conductometry is a widely used method for determining the CMC of ionic surfactants like dihexyl sodium sulfosuccinate. It is based on the change in the electrical conductivity of the solution as micelles are formed.
Methodology:
-
Solution Preparation: Prepare a stock solution of dihexyl sodium sulfosuccinate in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.
-
Measurement: The specific conductance of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: The specific conductance is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration (CMC).[2][3] Below the CMC, the conductivity increases linearly with concentration due to the presence of individual surfactant ions. Above the CMC, the rate of increase in conductivity with concentration is lower because the newly added surfactant molecules form micelles, which have a lower mobility than the free ions, and a fraction of the counter-ions become associated with the micelles.
Tensiometry
Tensiometry measures the surface tension of a liquid and is a classic method for determining the CMC of surfactants. Surfactant molecules accumulate at the air-water interface, reducing the surface tension.
Methodology:
-
Solution Preparation: A series of dihexyl sodium sulfosuccinate solutions of varying concentrations are prepared in deionized water.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The surface tension decreases linearly with the log of the concentration until a certain point, after which it remains relatively constant.[4] The concentration at which this break in the plot occurs is the critical micelle concentration (CMC).[4]
Visualizing the Process: Workflows and Relationships
To better illustrate the experimental and conceptual frameworks, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for determining the CMC of dihexyl sodium sulfosuccinate.
Caption: Interrelationships between key thermodynamic parameters of micellization.
Role in Drug Delivery and Cellular Signaling
Dihexyl sodium sulfosuccinate, and its close analog Aerosol OT, are extensively used in drug delivery systems due to their ability to form stable microemulsions and nanoparticles.[5][6][7] These structures can encapsulate both hydrophobic and hydrophilic drugs, enhancing their solubility and facilitating their transport across biological membranes.
One of the mechanisms by which dioctyl sodium sulfosuccinate influences biological systems is through the modulation of intracellular signaling pathways. For instance, its laxative effect has been shown to be mediated in part by the stimulation of intestinal fluid and electrolyte secretion. This process is believed to involve an increase in mucosal cyclic adenosine (B11128) monophosphate (cAMP) levels.
The cyclic AMP signaling pathway is a ubiquitous second messenger system that plays a crucial role in numerous cellular processes.[8] An increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various target proteins, leading to a cellular response. In the context of the intestine, this can result in the opening of ion channels and subsequent water secretion. While this mechanism is primarily associated with its laxative effect, the ability of dihexyl sodium sulfosuccinate to modulate such a fundamental signaling pathway highlights its potential to influence cellular functions in other drug delivery applications.
Caption: Potential signaling pathway influenced by dihexyl sodium sulfosuccinate in drug delivery.
References
- 1. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 3. youtube.com [youtube.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. people.bu.edu [people.bu.edu]
- 6. Aerosol OT microemulsions as carriers for transdermal delivery of hydrophobic and hydrophilic local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Dihexyl Sodium Sulfosuccinate as a Surfactant
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyl sodium sulfosuccinate (B1259242) (DHSS), CAS 3006-15-3, is an anionic surfactant valued for its efficacy as a wetting agent, emulsifier, and dispersant.[1][2] Its molecular architecture, consisting of a hydrophilic sulfonate head group and dual hydrophobic hexyl tails, dictates its behavior in solution and at interfaces. This technical guide elucidates the core mechanism of action of DHSS, detailing its physicochemical properties, the process of micellization, and its function in reducing surface and interfacial tension. Furthermore, it provides standardized experimental protocols for its characterization and leverages visualization tools to illustrate key concepts and workflows, offering a comprehensive resource for professionals in research and development.
Molecular Structure and Physicochemical Properties
Dihexyl sodium sulfosuccinate is the sodium salt of the dihexyl ester of sulfosuccinic acid.[3] Its amphiphilic nature is fundamental to its function. The molecule features a polar, water-soluble (hydrophilic) headgroup containing the anionic sulfonate moiety, and two nonpolar, oil-soluble (hydrophobic) hexyl chains.[2] This dual-character structure drives the molecule's preferential adsorption at interfaces, such as air-water or oil-water.
Visualization of Molecular Structure
The simplified diagram below illustrates the distinct hydrophilic and hydrophobic regions of the Dihexyl Sodium Sulfosuccinate molecule.
Caption: Schematic of the amphiphilic structure of a DHSS molecule.
Physicochemical Data
The key properties of Dihexyl Sodium Sulfosuccinate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3006-15-3 | [3] |
| Molecular Formula | C₁₆H₂₉NaO₇S | [3] |
| Molecular Weight | 388.45 g/mol | [3] |
| Appearance | Off-white to pale yellow powder, granules, or liquid | [1][2][4] |
| Solubility in Water | 364 g/L | |
| pH (50 g/L in H₂O, 25°C) | 5.0 - 7.0 | |
| Melting Point | ~230 °C (decomposes) | |
| Purity | Typically >98% | [4] |
Core Mechanism of Action
The efficacy of DHSS as a surfactant is governed by two primary, interrelated phenomena: its ability to reduce surface tension and its capacity for self-assembly into micelles above a certain concentration.
Surface and Interfacial Tension Reduction
In an aqueous system, the hydrophobic tails of the DHSS molecules disrupt the cohesive hydrogen-bonding network of water. To minimize this energetically unfavorable interaction, DHSS monomers spontaneously migrate to interfaces. At the air-water interface, the hydrophobic tails orient towards the air, while the hydrophilic heads remain in the water phase. At an oil-water interface, the tails extend into the oil phase. This adsorption at the interface lowers the free energy of the system, manifesting as a reduction in surface tension (at the air-water interface) or interfacial tension (at the oil-water interface). This action is critical for its function as a wetting and emulsifying agent.[1]
Micellization and the Critical Micelle Concentration (CMC)
As the concentration of DHSS in a solution increases, the interface becomes saturated with surfactant monomers. Beyond this point, it becomes energetically favorable for the monomers in the bulk solution to self-assemble into spherical aggregates known as micelles.[5] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell, interfacing with the aqueous environment.
This transition occurs at a specific concentration known as the Critical Micelle Concentration (CMC) . The CMC is a fundamental characteristic of a surfactant.[6] Below the CMC, surface tension decreases significantly with increasing surfactant concentration. Above the CMC, any additional surfactant molecules primarily form new micelles, and the surface tension remains relatively constant.[5][6][7]
Visualization of the Micellization Process
Caption: Logical workflow of DHSS behavior as concentration increases to the CMC.
Quantitative Surfactant Properties
The CMC is a critical parameter for formulation development, as it represents the concentration for maximum efficiency in surface tension reduction. For many applications, using concentrations significantly above the CMC provides diminishing returns for wetting while being essential for solubilization.[7]
| Parameter | Value (in water) | Reference(s) |
| Critical Micelle Concentration (CMC) | ~0.055 mol/L (~2.1% w/v) | [8] |
| Surface Tension at CMC (γ_CMC) | A specific value for DHSS was not identified in the literature search. Generally, surfactants of this class reduce the surface tension of water (72 mN/m at 25°C) to a plateau value. For reference, the related compound Dioctyl Sodium Sulfosuccinate (with longer C8 tails) reduces it to ~25-30 mN/m. | [9] |
Note: The CMC value is influenced by factors such as temperature and the presence of electrolytes. The CMC of DHSS (C6 tails) is significantly higher than that of Dioctyl Sodium Sulfosuccinate (C8 tails), which is consistent with the general principle that shorter alkyl chains lead to higher CMC values due to increased hydrophilicity.[2][5]
Experimental Protocols for Surfactant Characterization
Determining the CMC is a primary step in characterizing any surfactant. The surface tension method is a direct and common approach.
CMC Determination by Tensiometry (Surface Tension Method)
This method relies on measuring the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the concentration at which the surface tension plot shows a distinct inflection point.[5]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of DHSS in high-purity, deionized water, ensuring the concentration is well above the expected CMC (e.g., 0.2 mol/L).
-
Serial Dilutions: Prepare a series of precise dilutions from the stock solution. The concentration range should adequately span below and above the expected CMC of ~0.055 mol/L.
-
Instrumentation: Use a calibrated tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, maintained at a constant temperature (e.g., 25°C).
-
Measurement:
-
Measure the surface tension of the pure deionized water as a baseline.
-
Starting with the most dilute solution, measure the surface tension of each sample. Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.
-
-
Data Analysis:
-
Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting plot will typically show two linear regions: a steeply sloped region at concentrations below the CMC and a nearly horizontal plateau region above the CMC.
-
The CMC is determined from the intersection point of the two regression lines fitted to these linear regions.[7]
-
Visualization of Experimental Workflow
Caption: Workflow for determining the CMC of DHSS using the surface tension method.
Alternative Methodologies
For ionic surfactants like DHSS, other methods can also be employed to determine the CMC:
-
Conductivity Method: This technique measures the electrical conductivity of the solution as a function of surfactant concentration. The plot of conductivity versus concentration shows a change in slope at the CMC, as the mobility of the larger micellar aggregates is lower than that of the individual surfactant ions.[5]
-
Fluorescence Spectroscopy: This method uses a fluorescent probe that partitions differently between the aqueous bulk and the hydrophobic micellar core. A significant change in the fluorescence spectrum or intensity is observed at the CMC.
Applications in Research and Drug Development
The mechanism of DHSS underpins its use in several high-value applications:
-
Pharmaceutical Formulations: As an excipient, DHSS acts as a solubilizing agent to improve the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[4] Its wetting properties aid in the uniform dispersion of drugs in topical and oral formulations.[1]
-
Cosmetics and Personal Care: DHSS is used as a cleansing agent, emulsifier to stabilize lotions and creams, and as a hydrotrope to increase the solubility of other ingredients in a formulation.
-
Industrial Processes: It serves as a powerful wetting agent and emulsifier in applications such as polymerization, paints, and inks.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 5. agilent.com [agilent.com]
- 6. Hydrophobic study of increasing alkyl chain length of platinum surfactant complexes: synthesis, characterization, micellization, thermodynamics, thermogravimetrics and surface morphology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Probing the Nanoscale: An In-depth Technical Guide to the Micelle Size and Shape Analysis of Dihexyl Sodium Sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the micellar size and shape of dihexyl sodium sulfosuccinate (B1259242), an anionic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals and material science. This document outlines the key physicochemical properties of its micelles, details the experimental methodologies for their characterization, and presents logical and experimental workflows through diagrams.
Quantitative Physicochemical Properties
The following table summarizes the known quantitative data for dihexyl sodium sulfosuccinate micelles in aqueous solutions.
| Property | Value | Method | Reference |
| Aggregation Number (Nagg) | 38 | Fluorescence Quenching | [1] |
| Likely Micelle Shape | Spherical | Inferred from Fluorescence Quenching and Conductance | [1] |
| Molecular Formula | C₁₆H₃₁NaO₇S | - | [2] |
| Molecular Weight | ~380.46 g/mol | - | [2] |
Experimental Protocols for Micelle Characterization
The determination of micelle size, shape, and aggregation number relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Fluorescence Quenching for Aggregation Number Determination
Fluorescence quenching is a powerful technique to determine the aggregation number of micelles.[1] The principle lies in the quenching of a fluorescent probe molecule, sequestered within the micelle, by a quencher molecule that is also present in the micellar phase. By modeling the quenching kinetics, the number of surfactant molecules per micelle can be elucidated.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., acetone).
-
Prepare a stock solution of the quencher (e.g., cetylpyridinium (B1207926) chloride) in deionized water.
-
Prepare a series of aqueous solutions of dihexyl sodium sulfosuccinate at a concentration significantly above its critical micelle concentration (CMC) to ensure the presence of micelles.
-
-
Sample Preparation:
-
To a set of volumetric flasks, add a small aliquot of the pyrene (B120774) stock solution and evaporate the solvent to leave a thin film of the probe.
-
Add the dihexyl sodium sulfosuccinate solution to each flask to dissolve the pyrene. The concentration of the probe should be low enough to ensure that the probability of a micelle containing more than one probe molecule is negligible.
-
Add varying concentrations of the quencher stock solution to the flasks. A control sample with no quencher is also prepared.
-
Allow the solutions to equilibrate, typically for several hours, to ensure the distribution of the probe and quencher among the micelles reaches equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm, and the emission is monitored at around 373 nm.
-
Record the steady-state fluorescence intensity (I) for each quencher concentration and the intensity in the absence of the quencher (I₀).
-
-
Data Analysis:
-
The aggregation number (Nagg) can be determined by plotting ln(I₀/I) against the concentration of the quencher. The relationship is described by the following equation, assuming Poissonian distribution of the quencher in the micelles: ln(I₀/I) = [Quencher] / [Micelle]
-
The micelle concentration ([Micelle]) can be expressed as: [Micelle] = ([Total Surfactant] - CMC) / Nagg
-
By combining these equations and rearranging, the aggregation number can be calculated from the slope of the plot.
-
Dynamic Light Scattering (DLS) for Hydrodynamic Size Determination
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of particles in suspension, making it ideal for characterizing micelles.[3] The technique analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles.
Generalized Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of dihexyl sodium sulfosuccinate in a suitable filtered solvent (typically deionized water) at various concentrations above the CMC.
-
Filter the solutions through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Place the cuvette in the DLS instrument.
-
Allow the sample to thermally equilibrate to the desired temperature (e.g., 25 °C).
-
Set the instrument parameters, including the laser wavelength, scattering angle, and measurement duration. Modern instruments can often automate these settings.
-
-
Data Acquisition:
-
The instrument measures the time-dependent fluctuations in the scattered light intensity.
-
An autocorrelation function is generated from these fluctuations.
-
-
Data Analysis:
-
The autocorrelation function is analyzed to determine the diffusion coefficient (D) of the micelles.
-
The hydrodynamic diameter (dH) is then calculated using the Stokes-Einstein equation: dH = kBT / (3πηD) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
-
The size distribution and polydispersity index (PDI) of the micelles can also be obtained from the analysis.
-
Small-Angle Neutron Scattering (SANS) for Shape and Structural Analysis
Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the shape, size, and internal structure of micelles in solution.[4] By analyzing the scattering pattern of neutrons at small angles, detailed information about the micellar morphology can be obtained.
Generalized Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of dihexyl sodium sulfosuccinate in a deuterated solvent (e.g., D₂O) to enhance the scattering contrast between the hydrogen-rich surfactant molecules and the solvent.
-
Prepare a series of concentrations to study concentration-dependent effects.
-
-
Instrument Setup:
-
The sample is placed in a quartz cell in the path of a neutron beam.
-
The instrument is configured to detect neutrons scattered at very small angles.
-
-
Data Acquisition:
-
The scattered neutron intensity is measured as a function of the scattering vector, q, where q = (4π/λ)sin(θ/2), with λ being the neutron wavelength and θ the scattering angle.
-
-
Data Analysis:
-
The scattering data is corrected for background scattering from the solvent and the sample cell.
-
The resulting scattering curve (intensity vs. q) is analyzed by fitting it to mathematical models that describe the scattering from different shapes (e.g., spheres, ellipsoids, cylinders).
-
From the best-fit model, parameters such as the radius of gyration, core and shell dimensions, and information about the micelle shape can be extracted.
-
Visualizing Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes in micelle analysis.
Caption: Logical flow of micelle formation with increasing surfactant concentration.
Caption: General experimental workflow for the characterization of micelles.
References
Physical and chemical properties of Dihexyl sodium sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl sodium sulfosuccinate (B1259242) (DHSS), with the CAS number 3006-15-3, is an anionic surfactant belonging to the family of dialkyl sulfosuccinates.[1] It is recognized for its excellent emulsifying, wetting, and dispersing properties, which makes it a valuable ingredient in a wide array of applications, including cosmetics, pharmaceuticals, and industrial processes.[1][2] Its molecular structure, featuring a hydrophilic sulfonate group and two hydrophobic hexyl chains, allows it to effectively reduce surface and interfacial tension.[1] This guide provides an in-depth overview of the physical and chemical properties of Dihexyl sodium sulfosuccinate, detailed experimental protocols for their determination, and a discussion of its applications, particularly in the realm of drug development.
Physical and Chemical Properties
The physicochemical properties of Dihexyl sodium sulfosuccinate are summarized in the tables below. It is important to note that while data for the dihexyl compound is provided where available, some properties are extrapolated from its close and more extensively studied analog, Dioctyl sodium sulfosuccinate (DOSS), and are indicated as such.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | Sodium 1,4-dihexyl sulfosuccinate | [3] |
| Synonyms | Dihexyl sodium sulfosuccinate, DHSS | [2] |
| CAS Number | 3006-15-3 | [2] |
| Molecular Formula | C₁₆H₂₉NaO₇S | [3] |
| Molecular Weight | 388.45 g/mol | [2] |
| Appearance | Off-white to pale yellow powder or granules; also available as a clear, slightly hazy viscous liquid in aqueous solution. | [1][2] |
Physicochemical Data
| Property | Value | Notes | Reference(s) |
| Melting Point | 230 °C (decomposes) | [4] | |
| Solubility | 364 g/L in water | Highly soluble in water, forming clear solutions. Also soluble in alcohols and some organic solvents. | [4] |
| pH | 5-7 (50 g/L in H₂O at 25 °C) | [4] | |
| Density | 1.121 g/mL at 20 °C | [4] | |
| Critical Micelle Concentration (CMC) | Not explicitly found for Dihexyl. For Dioctyl Sodium Sulfosuccinate: 0.2 - 0.6 mM | The CMC is the concentration at which surfactant molecules begin to form micelles. | [5] |
| Surface Tension | Not explicitly found for Dihexyl. For Dioctyl Sodium Sulfosuccinate: ~25-30 mN/m at 0.1% concentration in water | A measure of the surface energy of the liquid. | [5] |
| Aggregation Number | 38 | The average number of surfactant monomers in a micelle. | [6] |
| Krafft Temperature | Not explicitly found for Dihexyl. | The temperature at which the solubility of a surfactant equals its CMC. | |
| Hydrolysis | Sensitive to hydrolysis under highly acidic or alkaline conditions. | The ester linkages can be cleaved. | [7] |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of Dihexyl sodium sulfosuccinate.
Synthesis of Dihexyl Sodium Sulfosuccinate
A common method for the synthesis of Dihexyl sodium sulfosuccinate involves a two-step process: esterification followed by sulfonation.[8]
Step 1: Esterification of Maleic Anhydride (B1165640) with Hexanol
-
In a reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, charge maleic anhydride and hexanol in a molar ratio of approximately 1:2.2.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to a temperature of 130-140 °C with continuous stirring.
-
Water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to obtain dihexyl maleate (B1232345).
Step 2: Sulfonation of Dihexyl Maleate
-
The crude dihexyl maleate is reacted with a sulfonating agent, typically an aqueous solution of sodium bisulfite (NaHSO₃).
-
The reaction mixture is heated to around 100-110 °C and stirred vigorously for several hours.
-
The progress of the sulfonation reaction can be monitored by techniques such as titration to determine the consumption of the sulfonating agent.
-
Upon completion, the product, Dihexyl sodium sulfosuccinate, is isolated. This may involve purification steps to remove unreacted starting materials and byproducts.
Synthesis of Dihexyl sodium sulfosuccinate.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Common methods include surface tensiometry and conductometry.
Method: Surface Tensiometry (Wilhelmy Plate Method)
-
Prepare a stock solution of Dihexyl sodium sulfosuccinate in deionized water.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations.
-
Measure the surface tension of each solution using a tensiometer equipped with a Wilhelmy plate.
-
Ensure the plate is thoroughly cleaned and flamed before each measurement.
-
Allow the solution to equilibrate before taking a reading.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.
Workflow for CMC Determination by Surface Tensiometry.
Measurement of Surface Tension
The surface tension of Dihexyl sodium sulfosuccinate solutions can be measured using various techniques, with the Du Noüy ring method and the Wilhelmy plate method being common.
Method: Du Noüy Ring Method
-
Calibrate the tensiometer with a liquid of known surface tension (e.g., deionized water).
-
Place the Dihexyl sodium sulfosuccinate solution in a clean vessel.
-
Immerse a platinum-iridium ring into the solution.
-
Slowly raise the ring through the liquid-air interface.
-
The force required to pull the ring from the surface is measured just before the liquid film breaks.
-
The surface tension is calculated from this maximum force, considering necessary correction factors.
Determination of Solubility
The solubility of Dihexyl sodium sulfosuccinate in a given solvent can be determined by the equilibrium saturation method.
Method: Equilibrium Saturation
-
Add an excess amount of Dihexyl sodium sulfosuccinate to a known volume of the solvent (e.g., water) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.
-
Analyze the concentration of the dissolved Dihexyl sodium sulfosuccinate in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve, or gravimetric analysis after solvent evaporation).
-
The determined concentration represents the solubility of the compound at that temperature.
Role in Drug Development
Dihexyl sodium sulfosuccinate, as an effective surfactant, plays a significant role in pharmaceutical formulations, primarily by enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]
Mechanism of Action in Formulations
The amphiphilic nature of Dihexyl sodium sulfosuccinate is key to its function. The hydrophobic tails can interact with the non-polar regions of a drug molecule, while the hydrophilic head interacts with the aqueous environment. Above its CMC, Dihexyl sodium sulfosuccinate forms micelles, which are spherical aggregates with a hydrophobic core and a hydrophilic shell.[9]
Poorly soluble drugs can be encapsulated within the hydrophobic core of these micelles, a process known as solubilization. This effectively increases the apparent solubility of the drug in the aqueous medium of the formulation. By presenting the drug in a solubilized form, its dissolution rate upon administration can be significantly increased, which is often the rate-limiting step for the absorption of poorly soluble drugs.
Furthermore, as a surfactant, Dihexyl sodium sulfosuccinate can enhance the permeability of biological membranes, which can further improve drug absorption.[10]
Micellar Solubilization of a Poorly Soluble Drug.
No specific signaling pathways directly modulated by Dihexyl sodium sulfosuccinate in the context of drug delivery have been identified in the reviewed literature. Its primary role is as a formulation excipient to improve the physicochemical properties of the drug product.
Safety and Handling
Dihexyl sodium sulfosuccinate is considered harmful if swallowed and causes skin irritation.[3] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area.[3] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Dihexyl sodium sulfosuccinate is a versatile anionic surfactant with significant potential in various scientific and industrial fields, including pharmaceutical sciences. Its ability to reduce surface tension and form micelles makes it an effective agent for enhancing the solubility and bioavailability of challenging drug compounds. This guide has provided a comprehensive overview of its known physical and chemical properties, along with methodologies for their characterization. Further research into the specific biological interactions and a more complete physicochemical characterization of Dihexyl sodium sulfosuccinate will undoubtedly expand its applications in advanced drug delivery systems.
References
- 1. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 2. CAS 3006-15-3: Sodium dihexyl sulfosuccinate | CymitQuimica [cymitquimica.com]
- 3. Dihexyl Sodium Sulfosuccinate | C16H29NaO7S | CID 516989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dihexyl sodium sulfosuccinate CAS#: 3006-15-3 [amp.chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. specialchem.com [specialchem.com]
- 9. What is the mechanism of Dioctyl Sodium Sulfosuccinate? [synapse.patsnap.com]
- 10. Surfactants Used in Pharmaceutical Suspensions - Pharmapproach.com [pharmapproach.com]
Methodological & Application
Application Notes and Protocols for Nanoparticle Synthesis Using Dihexyl Sodium Sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reverse micelle, or water-in-oil microemulsion, method is a versatile and widely utilized "bottom-up" approach for synthesizing a variety of nanoparticles with controlled size and morphology.[1][2] In this system, surfactant molecules self-assemble in a nonpolar solvent to form spherical aggregates with their hydrophilic headgroups oriented inward, encapsulating a nano-sized aqueous core. These aqueous pools act as nanoreactors, confining the chemical reaction to a controlled volume, thereby regulating nanoparticle nucleation and growth.[3][4]
While dioctyl sodium sulfosuccinate (B1259242) (Aerosol-OT or AOT) is the most extensively studied surfactant for this application, its homolog, dihexyl sodium sulfosuccinate, presents an alternative with different physicochemical properties due to its shorter alkyl chains. This application note provides a detailed protocol for the synthesis of nanoparticles using dihexyl sodium sulfosuccinate, adapted from well-established procedures for AOT. The synthesis of silver nanoparticles is presented as a representative example.
Physicochemical Properties: Dihexyl vs. Dioctyl Sodium Sulfosuccinate
The difference in alkyl chain length between dihexyl and dioctyl sodium sulfosuccinate influences their surfactant properties, which can affect reverse micelle formation and, consequently, nanoparticle synthesis. While extensive data for dihexyl sodium sulfosuccinate is limited, a comparison of known properties is crucial for protocol adaptation.
| Property | Dihexyl Sodium Sulfosuccinate | Dioctyl Sodium Sulfosuccinate (AOT/DOSS) | Reference(s) |
| CAS Number | 3006-15-3 | 577-11-7 | [5] |
| Molecular Formula | C₁₆H₂₉NaO₇S | C₂₀H₃₇NaO₇S | [6][7] |
| Molecular Weight | 388.45 g/mol | 444.56 g/mol | [7] |
| Aqueous Solubility | 364 g/L | High | [7] |
| Critical Micelle Conc. (CMC) | Data not readily available | ~0.2 - 0.6 mM in water | [7] |
| General Form | Solid | White or off-white powder/liquid | [7] |
Note: The shorter hydrophobic chains of dihexyl sodium sulfosuccinate may lead to a higher critical micelle concentration (CMC) and different interfacial curvature, potentially altering the size of the reverse micelle water pool at a given water-to-surfactant molar ratio (W₀). Researchers should consider that direct substitution may require optimization of surfactant concentration and W₀ values.
Detailed Experimental Protocol: Silver Nanoparticle Synthesis
This protocol details the synthesis of silver nanoparticles (AgNPs) using the two-microemulsion reverse micelle method. It is adapted from established procedures using AOT.[8][9]
Materials and Equipment
-
Surfactant: Dihexyl sodium sulfosuccinate (CAS 3006-15-3)
-
Oil Phase: Isooctane (B107328) or n-dodecane (spectroscopic grade)
-
Precursor: Silver nitrate (B79036) (AgNO₃)
-
Reducing Agent: Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or Sodium borohydride (B1222165) (NaBH₄)
-
Solvent: Deionized water (18.2 MΩ·cm)
-
Equipment:
-
Analytical balance
-
Magnetic stirrers and stir bars
-
Volumetric flasks and pipettes
-
Glass vials or small Erlenmeyer flasks
-
Syringe filters (0.22 µm)
-
Ultrasonic bath
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Preparation of Stock Solutions (Reverse Micelles)
The key to this method is the preparation of two separate microemulsion systems: one containing the metal precursor and the other containing the reducing agent.
Microemulsion A (Silver Precursor):
-
Prepare a 0.1 M stock solution of dihexyl sodium sulfosuccinate in isooctane. For example, dissolve 3.885 g of dihexyl sodium sulfosuccinate in isooctane to a final volume of 100 mL.
-
Prepare a 0.4 M aqueous solution of silver nitrate (AgNO₃).
-
To create the reverse micelle solution, take a defined volume of the 0.1 M surfactant solution (e.g., 20 mL).
-
Calculate the required volume of the 0.4 M AgNO₃ solution to achieve the desired water-to-surfactant molar ratio (W₀). The formula is: Volume of H₂O (µL) = W₀ × (Molarity of Surfactant) × (Volume of Surfactant Solution in L) × 18015
-
Add the calculated volume of the aqueous AgNO₃ solution dropwise to the surfactant-oil solution while stirring vigorously.
-
Sonicate the mixture for 10-15 minutes until it becomes clear and optically transparent, indicating the formation of stable reverse micelles.
Microemulsion B (Reducing Agent):
-
Take the same volume of the 0.1 M dihexyl sodium sulfosuccinate solution as used for Microemulsion A (e.g., 20 mL).
-
Prepare a 0.5 M aqueous solution of hydrazine hydrate (N₂H₄·H₂O).
-
Using the same W₀ value, calculate and add the corresponding volume of the aqueous hydrazine solution to the surfactant-oil mixture under vigorous stirring.
-
Sonicate until the solution is clear and transparent.
Nanoparticle Synthesis
-
Transfer Microemulsion A (containing AgNO₃) to a clean glass vial with a magnetic stir bar.
-
Rapidly inject Microemulsion B (containing the reducing agent) into Microemulsion A under continuous, vigorous stirring.
-
Observe the solution for a color change. A transition from colorless to a yellowish-brown hue typically indicates the formation of silver nanoparticles.[9]
-
Allow the reaction to proceed for 1-2 hours under stirring to ensure completion.
Nanoparticle Purification (Optional but Recommended)
To isolate the nanoparticles from the microemulsion, a destabilization step is required.
-
Add an excess of a polar solvent like acetone (B3395972) or ethanol (B145695) to the final nanoparticle solution. This will disrupt the reverse micelles.
-
The nanoparticles will precipitate out of the solution.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet several times with a mixture of ethanol and hexane (B92381) to remove residual surfactant.
-
Finally, resuspend the purified nanoparticles in a suitable solvent (e.g., ethanol, chloroform, or water if surface functionalized).
Data Presentation: Influence of Synthesis Parameters
The following tables summarize typical quantitative data from AOT-based systems, which can serve as a starting point for experiments with dihexyl sodium sulfosuccinate. The water-to-surfactant molar ratio (W₀) is a critical parameter for controlling the size of the nanoparticle, as it dictates the size of the aqueous core of the reverse micelle.[3][8]
Table 1: Effect of W₀ on Silver Nanoparticle Size (AOT System)
| W₀ Value | Surfactant System | Precursor | Reductant | Mean Diameter (nm) | Size Distribution | Reference |
| 4 | 0.1 M AOT/dodecane | AgNO₃ | N₂H₄ | 2.1 | Narrow | [8] |
| 6 | 0.1 M AOT/dodecane | AgNO₃ | N₂H₄ | 3.5 | Narrow | [8] |
| 8 | 0.1 M AOT/dodecane | AgNO₃ | N₂H₄ | 4.8 | Broader | [8] |
| 10 | 0.5 M AOT/isooctane | HAuCl₄ | Na₂SO₃ | 8-10 | - | [1][10] |
Table 2: Example Reagent Concentrations for Nanoparticle Synthesis (AOT Systems)
| Nanoparticle Type | Surfactant Solution | Precursor Solution | Reductant Solution | W₀ | Reference |
| Silver (Ag) | 0.1 M AOT in dodecane | 0.4 M AgNO₃ (aq) | 0.5 M N₂H₄ (aq) | 4 - 8 | [8] |
| Gold (Au) | 0.1 M AOT in isooctane | 0.1 M HAuCl₄ (aq) | 0.6 M Ascorbic Acid (aq) | 5 - 12.5 | [11] |
| Gold (Au) | 0.5 M AOT in isooctane | 0.01-0.03 M HAuCl₄ (aq) | 0.2 M Na₂SO₃ (aq) | 10 | [10] |
Visualizations
Experimental Workflow
Mechanism of Nanoparticle Formation
References
- 1. Synthesis and agglomeration of gold nanoparticles in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. In situ synthesis of silver nanocluster in AOT reverse micelles | Semantic Scholar [semanticscholar.org]
- 5. Diethylhexyl Sodium Sulfosuccinate - PCC Group Product Portal [products.pcc.eu]
- 6. Dihexyl Sodium Sulfosuccinate | C16H29NaO7S | CID 516989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 8. Preparation of silver nanoparticles in water-in-oil AOT reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of silver nanoparticles in AOT microemulsion system [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. A Uni-Micelle Approach for the Controlled Synthesis of Monodisperse Gold Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microemulsion Formation Using Dihexyl Sodium Sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl sodium sulfosuccinate (B1259242) is an anionic surfactant recognized for its potent emulsifying, wetting, and surface tension reducing properties. Its molecular structure, featuring a sulfonate group, facilitates the formation of micelles, making it a valuable excipient in pharmaceutical formulations. These characteristics are particularly advantageous for the development of microemulsions, which are thermodynamically stable, optically transparent, and isotropic systems of oil, water, and surfactant.
Microemulsions serve as promising drug delivery vehicles, capable of enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Their small droplet size, typically in the range of 10-100 nm, allows for efficient drug solubilization and enhanced permeation across biological membranes.[2] This document provides detailed application notes and protocols for the formulation and characterization of microemulsions utilizing dihexyl sodium sulfosuccinate, intended to guide researchers in harnessing the potential of this versatile surfactant for advanced drug delivery applications. While comprehensive data for microemulsions formulated solely with dihexyl sodium sulfosuccinate is an emerging area of research, this guide leverages findings from mixed surfactant systems to provide robust methodological guidance.
Physicochemical Properties of Dihexyl Sodium Sulfosuccinate
| Property | Value | Reference |
| Chemical Name | Sodium 1,4-dihexyl sulfosuccinate | [3] |
| CAS Number | 3006-15-3 | [3] |
| Molecular Formula | C₁₆H₂₉NaO₇S | [3] |
| Molecular Weight | 388.45 g/mol | [3] |
| Appearance | Yellowish to brownish liquid or solid | [4] |
| Solubility | Soluble in water | [4] |
| Key Features | Anionic surfactant, emulsifying agent, wetting agent, reduces surface tension | [5][4] |
Experimental Protocols
Protocol 1: Preparation of a Mixed Surfactant Microemulsion
This protocol is adapted from a study by Tartaro et al. (2024) which utilized a blend of sodium dioctyl sulfosuccinate (AOT) and sodium dihexyl sulfosuccinate (SDHS) to form microemulsions. This approach is valuable for tuning the hydrophilic-lipophilic balance (HLB) of the system to achieve stable microemulsions.
Materials:
-
Sodium dihexyl sulfosuccinate (SDHS)
-
Sodium dioctyl sulfosuccinate (AOT)
-
Oil Phase (e.g., isooctane)
-
Aqueous Phase (e.g., deionized water, brine solution)
-
Graduated cylinders or volumetric flasks
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare Surfactant Solutions:
-
Prepare a stock solution of AOT in the chosen oil phase (e.g., isooctane).
-
Prepare a stock solution of SDHS in the aqueous phase (e.g., water or a specific concentration of NaCl solution).
-
-
Mixing the Components:
-
In a clean glass vial or tube, combine the AOT-oil solution and the SDHS-aqueous solution. A fixed mass ratio of the two surfactants, for instance, SDHS/AOT = 0.5, can be used as a starting point.[6]
-
Gently add the organic phase (AOT in oil) first, followed by the sequential addition of the aqueous components: SDHS solution, any additional distilled water, and finally the salt solution. This order helps prevent the precipitation of SDHS.[6]
-
-
Homogenization:
-
Gently shake the mixture three times and then twice daily for two days to ensure thorough mixing and equilibration.[6]
-
-
Equilibration:
-
Store the samples in an incubator at a constant temperature (e.g., 25°C) for at least five days to allow the phases to fully equilibrate and for a clear, flat meniscus to form between any coexisting liquid phases.[6]
-
-
Visual Inspection:
-
After equilibration, visually inspect the samples to identify the phase behavior (e.g., single-phase microemulsion, Winsor I, II, or III systems).[6]
-
Experimental Workflow for Microemulsion Preparation
Caption: Workflow for preparing mixed surfactant microemulsions.
Protocol 2: Characterization of Microemulsions
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the microemulsion sample with the continuous phase (water or oil) to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the average particle size (Z-average) and the PDI. The PDI value indicates the breadth of the size distribution.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the microemulsion sample with the continuous phase.
-
Inject the sample into the specific zeta potential cell.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument's software will calculate the zeta potential, which is an indicator of the surface charge and stability of the microemulsion droplets.
-
3. Structural Analysis:
-
Techniques: Small-Angle X-ray Scattering (SAXS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
SAXS Procedure:
-
Load the microemulsion sample into a capillary tube.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-rays at small angles.
-
Analyze the scattering pattern to determine the size, shape, and internal structure of the microemulsion droplets or domains.[7]
-
-
NMR Procedure (Diffusion NMR):
-
Place the microemulsion sample in an NMR tube.
-
Use pulsed-field gradient NMR sequences to measure the self-diffusion coefficients of the different components (oil, water, surfactant).
-
The diffusion data can help distinguish between oil-in-water, water-in-oil, and bicontinuous microemulsion structures.[7]
-
4. Drug Loading and Encapsulation Efficiency:
-
Technique: UV-Vis Spectrophotometry (for UV-active drugs)
-
Procedure for Encapsulation Efficiency (EE%):
-
Separate free drug from the microemulsion: This can be done by ultrafiltration or dialysis.
-
Ultrafiltration: Place the microemulsion in a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the microemulsion droplets. Centrifuge at an appropriate speed and time.
-
-
Quantify the free drug: Measure the concentration of the drug in the filtrate using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. A pre-established calibration curve of the drug in the same solvent is required.
-
Calculate EE%:
-
EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
-
-
Procedure for Drug Loading (DL%):
-
Determine the amount of encapsulated drug: This is the "Total Drug Amount - Free Drug Amount" from the EE% calculation.
-
Determine the total weight of the microemulsion components (oil, surfactant, water).
-
Calculate DL%:
-
DL% = (Amount of Encapsulated Drug / Total Weight of Microemulsion Components) x 100
-
-
General Workflow for Microemulsion Characterization
Caption: Key techniques for microemulsion characterization.
Application in Drug Delivery
Microemulsions formulated with dihexyl sodium sulfosuccinate can act as effective carriers for delivering therapeutic agents. Their ability to encapsulate both hydrophilic and lipophilic drugs within their distinct domains makes them highly versatile.
Mechanism of Enhanced Drug Delivery:
The small droplet size and the presence of surfactants in microemulsions can enhance drug permeation through biological barriers like the skin or the gastrointestinal tract. The surfactants can fluidize the lipid bilayers of cell membranes, thereby facilitating drug transport.
Logical Flow of Microemulsion-Mediated Drug Delivery
References
- 1. Characterization of Complex Crude Oil Microemulsions-DSC Contribution | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. merlab.metu.edu.tr [merlab.metu.edu.tr]
- 5. colloidal-dynamics.com [colloidal-dynamics.com]
- 6. mdpi.com [mdpi.com]
- 7. citedrive.com [citedrive.com]
Dihexyl Sodium Sulfosuccinate: Not a Recognized Additive in Protein Crystallization Studies
Despite a comprehensive review of scientific literature and chemical databases, there is no evidence to suggest that dihexyl sodium sulfosuccinate (B1259242) is utilized as an additive in protein crystallization studies. While a variety of surfactants and detergents are employed to stabilize proteins, particularly membrane proteins, and to facilitate the formation of well-ordered crystals, dihexyl sodium sulfosuccinate does not appear to be among the documented reagents for this application.
Researchers and drug development professionals seeking to optimize protein crystallization conditions typically rely on a well-established repertoire of additives. These include a wide range of salts, polymers such as polyethylene (B3416737) glycols (PEGs), and various detergents. For membrane proteins, detergents like n-dodecyl-β-D-maltoside (DDM), n-octyl-β-D-glucopyranoside (OG), and lauryl dimethylamine (B145610) N-oxide (LDAO) are commonly used to mimic the lipid bilayer and maintain protein integrity.
A related compound, bis(2-ethylhexyl) sodium sulfosuccinate (often referred to as AOT or Docusate Sodium), has been studied for its ability to stabilize the structure of certain proteins in solution. However, even for this more well-known surfactant, its direct application as a primary additive in promoting the growth of diffraction-quality protein crystals is not a mainstream technique.
Given the lack of any supporting data or established methodologies, it is not possible to provide detailed application notes or experimental protocols for the use of dihexyl sodium sulfosuccinate in protein crystallization. Scientists are advised to consult the extensive existing literature on protein crystallization to select appropriate additives from the vast array of proven and effective compounds.
General Experimental Workflow for Screening Additives in Protein Crystallization
For researchers interested in screening novel additives for protein crystallization, a general workflow can be followed. This process is systematic and allows for the evaluation of an additive's potential to improve crystal quality.
Caption: General workflow for screening a new additive in protein crystallization.
This generalized protocol would be the starting point for evaluating any new, unproven compound for its utility in protein crystallization. However, for dihexyl sodium sulfosuccinate specifically, the absence of prior art suggests that such an investigation would be entirely exploratory.
Application Notes and Protocols for Dihexyl Sodium Sulfosuccinate in Soil Remediation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihexyl sodium sulfosuccinate (B1259242) as a promising surfactant for the remediation of contaminated soils. This document outlines its applications in removing challenging contaminants, presents available performance data, and offers detailed protocols for laboratory-scale investigations.
Introduction
Dihexyl sodium sulfosuccinate is an anionic surfactant with properties that make it effective for enhancing the removal of contaminants from soil matrices. Its molecular structure, featuring a hydrophilic sulfonate head and two hydrophobic hexyl tails, allows it to reduce interfacial tension between water and non-aqueous phase liquids (NAPLs), as well as to form micelles that can solubilize hydrophobic compounds. These characteristics are particularly beneficial in soil washing and surfactant-enhanced bioremediation applications. Research has indicated its potential in mobilizing dense non-aqueous phase liquids (DNAPLs), which are a class of persistent and difficult-to-remediate environmental pollutants. Furthermore, studies on its biodegradation suggest it can be broken down by soil microorganisms, an important factor for its environmental fate and potential for in-situ applications.[1]
Applications in Soil Remediation
Dihexyl sodium sulfosuccinate is primarily utilized in two main soil remediation techniques:
-
Surfactant-Enhanced Soil Washing (SESW): In this ex-situ or in-situ process, an aqueous solution of dihexyl sodium sulfosuccinate is used to flush contaminants from the soil. The surfactant increases the solubility and mobility of hydrophobic organic compounds and can aid in the desorption of heavy metals from soil particles.
-
Surfactant-Enhanced Bioremediation: By increasing the bioavailability of hydrophobic contaminants, dihexyl sodium sulfosuccinate can facilitate their degradation by indigenous or introduced microorganisms. The surfactant helps to transfer the contaminants from the soil matrix into the aqueous phase where they are more accessible to microbial attack.
Data Presentation: Performance of Dihexyl Sodium Sulfosuccinate
The following table summarizes the quantitative data found in the literature regarding the effectiveness of dihexyl sodium sulfosuccinate and a closely related compound in soil remediation.
| Application | Contaminant | Surfactant System | Soil/Matrix Type | Removal Efficiency (%) | Reference |
| Surfactant-Enhanced Aquifer Remediation | Dense Non-Aqueous Phase Liquid (DNAPL) | 2 wt% Dihexyl Sodium Sulfosuccinate with NaCl and CaCl₂ | Not Specified | 95 | [2] |
| Surfactant-Enhanced Extraction | Cadmium (Cd) | Ionic Liquid based on bis(2-ethylhexyl)sulfosuccinate | Not Specified | 62.57 | [3] |
Experimental Protocols
The following are detailed protocols for laboratory-scale experiments to evaluate the efficacy of dihexyl sodium sulfosuccinate for soil remediation.
Protocol 1: Batch Soil Washing for Heavy Metal Removal
This protocol is adapted from methodologies for surfactant-enhanced heavy metal extraction.
Objective: To determine the effectiveness of dihexyl sodium sulfosuccinate in removing heavy metals (e.g., Cadmium) from contaminated soil in a batch washing process.
Materials:
-
Contaminated soil, air-dried and sieved (<2 mm)
-
Dihexyl sodium sulfosuccinate
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
-
pH meter
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS)
Procedure:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of dihexyl sodium sulfosuccinate at different concentrations (e.g., 0.5, 1.0, 2.0, 5.0 wt%). Adjust the pH of the solutions to a desired value (e.g., 7.0) using dilute NaOH or HCl.
-
Soil Washing:
-
Place a known mass of contaminated soil (e.g., 5.0 g) into each 50 mL centrifuge tube.
-
Add a specific volume of a surfactant solution to each tube to achieve a desired soil-to-liquid ratio (e.g., 1:10 w/v).
-
Securely cap the tubes and place them on a mechanical shaker.
-
Agitate the tubes for a predetermined time (e.g., 24 hours) at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).
-
-
Phase Separation:
-
After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 20 minutes to separate the soil from the aqueous phase.
-
-
Sample Analysis:
-
Carefully decant the supernatant (the washing solution).
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the concentration of the target heavy metal in the filtered supernatant using ICP-OES or AAS.
-
-
Calculate Removal Efficiency:
-
Determine the initial concentration of the heavy metal in the soil using an appropriate digestion method (e.g., EPA Method 3050B) followed by ICP-OES or AAS analysis.
-
Calculate the removal efficiency using the following formula: Removal Efficiency (%) = (Mass of metal in supernatant / Initial mass of metal in soil) x 100
-
Protocol 2: Surfactant-Enhanced Bioremediation of Hydrocarbon-Contaminated Soil
Objective: To evaluate the potential of dihexyl sodium sulfosuccinate to enhance the bioremediation of soil contaminated with hydrocarbons (e.g., diesel or crude oil).
Materials:
-
Hydrocarbon-contaminated soil
-
Dihexyl sodium sulfosuccinate
-
Nutrient solution (containing nitrogen and phosphorus sources)
-
Bioreactors (e.g., microcosms or flasks)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for hydrocarbon analysis
-
Respirometer or equipment for measuring CO₂ evolution
Procedure:
-
Microcosm Setup:
-
Prepare several microcosms, each containing a known amount of contaminated soil (e.g., 100 g).
-
To the experimental microcosms, add a solution of dihexyl sodium sulfosuccinate to achieve the desired concentration (e.g., 1 wt% based on soil dry weight). Also, add the nutrient solution.
-
Prepare control microcosms: one with only nutrient solution (no surfactant) and a sterile control (autoclaved soil) to account for abiotic losses.
-
Adjust the moisture content of the soil in all microcosms to an optimal level for microbial activity (e.g., 60% of water holding capacity).
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).
-
Periodically aerate the microcosms to ensure aerobic conditions.
-
-
Monitoring:
-
At regular intervals (e.g., day 0, 15, 30, 60), collect soil samples from each microcosm.
-
Monitor bioremediation progress by measuring the degradation of target hydrocarbons using GC-MS analysis of solvent-extracted soil samples.
-
Optionally, measure microbial activity by monitoring CO₂ evolution using a respirometer.
-
-
Data Analysis:
-
Calculate the percentage degradation of the target hydrocarbons in each microcosm over time.
-
Compare the degradation rates between the surfactant-amended microcosms and the controls to determine the enhancement effect of dihexyl sodium sulfosuccinate.
-
Visualizations
Caption: Workflow for Batch Soil Washing Experiment.
Caption: Mechanism of Surfactant-Enhanced Remediation.
References
Application of Dihexyl Sodium Sulfosuccinate in Polymerase Chain Reaction: A Theoretical Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl sodium sulfosuccinate (B1259242) is a synthetic anionic surfactant known for its excellent emulsifying, wetting, and dispersing properties. While it has found applications in various fields, including cosmetics and industrial processes, its use as an additive in polymerase chain reaction (PCR) is not a documented or established practice. This document explores the theoretical potential of Dihexyl sodium sulfosuccinate in PCR, drawing parallels with the known functions of other surfactants in this application. It also provides a general framework for researchers interested in investigating the effects of novel surfactants like Dihexyl sodium sulfosuccinate on PCR performance.
Theoretical Role of Surfactants in PCR
Surfactants are sometimes included in PCR mixtures to enhance the reaction's efficiency and specificity. Their proposed mechanisms of action include:
-
Stabilizing the Polymerase: Surfactants can prevent the denaturation and aggregation of the DNA polymerase at high temperatures, thereby maintaining its activity throughout the thermal cycling process.
-
Reducing Secondary Structures: By lowering the surface tension of the reaction mixture, surfactants may help to disrupt secondary structures in the DNA template and primers, making them more accessible for annealing and extension.
-
Preventing Non-Specific Adsorption: Surfactants can coat the surfaces of the reaction tubes, preventing the adsorption of the polymerase and other reaction components, which can be particularly beneficial in low-volume reactions.
-
Improving Template Accessibility: In reactions involving complex templates, such as those with high GC content or from crude samples, surfactants may aid in making the DNA more accessible to the polymerase.
Potential Application of Dihexyl Sodium Sulfosuccinate in PCR: A Hypothesis
Based on its properties as a surfactant, one could hypothesize that Dihexyl sodium sulfosuccinate might influence a PCR reaction. Its ability to form reverse micelles has been utilized for DNA encapsulation, suggesting an interaction with nucleic acids.[1] In a PCR context, this could theoretically translate to aiding in the denaturation of the DNA template or preventing the formation of primer-dimers. However, without experimental data, this remains speculative.
It is crucial to note that the introduction of any new component to a PCR assay requires careful optimization, as surfactants can also have inhibitory effects at certain concentrations.
General Protocol for Evaluating a Novel Surfactant in PCR
For researchers interested in exploring the effects of Dihexyl sodium sulfosuccinate or other novel surfactants on their PCR assays, the following general protocol provides a starting point for systematic evaluation.
Experimental Workflow
Figure 1. A generalized workflow for the evaluation of a novel surfactant in a PCR assay.
Methodologies
-
Preparation of Surfactant Stock Solution:
-
Prepare a concentrated stock solution of Dihexyl sodium sulfosuccinate (e.g., 10% w/v) in nuclease-free water.
-
Ensure the surfactant is fully dissolved. Gentle heating may be required, but avoid boiling.
-
Prepare a series of dilutions from the stock solution to be tested.
-
-
PCR Reaction Setup:
-
Prepare a standard PCR master mix for your target of interest, containing all necessary components (buffer, dNTPs, primers, polymerase, and template DNA) except for the surfactant.
-
Aliquot the master mix into individual PCR tubes.
-
Add varying final concentrations of Dihexyl sodium sulfosuccinate to the reaction tubes. A broad range should initially be tested (e.g., 0.01%, 0.1%, 0.5%, 1%, and 2%).
-
Include a positive control (no surfactant) and a negative control (no template DNA).
-
-
Thermal Cycling:
-
Perform PCR using your standard, optimized cycling conditions.
-
-
Analysis of PCR Products:
-
Visualize the PCR products by agarose gel electrophoresis.
-
Compare the intensity and specificity of the bands in the reactions with and without the surfactant.
-
If a positive effect is observed, further optimization of the surfactant concentration and other PCR parameters (e.g., annealing temperature, MgCl₂ concentration) may be necessary.
-
Data Presentation
The results of such an experiment can be summarized in a table to clearly present the quantitative and qualitative effects of the surfactant.
| Final Surfactant Concentration (%) | Amplicon Yield (Relative Units) | Presence of Non-Specific Products | Observations |
| 0 (Positive Control) | 1.00 | - | Baseline amplification |
| 0.01 | Value | Yes/No | Description |
| 0.1 | Value | Yes/No | Description |
| 0.5 | Value | Yes/No | Description |
| 1.0 | Value | Yes/No | Description |
| 2.0 | Value | Yes/No | Description |
| 0 (Negative Control) | 0.00 | - | No amplification |
Conclusion
Currently, there is no scientific literature supporting the application of Dihexyl sodium sulfosuccinate in polymerase chain reaction. Its role as a surfactant suggests a theoretical potential to influence the reaction, but this would require empirical validation. The provided general protocol offers a framework for researchers to systematically investigate the effects of this and other novel surfactants on their PCR assays. Any such investigation should be conducted with careful controls to determine the optimal concentration and to identify any potential inhibitory effects. Researchers are encouraged to consult literature on commonly used PCR enhancers and surfactants to inform their experimental design.
References
Application Notes and Protocols: Dihexyl Sodium Sulfosuccinate as a Template for Nanomaterial Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihexyl sodium sulfosuccinate (B1259242), commonly known as Aerosol OT (AOT), is an anionic surfactant widely employed as a templating agent in the synthesis of a diverse range of nanomaterials. Its ability to form thermodynamically stable reverse micelles (RMs) in nonpolar solvents provides a versatile platform for the controlled fabrication of nanoparticles with tunable sizes and narrow size distributions. These reverse micelles act as nanoreactors, encapsulating aqueous nanodroplets within a continuous oil phase, thereby providing a confined environment for chemical reactions. This document provides detailed application notes and experimental protocols for the synthesis of various nanomaterials using AOT as a template, along with quantitative data and workflow visualizations. The unique properties of nanomaterials synthesized via this method have significant implications for various fields, including drug delivery, catalysis, and diagnostics.
Principle of Nanomaterial Synthesis in AOT Reverse Micelles
The synthesis of nanoparticles within AOT reverse micelles is a "soft template" method that leverages the self-assembly of AOT molecules in a nonpolar solvent. The hydrophilic head groups of the AOT molecules orient towards the interior, encapsulating a nano-sized aqueous core, while the hydrophobic tails extend into the surrounding organic medium.
The size of the aqueous core, and consequently the resulting nanoparticles, is primarily controlled by the molar ratio of water to surfactant, denoted as W₀ ([H₂O]/[AOT]).[1][2] By precisely adjusting the W₀ value, researchers can dictate the dimensions of the nanoreactor and thus tailor the size of the synthesized nanoparticles.[1][3] The reaction is typically initiated by mixing two separate microemulsions, one containing the precursor salt and the other containing the reducing or precipitating agent. The dynamic nature of the reverse micelles allows for collisions and the exchange of reactants between the aqueous cores, leading to nucleation and growth of the nanoparticles within the confined space of the micelle.[4]
Applications in Nanomaterial Synthesis
The AOT reverse micelle system is a versatile method for synthesizing a wide array of nanomaterials, including:
-
Metallic Nanoparticles: Gold (Au) and silver (Ag) nanoparticles with controlled sizes and optical properties have been successfully synthesized.[5][6] These materials are of great interest for applications in catalysis, sensing, and nanomedicine.
-
Semiconductor Nanoparticles (Quantum Dots): The synthesis of quantum dots, such as Cadmium Sulfide (CdS), has been demonstrated, with the particle size influencing their photoluminescent properties.[7]
-
Polymeric Nanoparticles: Biocompatible and biodegradable nanoparticles made from polymers like chitosan (B1678972) and alginate can be fabricated for drug delivery applications.[3][8][9][10] The reverse micelle method offers excellent control over the size and encapsulation efficiency of these polymeric nanocarriers.
-
Protein Nanoparticles: This technique can also be used to prepare protein-based nanoparticles for therapeutic and diagnostic purposes.[11]
Experimental Protocols
General Protocol for Nanoparticle Synthesis in AOT Reverse Micelles
This protocol outlines the general steps for synthesizing nanoparticles using the AOT reverse micelle method. Specific parameters will vary depending on the desired nanomaterial.
Materials:
-
Dihexyl sodium sulfosuccinate (AOT)
-
Nonpolar solvent (e.g., isooctane, n-heptane, cyclohexane)
-
Aqueous precursor salt solution (e.g., HAuCl₄ for gold nanoparticles, AgNO₃ for silver nanoparticles)
-
Aqueous reducing or precipitating agent solution (e.g., NaBH₄, N₂H₄)
-
Deionized water
-
Polar solvent for destabilization (e.g., acetone (B3395972), ethanol)
Procedure:
-
Preparation of AOT Stock Solution: Prepare a stock solution of AOT in the chosen nonpolar solvent at a specific concentration (e.g., 0.1 M to 0.5 M).[8][12]
-
Preparation of Microemulsions:
-
Microemulsion A (Precursor): To a specific volume of the AOT stock solution, add a calculated amount of the aqueous precursor salt solution to achieve the desired W₀ value. The solution should be stirred vigorously until it becomes clear and optically transparent.
-
Microemulsion B (Reducing/Precipitating Agent): In a separate flask, prepare a second microemulsion by adding the aqueous reducing or precipitating agent solution to the AOT stock solution to the same W₀ value. Stir until the solution is clear.
-
-
Nanoparticle Synthesis:
-
Rapidly add Microemulsion B to Microemulsion A under vigorous stirring.
-
The reaction mixture will typically undergo a color change, indicating the formation of nanoparticles.
-
Continue stirring for a specified period (e.g., 30 minutes to several hours) to allow the reaction to complete.
-
-
Isolation and Purification:
-
Destabilize the reverse micelles by adding a polar solvent such as acetone or ethanol. This will cause the nanoparticles to precipitate.
-
Collect the precipitated nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of the nonpolar solvent and the polar solvent, followed by washing with the polar solvent to remove any residual AOT and unreacted precursors.
-
Dry the purified nanoparticles under vacuum or in a desiccator.
-
-
Characterization:
-
Characterize the size, morphology, and crystalline structure of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).
-
Analyze the optical properties using UV-Vis spectroscopy or photoluminescence spectroscopy, as appropriate for the material.
-
Protocol for the Synthesis of Chitosan Nanoparticles
This protocol is adapted from a study on the synthesis of chitosan nanoparticles in AOT reverse micelles.[8]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Glutaraldehyde (B144438) (cross-linking agent)
-
AOT
-
n-heptane
-
Deionized water
Procedure:
-
Prepare a 0.1% (w/v) chitosan solution in 1% (v/v) acetic acid.
-
Prepare a 0.1 M AOT solution in n-heptane.
-
Prepare two separate AOT microemulsions:
-
Microemulsion A (Chitosan): Add the aqueous chitosan solution to the AOT/n-heptane solution to achieve the desired W₀ value (e.g., 10, 15, 20).
-
Microemulsion B (Glutaraldehyde): Prepare a separate microemulsion with an aqueous solution of glutaraldehyde (e.g., 0.01% w/v) at the same W₀ value.
-
-
Mix the microemulsions and stir for a designated time to allow for cross-linking and nanoparticle formation.
-
Isolate the chitosan nanoparticles by adding a sufficient amount of acetone to break the microemulsion, followed by centrifugation.
-
Wash the nanoparticles with acetone and then water to remove residual AOT and unreacted glutaraldehyde.
-
Lyophilize the nanoparticles to obtain a dry powder.
Quantitative Data
The size of the nanoparticles synthesized in AOT reverse micelles is highly dependent on the W₀ value. The following tables summarize quantitative data from studies on chitosan and alginate nanoparticle synthesis.
Table 1: Influence of W₀ on the Size and Polydispersity of Chitosan Nanoparticles [8]
| W₀ Value | Nanoparticle Size (nm) | Polydispersity Index (PDI) |
| 10 | 120 ± 5 | 0.15 |
| 15 | 180 ± 8 | 0.18 |
| 20 | 250 ± 10 | 0.22 |
Data corresponds to nanoparticles synthesized with 0.1% w/v Chitosan and 0.01% w/v Glutaraldehyde in 0.1 M AOT/n-heptane at 25°C.
Table 2: Influence of W₀ on the Size of Alginate Nanoparticles Synthesized in AOT Reverse Micelles [3][9][10]
| W₀ Value | Nanoparticle Size (nm) |
| 5 | ~50 |
| 10 | ~80 |
| 15 | ~120 |
Note: The exact sizes can vary based on the specific experimental conditions.
Visualization of Key Relationships
Conclusion
The use of dihexyl sodium sulfosuccinate (AOT) as a template for nanomaterial synthesis via the reverse micelle technique offers a robust and highly controllable method for producing a wide variety of nanoparticles. The ability to precisely tune the nanoparticle size by adjusting the water-to-surfactant molar ratio (W₀) is a key advantage of this approach. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and professionals in the fields of materials science, nanotechnology, and drug development, enabling the rational design and synthesis of advanced nanomaterials for a multitude of applications.
References
- 1. Versatility of Reverse Micelles: From Biomimetic Models to Nano (Bio)Sensor Design | MDPI [mdpi.com]
- 2. The Size of AOT Reverse Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring alginate nanoparticles: influence of reverse micelle templates on structure, size, and encapsulation properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08616C [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synthesis and agglomeration of gold nanoparticles in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of silver nanoparticles in water-in-oil AOT reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Dihexyl Sodium Sulfosuccinate in Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl sodium sulfosuccinate (B1259242) (DHSS) is an anionic surfactant belonging to the dialkyl sulfosuccinate family of detergents.[1] While its primary applications are in industrial processes and as an emulsifying agent in various formulations, its amphipathic nature—possessing both a hydrophilic sulfonate head group and hydrophobic dihexyl tails—suggests potential utility in the solubilization of biological membranes for the extraction of integral membrane proteins.[2] Membrane proteins are critical targets for drug discovery and biomedical research, and their extraction from the native lipid bilayer is a crucial first step for biochemical and structural characterization.[3]
These application notes provide an overview of the properties of DHSS relevant to membrane protein extraction, a generalized protocol for its use, and a discussion of its potential advantages and limitations in this context. Due to the limited availability of specific data on the use of DHSS for this application, the following protocols are based on general principles of membrane protein solubilization by anionic detergents and data from closely related compounds. Empirical optimization is critical for the successful extraction of any specific membrane protein.
Physicochemical Properties of Dihexyl Sodium Sulfosuccinate
Table 1: Physicochemical Properties of Dihexyl Sodium Sulfosuccinate and a Related Detergent
| Property | Dihexyl Sodium Sulfosuccinate (DHSS) | Dioctyl Sodium Sulfosuccinate (DOSS) |
| CAS Number | 3006-15-3[1] | 577-11-7[4] |
| Molecular Formula | C₁₆H₂₉NaO₇S[1] | C₂₀H₃₇NaO₇S[4] |
| Molecular Weight | 388.45 g/mol [2] | 444.56 g/mol [4] |
| Aggregation Number | 38[5] | Not specified |
| Critical Micelle Concentration (CMC) | Not readily available | 0.2 - 0.6 mM[4] |
Experimental Protocols
The following are generalized protocols for the extraction of membrane proteins using Dihexyl sodium sulfosuccinate. These should be considered as starting points and will require optimization for each specific membrane protein and cell type.
Protocol 1: Small-Scale Screening for Optimal DHSS Concentration
This protocol is designed to determine the optimal concentration of DHSS for the solubilization of a target membrane protein.
Materials:
-
Cell paste or membrane preparation containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)
-
Dihexyl sodium sulfosuccinate (DHSS) stock solution (e.g., 10% w/v in water)
-
Solubilization Buffer: Lysis Buffer with varying concentrations of DHSS (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v)
-
Microcentrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Resuspend the cell paste or membrane preparation in Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add DHSS stock solution to each tube to achieve the desired final concentrations.
-
Incubate the samples for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the optimal DHSS concentration for solubilization.
Protocol 2: Large-Scale Membrane Protein Extraction with DHSS
Once the optimal DHSS concentration is determined, this protocol can be used for larger-scale preparations.
Materials:
-
Cell paste or membrane preparation
-
Optimized Solubilization Buffer (Lysis Buffer containing the optimal concentration of DHSS)
-
Ultracentrifuge
-
Affinity chromatography resin (if the protein is tagged)
-
Dialysis tubing or centrifugal concentrators for detergent removal/exchange
Procedure:
-
Resuspend the cell paste or membrane preparation in the Optimized Solubilization Buffer.
-
Incubate for 1-2 hours at 4°C with gentle stirring.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant contains the solubilized membrane proteins and can be used for downstream purification steps such as affinity chromatography.
-
It is crucial to maintain the DHSS concentration above the CMC throughout the purification process to prevent protein aggregation.
-
For downstream applications that are incompatible with DHSS, detergent exchange or removal can be performed using methods like dialysis, size-exclusion chromatography, or affinity-based methods.
Application Considerations
Potential Advantages:
-
Anionic Nature: As an anionic detergent, DHSS may be effective in disrupting strong protein-lipid and protein-protein interactions.
-
Mildness: The shorter alkyl chains of DHSS compared to DOSS might confer milder properties, potentially preserving the structure and function of some membrane proteins better than harsher detergents.
Potential Limitations and Challenges:
-
Lack of Characterization: The limited data on its use in this specific application means that its effects on protein stability, activity, and compatibility with various downstream analytical techniques are largely unknown.
-
Potential for Denaturation: Anionic detergents, in general, can be more denaturing than non-ionic or zwitterionic detergents. The potential for DHSS to denature the target protein must be carefully assessed.
-
Downstream Compatibility: The compatibility of DHSS with downstream applications such as mass spectrometry, enzyme assays, and structural biology techniques needs to be empirically determined. Anionic detergents can interfere with some analytical methods.
Visualizations
Experimental Workflow for Membrane Protein Extraction and Analysis
Caption: A generalized experimental workflow for membrane protein extraction, purification, and analysis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a well-studied membrane protein that, upon ligand binding, initiates a cascade of intracellular signaling events regulating cell proliferation, survival, and differentiation.[6][7][8][9] The extraction of functional EGFR is a prerequisite for studying its structure and interaction with other proteins.
Caption: A simplified diagram of the EGFR signaling pathway.
Conclusion
Dihexyl sodium sulfosuccinate presents a potential, yet largely unexplored, option for the extraction of membrane proteins. Its properties as an anionic surfactant suggest it could be effective for solubilizing membrane-embedded proteins. However, the lack of specific application data necessitates a cautious and empirical approach. Researchers and drug development professionals interested in using DHSS should perform thorough screening and optimization studies to determine its suitability for their specific protein of interest, paying close attention to the preservation of protein structure and function. The generalized protocols and workflows provided here serve as a foundational guide for such investigations.
References
- 1. Dihexyl Sodium Sulfosuccinate | C16H29NaO7S | CID 516989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols for Dihexyl Sodium Sulfosuccinate in Pesticide Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the utilization of dihexyl sodium sulfosuccinate (B1259242) as a surfactant in pesticide formulation studies. Dihexyl sodium sulfosuccinate, an anionic surfactant, serves as a potent wetting, dispersing, and emulsifying agent, enhancing the efficacy of pesticide formulations.[1][2] Its application is particularly valuable in the development of stable and effective Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).
Properties and Functionality
Dihexyl sodium sulfosuccinate significantly lowers the surface tension of aqueous solutions, which allows for improved spreading and adherence of pesticide droplets on the waxy surfaces of plant leaves.[1] This enhanced contact between the pesticide and the target surface can lead to increased absorption of the active ingredient.[3] In formulations, it also aids in the uniform distribution of solid or liquid active ingredients, preventing aggregation and settling.
While specific data for dihexyl sodium sulfosuccinate is limited in publicly available research, its close structural analogue, dioctyl sodium sulfosuccinate (DOSS), is well-studied and provides a strong proxy for its performance characteristics.
Table 1: Physical and Chemical Properties of Dihexyl Sodium Sulfosuccinate
| Property | Value | Reference(s) |
| CAS Number | 3006-15-3 | [4] |
| Molecular Formula | C₁₆H₂₉NaO₇S | [4] |
| Molecular Weight | 388.45 g/mol | [1] |
| Appearance | Off-white to pale yellow powder or granules | [2] |
| Solubility in Water | 364 g/L | [5] |
| pH (50 g/L solution) | 5.0 - 7.0 | [5] |
| Regulatory Status | Approved as an inert ingredient in pesticide formulations by the US EPA. | [1][6] |
Applications in Pesticide Formulations
Dihexyl sodium sulfosuccinate is a versatile surfactant suitable for various pesticide formulation types.
Emulsifiable Concentrates (EC)
In EC formulations, the active ingredient is dissolved in a water-immiscible solvent, and an emulsifier system is used to create a stable emulsion upon dilution with water.[7] Dihexyl sodium sulfosuccinate acts as a key component of this emulsifier system, ensuring spontaneous and stable emulsion formation.[8]
Suspension Concentrates (SC)
SC formulations consist of a solid active ingredient dispersed in a liquid medium, typically water.[9] Dihexyl sodium sulfosuccinate functions as a wetting and dispersing agent, preventing the agglomeration of solid particles and ensuring the homogeneity of the concentrate and the diluted spray solution.
Experimental Protocols
The following protocols provide a framework for evaluating dihexyl sodium sulfosuccinate in pesticide formulations. Researchers should adapt these protocols based on the specific active ingredient, solvent system, and desired formulation characteristics.
Protocol for Preparation of an Emulsifiable Concentrate (EC)
This protocol outlines the general steps for preparing a trial EC formulation. The concentrations of each component should be optimized for the specific active ingredient.
Materials:
-
Active Ingredient (AI)
-
Solvent (e.g., Xylene, Aromatic 100)
-
Dihexyl Sodium Sulfosuccinate
-
Co-emulsifier (non-ionic, e.g., alcohol ethoxylate)
-
Beakers, magnetic stirrer, and stir bars
-
Graduated cylinders
Procedure:
-
Dissolve the active ingredient in the chosen solvent to the desired concentration (e.g., 20% w/w).
-
In a separate beaker, prepare the emulsifier blend by mixing dihexyl sodium sulfosuccinate and a co-emulsifier (e.g., in a 1:1 ratio). A typical total emulsifier concentration ranges from 5% to 15% w/w of the final formulation.
-
Slowly add the emulsifier blend to the active ingredient solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogenous solution is obtained.
-
Store the resulting EC formulation in a sealed container for further evaluation.
Protocol for Emulsion Stability Test (CIPAC Method MT 36)
This protocol is adapted from the internationally recognized CIPAC method to assess the stability of the emulsion formed upon dilution of an EC formulation.[3]
Materials:
-
EC formulation containing dihexyl sodium sulfosuccinate
-
CIPAC standard hard water
-
100 mL graduated cylinders with stoppers
-
Water bath maintained at 30°C ± 1°C
Procedure:
-
Add 95 mL of CIPAC standard hard water to a 100 mL graduated cylinder.
-
Add 5 mL of the EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the water bath and let it stand undisturbed.
-
Observe and record the volume of any separated oil or cream at 30 minutes, 1 hour, 2 hours, and 24 hours.[10]
Table 2: Example Emulsion Stability Data (Hypothetical)
| Time | Volume of Separated Oil (mL) | Volume of Cream (mL) | Observations |
| 30 min | 0 | < 0.2 | Stable, milky emulsion |
| 1 hr | 0 | < 0.5 | Slight creaming at the top |
| 2 hr | 0 | < 1.0 | Noticeable cream layer |
| 24 hr | < 0.1 | 2.5 | Significant creaming, minimal oil separation |
Protocol for Particle Size Analysis of a Suspension Concentrate (SC)
This protocol describes the measurement of particle size distribution in an SC formulation, a critical parameter for stability and efficacy.[11]
Materials:
-
SC formulation containing dihexyl sodium sulfosuccinate
-
Laser diffraction particle size analyzer
-
Dispersant solution (if required by the instrument)
Procedure:
-
Ensure the particle size analyzer is calibrated and cleaned according to the manufacturer's instructions.
-
Prepare a sample of the SC formulation by diluting it in an appropriate dispersant (e.g., deionized water) to the optimal concentration for the instrument.
-
Introduce the sample into the analyzer and perform the measurement.
-
Record the particle size distribution, paying attention to metrics such as D(v, 0.5) (median particle size) and the presence of any large particles. For optimal performance, the mean particle size should ideally be less than 5 microns.[12]
Table 3: Example Particle Size Distribution Data (Hypothetical)
| Formulation | D(v, 0.1) (µm) | D(v, 0.5) (µm) | D(v, 0.9) (µm) |
| SC without Surfactant | 1.5 | 8.2 | 25.6 |
| SC with 2% Dihexyl Sodium Sulfosuccinate | 0.8 | 3.5 | 9.8 |
Protocol for Contact Angle Measurement
This protocol measures the contact angle of a pesticide spray solution on a leaf surface to evaluate the wetting properties imparted by dihexyl sodium sulfosuccinate.[13]
Materials:
-
Pesticide spray solution (with and without dihexyl sodium sulfosuccinate)
-
Contact angle goniometer
-
Microsyringe
-
Target plant leaves or a hydrophobic substrate like Parafilm™[13]
Procedure:
-
Prepare the pesticide spray solutions at the desired concentration. For the test solution, add dihexyl sodium sulfosuccinate at a relevant concentration (e.g., 0.1% w/v).
-
Mount a fresh, clean leaf or a piece of the hydrophobic substrate on the goniometer stage.
-
Using the microsyringe, carefully deposit a small droplet (e.g., 5 µL) of the spray solution onto the surface.
-
Immediately capture an image of the droplet profile.
-
Use the goniometer software to measure the contact angle between the droplet and the surface.
-
Repeat the measurement at least five times for each solution and calculate the average contact angle. A lower contact angle indicates better wetting.[13]
Table 4: Example Contact Angle Data (Based on DOSS studies)
| Spray Solution | Average Contact Angle (°) | Reference(s) |
| Water | 105 | [14] |
| Pesticide solution without surfactant | 95 | [14] |
| Pesticide solution with 0.1% DOSS | 45 | [14] |
Visualizations
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 3. MT 36 - Emulsion characteristics of emulsifiable concentrates [cipac.org]
- 4. Dihexyl Sodium Sulfosuccinate | C16H29NaO7S | CID 516989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 8. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 9. npic.orst.edu [npic.orst.edu]
- 10. scribd.com [scribd.com]
- 11. azom.com [azom.com]
- 12. professionalpestmanager.com [professionalpestmanager.com]
- 13. What Contact Angle Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 14. Effect of adjuvants dioctyl sulfosuccinate sodium salt and methyl oleate on the thinning effect of two fruit thinning agent [nyxxb.cn]
Application Notes and Protocols for the Evaluation of Dihexyl Sodium Sulfosuccinate in Enhanced Oil Recovery (EOR) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhanced Oil Recovery (EOR) techniques are critical for maximizing the extraction of crude oil from existing reservoirs. Chemical EOR, particularly the use of surfactants, has garnered significant attention due to its potential to mobilize residual oil trapped by capillary forces. Dihexyl sodium sulfosuccinate (B1259242), an anionic surfactant, presents itself as a candidate for such applications owing to its surface-active properties. Anionic surfactants are widely utilized in EOR flooding due to their cost-effectiveness and ability to reduce the interfacial tension between oil and water.[1][2] This document provides a comprehensive guide for researchers to evaluate the efficacy of dihexyl sodium sulfosuccinate for enhanced oil recovery. It outlines detailed experimental protocols, data presentation tables, and conceptual diagrams to facilitate a structured research approach. While specific performance data for dihexyl sodium sulfosuccinate in EOR applications is not extensively available in public literature, this guide provides the framework to generate such critical data.
Physicochemical Properties of Dihexyl Sodium Sulfosuccinate
A thorough understanding of the surfactant's properties is the foundation for designing effective EOR strategies.
| Property | Value | Source |
| Chemical Name | Dihexyl sodium sulfosuccinate | [3] |
| Synonyms | 2-Sulfosuccinic acid di-N-hexyl ester sodium salt | [3] |
| CAS Number | 3006-15-3 | [3] |
| Molecular Formula | C₁₆H₂₉NaO₇S | [3] |
| Molecular Weight | 388.45 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility in Water | 364 g/L | [3] |
| pH (50 g/L in H₂O at 25 °C) | 5-7 | [3] |
| Melting Point | 230 °C (decomposes) | [3] |
Data Presentation: Templates for Experimental Results
Structured data tables are essential for comparing the performance of dihexyl sodium sulfosuccinate under various conditions. Researchers can use the following templates to record their findings.
Table 1: Interfacial Tension (IFT) Measurements
| Surfactant Concentration (wt%) | Salinity (ppm) | Temperature (°C) | Interfacial Tension (mN/m) vs. Crude Oil |
Table 2: Core Flooding Experimental Results
| Experiment ID | Core Type (e.g., Sandstone) | Porosity (%) | Permeability (mD) | Surfactant Slug Concentration (wt%) | Oil Recovery after Waterflooding (%OOIP) | Additional Oil Recovery with Surfactant (%OOIP) |
Table 3: Wettability Alteration - Contact Angle Measurements
| Condition | Substrate (e.g., Quartz Slide) | Contact Angle (°) with Crude Oil |
| Before Surfactant Treatment | ||
| After Treatment with X wt% Dihexyl Sodium Sulfosuccinate | ||
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate dihexyl sodium sulfosuccinate for EOR.
Interfacial Tension (IFT) Measurement
Objective: To determine the effectiveness of dihexyl sodium sulfosuccinate in reducing the interfacial tension between crude oil and brine.
Apparatus: Spinning drop tensiometer.
Methodology:
-
Solution Preparation: Prepare brine solutions of varying salinities (e.g., 10,000 ppm, 30,000 ppm, 50,000 ppm NaCl). Dissolve dihexyl sodium sulfosuccinate in each brine solution to achieve a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 wt%).
-
Instrument Calibration: Calibrate the spinning drop tensiometer according to the manufacturer's instructions.
-
Measurement:
-
Fill the capillary tube of the tensiometer with the prepared surfactant solution (the denser phase).
-
Inject a small droplet of the crude oil into the center of the capillary tube.
-
Rotate the capillary tube at a specific angular velocity. The oil droplet will elongate due to centrifugal force.
-
Allow the system to reach equilibrium at the desired temperature.
-
Measure the dimensions of the elongated oil droplet using the instrument's software. The software will calculate the IFT based on the droplet shape, rotational speed, and the density difference between the oil and aqueous phases.
-
-
Data Recording: Record the IFT values for each surfactant concentration and salinity in Table 1.
Core Flooding Test
Objective: To quantify the additional oil recovery achieved by injecting a dihexyl sodium sulfosuccinate solution after conventional waterflooding.
Apparatus: Core flooding system (core holder, pumps, pressure transducers, fraction collector).
Methodology:
-
Core Preparation:
-
Select a reservoir core sample (e.g., Berea sandstone) or pack a sand pack with known properties.
-
Clean and dry the core, then measure its dry weight.
-
Saturate the core with brine and measure its saturated weight to determine the pore volume and porosity.
-
-
Permeability Measurement: Flow brine through the core at a constant rate and measure the pressure drop to calculate the absolute permeability using Darcy's law.
-
Oil Saturation: Inject crude oil into the brine-saturated core until no more brine is produced to establish the initial oil saturation (Sₒᵢ).
-
Waterflooding: Inject brine into the oil-saturated core at a constant rate until oil production ceases. This simulates secondary recovery. Measure the volume of oil produced to calculate the residual oil saturation after waterflooding (Sₒᵣw).
-
Surfactant Flooding:
-
Prepare a slug of dihexyl sodium sulfosuccinate solution at the optimal concentration determined from IFT studies.
-
Inject the surfactant slug (typically 0.3 to 0.5 pore volumes) into the core.
-
Follow the surfactant slug with a polymer drive solution (to provide mobility control) until no more oil is produced.
-
-
Data Analysis:
-
Collect the effluent in a fraction collector and measure the volume of oil and water in each fraction.
-
Calculate the oil recovery after waterflooding and the additional oil recovery due to surfactant flooding as a percentage of the original oil in place (%OOIP). Record the results in Table 2.
-
Wettability Alteration Assessment
Objective: To determine the ability of dihexyl sodium sulfosuccinate to alter the wettability of reservoir rock from oil-wet or intermediate-wet to a more water-wet state.
Apparatus: Goniometer for contact angle measurement.
Methodology:
-
Substrate Preparation: Use polished quartz or calcite slides as representative surfaces for sandstone and carbonate reservoirs, respectively.
-
Aging:
-
Clean the slides thoroughly.
-
Age the slides in crude oil at an elevated temperature (e.g., 60-80 °C) for several days to create an oil-wet surface.
-
-
Initial Contact Angle Measurement:
-
Place an aged slide in a cuvette filled with brine.
-
Deposit a droplet of crude oil onto the slide surface.
-
Measure the contact angle between the oil droplet and the solid surface through the brine phase. An angle greater than 90° indicates oil-wet conditions.
-
-
Surfactant Treatment:
-
Immerse the aged, oil-wet slides in a solution of dihexyl sodium sulfosuccinate for a specified period (e.g., 24 hours) at the desired temperature.
-
-
Final Contact Angle Measurement:
-
After treatment, place the slide in a cuvette with the same surfactant solution.
-
Place a new droplet of crude oil on the surface and measure the contact angle again. A significant decrease in the contact angle towards less than 90° indicates a shift towards water-wetness.
-
-
Data Recording: Record the contact angles before and after surfactant treatment in Table 3.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of dihexyl sodium sulfosuccinate for EOR applications.
Caption: Experimental workflow for evaluating dihexyl sodium sulfosuccinate for EOR.
Mechanism of Action
This diagram illustrates the fundamental mechanisms by which surfactant flooding, using agents like dihexyl sodium sulfosuccinate, enhances oil recovery.
Caption: Mechanism of enhanced oil recovery by surfactant flooding.
References
Troubleshooting & Optimization
Technical Support Center: Dihexyl Sodium Sulfosuccinate Aqueous Solution Stability
Welcome to the technical support center for dihexyl sodium sulfosuccinate (B1259242). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of dihexyl sodium sulfosuccinate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems you may encounter, offering potential causes and solutions.
Issue 1: Loss of Wetting or Emulsifying Efficacy of the Solution
Question: My aqueous solution of dihexyl sodium sulfosuccinate has lost its effectiveness as a wetting or emulsifying agent over time. What could be the cause?
Answer: The loss of efficacy is likely due to the chemical degradation of dihexyl sodium sulfosuccinate, primarily through hydrolysis of its ester linkages. The rate of this degradation is significantly influenced by the pH and temperature of the solution.
Troubleshooting Steps:
-
Verify Solution pH: Check the pH of your stock and working solutions. Dihexyl sodium sulfosuccinate is most stable in neutral to slightly acidic conditions.[1] Alkaline and strongly acidic conditions will accelerate hydrolysis.
-
Review Storage Conditions: Ensure solutions are stored at recommended temperatures (typically cool to room temperature) and protected from light.[2] Elevated temperatures will increase the rate of hydrolysis.
-
Consider Buffer Selection: If using a buffered system, ensure the buffer components are compatible with the surfactant and that the pH is within the stable range.
-
Prepare Fresh Solutions: Due to its susceptibility to hydrolysis, it is best practice to prepare aqueous solutions of dihexyl sodium sulfosuccinate fresh for each experiment, especially for sensitive applications.
Issue 2: Appearance of Precipitate or Cloudiness in the Solution
Question: My clear aqueous solution of dihexyl sodium sulfosuccinate has become cloudy or has formed a precipitate. Why is this happening?
Answer: Cloudiness or precipitation can be due to several factors, including degradation, interaction with other formulation components, or exceeding the solubility limit under certain conditions.
Troubleshooting Steps:
-
Investigate Potential Degradation: As dihexyl sodium sulfosuccinate hydrolyzes, it breaks down into mono-ester and succinic acid derivatives, which may have lower solubility in your system. This is more likely to occur in alkaline or highly acidic solutions.
-
Check for Incompatibilities: Dihexyl sodium sulfosuccinate, as an anionic surfactant, may interact with cationic compounds in your formulation, leading to precipitation. Review all components of your mixture for potential ionic interactions. It is also incompatible with strong oxidizing agents.[1]
-
Evaluate Concentration and Temperature: Confirm that the concentration of the surfactant is not exceeding its solubility at the storage or experimental temperature. Solubility of related sulfosuccinates is temperature-dependent.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine its composition. This can confirm whether it is a degradation product or a complex formed with another component.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for dihexyl sodium sulfosuccinate in aqueous solutions?
A1: The primary degradation pathway is the hydrolysis of the two ester linkages in the molecule.[3] This reaction is catalyzed by both acid and base, leading to the formation of mono-hexyl sulfosuccinate, sulfosuccinic acid, and hexanol. Hydrolysis is significantly faster under alkaline conditions.[1][4]
Q2: What are the ideal pH and temperature conditions for storing aqueous solutions of dihexyl sodium sulfosuccinate?
A2: Aqueous solutions are most stable in a neutral to slightly acidic pH range.[1] While specific data for dihexyl sodium sulfosuccinate is limited, for the related dioctyl sodium sulfosuccinate, the stable pH range is generally considered to be between 4 and 9.[5][6] It is recommended to store solutions in a cool, dry place, away from direct sunlight and heat.[2] For short-term storage, refrigeration may be considered, but ensure the surfactant does not precipitate at lower temperatures.
Q3: How does temperature affect the stability of dihexyl sodium sulfosuccinate?
Q4: Is dihexyl sodium sulfosuccinate sensitive to light?
A4: Yes, there is evidence that related sulfosuccinates like dioctyl sodium sulfosuccinate can undergo photodegradation.[8][9] Therefore, it is advisable to protect aqueous solutions from light, especially UV light, by using amber glass or opaque containers and storing them in the dark.
Q5: What analytical methods can be used to assess the stability of dihexyl sodium sulfosuccinate?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable approach. A reverse-phase HPLC method, potentially coupled with mass spectrometry (LC-MS/MS), can be used to separate and quantify the intact dihexyl sodium sulfosuccinate from its degradation products.[8][10] This allows for a direct measurement of the remaining active substance over time.
Quantitative Data Summary
Quantitative stability data for dihexyl sodium sulfosuccinate is not extensively available in the public domain. The following table provides qualitative stability information based on available data for dihexyl and closely related dialkyl sulfosuccinates.
| Parameter | Condition | Stability Profile | Reference |
| pH | Alkaline (pH > 9) | Unstable, rapid hydrolysis | [1][4][6] |
| Neutral (pH 6-8) | Generally stable | [1] | |
| Acidic (pH < 4) | Less stable, hydrolysis can occur | [3][5] | |
| Temperature | Elevated Temperature | Increased rate of degradation | [7] |
| Recommended Storage | Cool, dry place (15-25°C) | [11] | |
| Light | UV / Sunlight Exposure | Potential for photodegradation | [8][9] |
| Compatibility | Strong Oxidizing Agents | Incompatible | [1] |
| Cationic Compounds | Potential for precipitation |
Experimental Protocols
Protocol 1: General Stability Assessment of Dihexyl Sodium Sulfosuccinate in an Aqueous Formulation
This protocol outlines a general procedure to evaluate the stability of dihexyl sodium sulfosuccinate in a specific aqueous formulation under accelerated conditions.
Materials:
-
Dihexyl sodium sulfosuccinate
-
Aqueous formulation vehicle (e.g., purified water, buffer solution)
-
pH meter
-
Temperature-controlled stability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
-
Amber glass storage containers
Methodology:
-
Preparation of Stability Samples:
-
Prepare a stock solution of dihexyl sodium sulfosuccinate in the aqueous vehicle at the desired concentration.
-
Adjust the pH of the solution to the target value(s) for the study (e.g., pH 5, 7, and 9).
-
Aliquot the solutions into amber glass containers and seal them.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot from each sample.
-
Measure the initial concentration of dihexyl sodium sulfosuccinate using a validated HPLC method.
-
Record the initial appearance (e.g., clarity, color) and pH of the solutions.
-
-
Stability Storage:
-
Place the sealed containers in a stability chamber set to an accelerated temperature (e.g., 40°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a container for each pH condition from the stability chamber.
-
Allow the samples to equilibrate to room temperature.
-
Visually inspect the samples for any changes in appearance.
-
Measure the pH of the solutions.
-
Determine the concentration of dihexyl sodium sulfosuccinate using the HPLC method. Monitor for the appearance of new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of dihexyl sodium sulfosuccinate remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
-
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. atamankimya.com [atamankimya.com]
- 5. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 6. SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT) - Ataman Kimya [atamanchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Sodium 1,4-dihexyl sulfosuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Dihexyl sodium sulfosuccinate for synthesis 3006-15-3 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Dihexyl Sodium Sulfosuccinate Emulsion Instability
Welcome to the technical support center for dihexyl sodium sulfosuccinate (B1259242). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming emulsion instability. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is dihexyl sodium sulfosuccinate and what is its primary role in an emulsion?
Dihexyl sodium sulfosuccinate (CAS 3006-15-3) is an anionic surfactant widely used as a powerful emulsifying, wetting, and dispersing agent.[1][2] In an emulsion, its primary role is to reduce the interfacial tension between two immiscible liquids, such as oil and water, allowing them to form a stable mixture.[1][2] Its molecular structure, featuring a sulfonate group, enables it to stabilize emulsions effectively, making it a valuable excipient in pharmaceutical formulations and a key component in cosmetic and industrial products.[1]
Q2: My dihexyl sodium sulfosuccinate emulsion is separating. What are the common signs of instability I should look for?
Emulsion instability can manifest in several ways. The most common are:
-
Creaming: This is the upward movement of dispersed droplets, forming a concentrated layer on the surface. It is often reversible by gentle shaking. Creaming is typically caused by a density difference between the oil and water phases.[3][4]
-
Coalescence: This is an irreversible process where dispersed droplets merge to form larger ones, eventually leading to complete phase separation.[3] This indicates a failure of the surfactant film to adequately protect the droplets.
-
Flocculation: This occurs when droplets aggregate into clumps without merging. While reversible with agitation, it can be a precursor to coalescence.[3]
-
Phase Inversion: This is when an oil-in-water (o/w) emulsion inverts to a water-in-oil (w/o) emulsion, or vice versa.
Q3: My emulsion is exhibiting creaming. How can I resolve this?
Creaming is primarily governed by Stokes' Law, which indicates that the rate of creaming is influenced by droplet size, the density difference between the two phases, and the viscosity of the continuous phase.[5] To address creaming, consider the following:
-
Reduce Droplet Size: Smaller droplets have a lower tendency to cream. Employing high-shear homogenization or ultrasonication can effectively reduce droplet size.[3][6]
-
Increase the Viscosity of the Continuous Phase: Adding a thickening agent or rheology modifier to the continuous (water) phase can slow down the movement of droplets.[3][7]
-
Adjust Phase Ratios: An excessively high ratio of the dispersed phase can promote creaming. Experiment with adjusting the oil-to-water ratio.[3]
-
Match Densities: While not always feasible, adjusting the density of one phase to more closely match the other will reduce the driving force for creaming.[6]
Q4: My emulsion is showing signs of coalescence. What are the likely causes and how can I fix it?
Coalescence is a more severe form of instability and is irreversible.[3] It points to issues with the interfacial film formed by the dihexyl sodium sulfosuccinate. Here are the common causes and solutions:
-
Insufficient Surfactant Concentration: There may not be enough surfactant to adequately cover the surface of all the oil droplets. Try incrementally increasing the concentration of dihexyl sodium sulfosuccinate.
-
Incompatible Ingredients: Other components in your formulation could be disrupting the surfactant film. Review the compatibility of all excipients. For instance, pairing dihexyl sodium sulfosuccinate with a non-ionic co-surfactant can sometimes enhance stability.[1][8]
-
pH Imbalance: The stability of anionic surfactants like dihexyl sodium sulfosuccinate can be pH-dependent.[9] A pH that is too low can protonate the sulfonate head group, reducing its effectiveness. For anionic emulsions, a higher pH generally leads to a more negative zeta potential and better stability.[10] Conversely, a very high pH can lead to hydrolysis of the ester linkages in the surfactant.[11]
-
High Electrolyte Concentration: The presence of salts can compress the electrical double layer around the droplets, reducing electrostatic repulsion and promoting coalescence. If electrolytes are necessary in your formulation, use the minimum required concentration and consider adding a non-ionic co-surfactant to provide steric hindrance.
-
Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent and forceful collisions that can overcome the repulsive barrier and cause coalescence.[12] Store your emulsion at a controlled, moderate temperature.
Q5: How does pH affect the stability of my dihexyl sodium sulfosuccinate emulsion?
For an anionic surfactant like dihexyl sodium sulfosuccinate, pH plays a critical role in stability. The sulfonate headgroup is negatively charged, and this charge creates an electrostatic repulsion between droplets, preventing them from getting close enough to coalesce.
-
Low pH: At a low pH, the concentration of positive ions (H+) is high. These can neutralize the negative charge on the surfactant, reducing the zeta potential and weakening the repulsive forces between droplets. This can lead to instability.[10]
-
Neutral to Slightly Alkaline pH: In this range, the sulfonate groups are fully ionized, resulting in a high negative surface charge and strong electrostatic repulsion, which generally favors emulsion stability.[13]
-
High pH: While a higher pH can enhance electrostatic repulsion, extremely alkaline conditions can cause hydrolysis of the ester bonds in the dihexyl sodium sulfosuccinate molecule over time, leading to a loss of surfactant efficacy.[11]
It is crucial to determine the optimal pH range for your specific formulation through experimentation.
Q6: Can I use co-surfactants with dihexyl sodium sulfosuccinate?
Yes, using co-surfactants is a common strategy to enhance emulsion stability. Combining dihexyl sodium sulfosuccinate with a non-ionic surfactant can provide both electrostatic and steric stabilization. The non-ionic surfactant can create a physical barrier around the droplets, preventing them from getting too close, even if the electrostatic repulsion is weakened.[8] Good candidates for co-surfactants include certain polysorbates (e.g., Tween series) and polyoxyethylene alkyl ethers (e.g., Brij series).
Quantitative Data on Emulsion Stability
While specific quantitative data for dihexyl sodium sulfosuccinate is limited in publicly available literature, the following tables, based on studies of the closely related dioctyl sodium sulfosuccinate (DSS), can provide valuable insights into the expected behavior of your emulsion system.
Table 1: Effect of Dioctyl Sodium Sulfosuccinate (DSS) Concentration on Demulsification Efficiency of Crude Oil-in-Water Emulsions
| DSS Concentration (mg/L) | Demulsification Efficiency (%) |
| 500 | ~85 |
| 700 | ~95 |
| 900 (CMC) | >99 |
Data adapted from a study on crude oil-in-water emulsions. The demulsification efficiency indicates the ability of the surfactant to break the emulsion at different concentrations.[14][15][16]
Table 2: General Relationship Between Zeta Potential and Emulsion Stability
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±5 | Rapid coalescence |
| ±10 to ±30 | Incipient instability |
| ±30 to ±40 | Moderate stability |
| ±40 to ±60 | Good stability |
| > ±60 | Excellent stability |
This table provides a general guideline for interpreting zeta potential measurements. For anionic surfactants like dihexyl sodium sulfosuccinate, a more negative zeta potential is desirable for better stability.
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion with Dihexyl Sodium Sulfosuccinate
Objective: To prepare a stable O/W emulsion for further characterization.
Materials:
-
Dihexyl sodium sulfosuccinate
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Deionized water
-
High-shear homogenizer or sonicator
Methodology:
-
Prepare the Aqueous Phase: Dissolve the desired concentration of dihexyl sodium sulfosuccinate in deionized water. Gently heat and stir until fully dissolved.
-
Prepare the Oil Phase: Measure the desired volume of the oil phase.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing at a moderate speed with a standard magnetic stirrer.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or sonication. The duration and intensity will depend on the specific equipment and desired droplet size. A common starting point is 5-10 minutes of homogenization.[14]
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Protocol 2: Assessment of Emulsion Stability by Particle Size Analysis using Dynamic Light Scattering (DLS)
Objective: To monitor changes in droplet size over time as an indicator of coalescence.
Instrumentation: Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a concentration suitable for DLS analysis. The dilution factor will depend on your instrument's specifications.
-
Instrument Setup: Set the instrument parameters, including the refractive index and viscosity of the dispersant (water). Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement to obtain the mean droplet size (Z-average) and the Polydispersity Index (PDI).
-
Data Analysis: Record the Z-average and PDI. Repeat the measurements at regular intervals (e.g., 0, 24, 48, and 72 hours) to track any increase in droplet size, which would indicate coalescence.
Protocol 3: Determination of Emulsion Stability by Zeta Potential Measurement
Objective: To assess the electrostatic stability of the emulsion.
Instrumentation: An instrument capable of measuring zeta potential, often integrated with a DLS system.
Methodology:
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for zeta potential measurement.
-
Instrument Setup: Rinse the measurement cell with the diluted sample before filling it, ensuring no air bubbles are trapped.
-
Measurement: Place the cell in the instrument and allow it to equilibrate. Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will calculate the zeta potential.
-
Data Analysis: For emulsions stabilized with dihexyl sodium sulfosuccinate, a highly negative zeta potential (e.g., ≤ -30 mV) is generally indicative of good electrostatic stability.
Visualizations
Caption: Troubleshooting workflow for addressing emulsion instability.
Caption: Key factors influencing emulsion stability.
References
- 1. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 2. CAS 3006-15-3: Sodium dihexyl sulfosuccinate | CymitQuimica [cymitquimica.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. youtube.com [youtube.com]
- 5. Creaming | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Rheological investigations on the creaming of depletion-flocculated emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. products.pcc.eu [products.pcc.eu]
- 9. Diethylhexyl Sodium Sulfosuccinate - PCC Group Product Portal [products.pcc.eu]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Coalescence dynamics in oil-in-water emulsions at elevated temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-Responsive Nanoemulsions Based on a Dynamic Covalent Surfactant [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of Dioctyl Sodium Sulfosuccinate in Demulsifying Crude Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dihexyl Sodium Sulfosuccinate for Micellar Catalysis
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing experiments involving dihexyl sodium sulfosuccinate (B1259242) (DHSS) in micellar catalysis.
Frequently Asked Questions (FAQs)
Q1: What is Dihexyl Sodium Sulfosuccinate (DHSS)?
A1: Dihexyl sodium sulfosuccinate (DHSS) is an anionic surfactant belonging to the sulfosuccinate class.[1] Like its more common analog, dioctyl sodium sulfosuccinate (AOT or DOSS), it is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[2] This structure allows it to self-assemble in solutions to form micelles, which can act as nanoreactors for chemical reactions.[3]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant molecules begin to aggregate and form micelles.[4][5] Below the CMC, surfactant molecules exist primarily as individual monomers. Operating above the CMC is crucial for micellar catalysis because the micelles create a unique microenvironment that can enhance reaction rates, solubilize reactants, and influence product selectivity.[3]
Q3: How does DHSS concentration affect the rate of a reaction?
A3: The concentration of DHSS directly impacts the number and size of micelles available to act as nanoreactors.
-
Below CMC: No micelles are present, and thus no micellar catalysis occurs.
-
At and slightly above CMC: Micelles form, creating a high local concentration of reactants within the micellar core, which can significantly increase reaction rates.[3]
-
Well above CMC: Increasing the surfactant concentration further increases the number of micelles. However, this can lead to a "dilution" effect where reactants are distributed among a larger number of micelles, potentially slowing the reaction rate if the reactants need to interact. An optimal concentration often exists that maximizes the reaction rate.
Q4: What is the difference between Dihexyl (DHSS) and Dioctyl (DOSS/AOT) Sodium Sulfosuccinate?
A4: The primary difference lies in the length of the alkyl (hydrophobic) chains. DHSS has two hexyl (6-carbon) chains, while DOSS/AOT has two octyl (8-carbon) chains. This structural difference affects their physicochemical properties:
-
Hydrophobicity: DOSS is more hydrophobic due to its longer alkyl chains.
-
CMC: An increase in the hydrocarbon chain length typically causes a logarithmic decrease in the CMC.[6] Therefore, DOSS generally has a lower CMC than DHSS.
-
Aggregation Number: The aggregation number, or the number of surfactant molecules per micelle, is also influenced by chain length. For sulfosuccinates, the aggregation number for the dihexyl variant is 38, while for the dioctyl it is 56, indicating that DOSS forms larger micelles.[7]
Q5: What factors, other than concentration, can influence the performance of DHSS in micellar catalysis?
A5: Several factors can affect micelle formation and catalytic efficiency:
-
Temperature: Temperature can affect both the CMC and the size of the micelles. For ionic surfactants, the effect is generally less pronounced than for nonionic surfactants.[6]
-
Addition of Electrolytes: Adding salts to solutions of ionic surfactants like DHSS can decrease the CMC and increase micelle size by reducing electrostatic repulsion between the hydrophilic headgroups.[6]
-
Solvent: The nature of the solvent is critical, especially in the formation of reverse micelles in non-polar organic solvents.[8][9]
-
Substrate Properties: The polarity and structure of the reactants will determine how they partition into the micelle (e.g., in the hydrophobic core or at the interface), which influences the reaction.[3]
Troubleshooting Guide
Problem: The reaction rate is much lower than expected or non-existent.
-
Possible Cause 1: Surfactant concentration is below the CMC.
-
Solution: Ensure your DHSS concentration is above its critical micelle concentration in your specific experimental medium. The CMC is not a fixed value and can be affected by temperature and the presence of salts or co-solvents.[6] It is highly recommended to determine the CMC experimentally under your reaction conditions.
-
-
Possible Cause 2: Poor mixing or mass transfer.
-
Solution: Ineffective stirring can lead to poor results.[10] Ensure vigorous and consistent mixing to facilitate the interaction between reactants within the micellar phase.
-
-
Possible Cause 3: Reactant insolubility.
-
Solution: One of the key advantages of micellar catalysis is solubilizing otherwise insoluble reactants.[3] However, if a reactant is extremely hydrophobic or hydrophilic, it may not partition effectively into the desired micellar microenvironment. Consider modifying the surfactant system, perhaps by adding a co-surfactant.
-
Problem: The reaction is inconsistent or not reproducible.
-
Possible Cause 1: Impurities in the surfactant or reagents.
-
Possible Cause 2: Variations in experimental conditions.
-
Solution: Small changes in temperature, pH, or the order/rate of reagent addition can have a significant impact on reaction outcomes.[10] Maintain strict control over all experimental parameters.
-
-
Possible Cause 3: Reaction time is not optimized.
-
Solution: Monitor the reaction progress over time. Leaving a reaction for too long can lead to product decomposition, while stopping it too early results in low yield.[10]
-
Problem: Difficulty in separating the product from the surfactant post-reaction.
-
Possible Cause: Stable emulsion formed.
-
Solution: DHSS is an effective emulsifier.[1] Breaking the emulsion after the reaction may require techniques such as adding a salt to disrupt micellar stability, changing the pH, or using a different solvent for extraction that disrupts the micelles.
-
Data Presentation: Surfactant Properties
The table below summarizes and compares key properties of Dihexyl Sodium Sulfosuccinate and its common analog, Dioctyl Sodium Sulfosuccinate.
| Property | Dihexyl Sodium Sulfosuccinate (DHSS) | Dioctyl Sodium Sulfosuccinate (DOSS/AOT) | Reference |
| Molecular Formula | C₁₆H₂₉NaO₇S | C₂₀H₃₇NaO₇S | [2] |
| Molecular Weight | 388.45 g/mol | 444.56 g/mol | [2] |
| Typical CMC (in water) | ~5.12 mM (for a similar di(2-ethylhexyl) variant) | 0.2 - 0.6 mM | [2][11] |
| Aggregation Number | 38 | 56 | [7] |
Note: CMC values are highly dependent on the experimental conditions (temperature, solvent, ionic strength).
Experimental Protocols
Methodology: Determination of Critical Micelle Concentration (CMC) by Surface Tension
This protocol outlines the most common method for determining the CMC of a surfactant like DHSS. The principle is that below the CMC, adding more surfactant decreases the surface tension of the solution. Above the CMC, additional surfactant forms micelles, and the surface tension remains relatively constant.[4]
Materials:
-
Dihexyl Sodium Sulfosuccinate (DHSS)
-
High-purity water or the specific solvent for your reaction
-
Precision balance
-
Volumetric flasks and pipettes
-
Tensiometer (Du Noüy ring or Wilhelmy plate)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of DHSS and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 50 mM).
-
Create a Dilution Series: Prepare a series of solutions with decreasing DHSS concentrations by diluting the stock solution. The concentration range should span the expected CMC. For DHSS, a range from 0.1 mM to 20 mM would be appropriate.
-
Equilibrate Samples: Allow each solution to equilibrate at a constant, controlled temperature, as surface tension is temperature-dependent.
-
Measure Surface Tension: Starting with the pure solvent and moving to the most concentrated solution, measure the surface tension of each sample using the tensiometer. Ensure the ring or plate is thoroughly cleaned between measurements.
-
Plot the Data: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
Determine the CMC: The resulting plot will show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration (CMC).[12]
Visualizations
Workflow for Optimizing DHSS Concentration
Caption: Workflow for the systematic optimization of DHSS concentration.
Key Factors Influencing Micellar Catalysis
Caption: Factors affecting the performance of micellar catalysis.
Troubleshooting Flowchart for Micellar Reactions
Caption: A troubleshooting flowchart for common experimental issues.
References
- 1. Sulfosuccinates - PCC Group Product Portal [products.pcc.eu]
- 2. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 3. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 4. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [surface-tension.org]
- 5. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width [mdpi.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02173D [pubs.rsc.org]
- 9. ncnr.nist.gov [ncnr.nist.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Characterization and application of sodium di(2-ethylhexyl) sulfosuccinate and sodium di(2-ethylhexyl) phosphate surfactants as pseudostationary phases in micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Dihexyl Sodium Sulfosuccinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Dihexyl sodium sulfosuccinate (B1259242).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Dihexyl sodium sulfosuccinate?
A1: Dihexyl sodium sulfosuccinate primarily degrades through three main pathways: hydrolysis, biodegradation, and photodegradation. The predominant pathway and the rate of degradation are highly dependent on the experimental conditions, including pH, temperature, presence of microorganisms, and exposure to light.
Q2: What are the expected degradation products of Dihexyl sodium sulfosuccinate?
A2: The degradation of Dihexyl sodium sulfosuccinate involves the cleavage of its ester bonds. Under hydrolytic and photolytic conditions, a common degradation product is the mono-ester, monohexyl sulfosuccinate, resulting from the loss of one hexyl group. Further degradation can lead to sulfosuccinic acid and hexanol. Biodegradation by microorganisms such as Comamonas terrigena can lead to the complete mineralization of the surfactant into carbon dioxide, water, and sulfate.
Q3: How can I monitor the degradation of Dihexyl sodium sulfosuccinate and its products?
A3: The most common and effective analytical method for monitoring the degradation of Dihexyl sodium sulfosuccinate and quantifying its degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] This technique allows for the separation and sensitive detection of the parent compound and its metabolites.
Q4: What factors can influence the rate of degradation in my experiments?
A4: Several factors can significantly impact the degradation rate:
-
pH: Hydrolysis is accelerated under both acidic and alkaline conditions.
-
Temperature: Higher temperatures generally increase the rate of all degradation pathways.
-
Light Exposure: The intensity and wavelength of light are critical for photodegradation. UV light, in particular, can significantly accelerate the process.
-
Microbial Activity: The presence, concentration, and acclimatization of specific microorganisms are key for biodegradation.
-
Matrix Components: Other substances in your experimental matrix can interfere with or enhance degradation processes.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed
Symptoms:
-
The concentration of Dihexyl sodium sulfosuccinate does not decrease over the expected time course of the experiment.
-
High variability in degradation rates is observed between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Verify and adjust the pH of your reaction mixture. For hydrolysis studies, ensure the pH is sufficiently acidic or alkaline to promote the reaction. |
| Low Temperature | Check and maintain the incubation temperature. For thermally driven degradation, ensure the temperature is at the desired level. |
| Inactive Microbial Culture (for biodegradation) | Confirm the viability and activity of your microbial inoculum. Use a fresh culture of a known degrader like Comamonas terrigena. Ensure the growth medium provides all necessary nutrients. |
| Insufficient Light Exposure (for photodegradation) | Verify the output of your light source. Ensure the reaction vessel is made of a material that is transparent to the desired wavelengths (e.g., quartz for UV studies). |
| Inaccurate Analyte Quantification | Validate your analytical method (e.g., HPLC-MS). Check for issues with sample preparation, instrument calibration, and potential matrix effects that may mask the degradation. |
Issue 2: Poor Peak Shape or Resolution in HPLC-MS Analysis
Symptoms:
-
Broad, tailing, or split peaks for Dihexyl sodium sulfosuccinate or its degradation products.
-
Inability to separate the parent compound from its degradation products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | Use a C18 or a similar reverse-phase column suitable for anionic surfactants. |
| Mobile Phase Issues | Optimize the mobile phase composition. The use of an organic modifier like acetonitrile (B52724) or methanol (B129727) with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) is recommended. Ensure the mobile phase is properly degassed. |
| Matrix Effects | Matrix components can co-elute with your analytes, causing ion suppression or enhancement and poor peak shape.[2] Dilute your sample or use a solid-phase extraction (SPE) clean-up step to remove interfering substances. |
| Column Overloading | Inject a smaller volume of your sample or dilute it further. |
| Contamination | Ensure the HPLC system, particularly the injector and column, is clean. Surfactants are known to cause carryover issues. |
Experimental Protocols
Protocol 1: Hydrolysis of Dihexyl Sodium Sulfosuccinate
Objective: To determine the rate of hydrolysis of Dihexyl sodium sulfosuccinate under acidic and alkaline conditions.
Materials:
-
Dihexyl sodium sulfosuccinate
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
High-purity water
-
Constant temperature water bath or incubator
-
pH meter
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of Dihexyl sodium sulfosuccinate in high-purity water (e.g., 100 mg/L).
-
For the acidic hydrolysis experiment, add the stock solution to the HCl solution to achieve the desired final concentration of the surfactant and acid. Adjust the pH if necessary.
-
For the alkaline hydrolysis experiment, add the stock solution to the NaOH solution to achieve the desired final concentration of the surfactant and base. Adjust the pH if necessary.
-
Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, or 60°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the reaction by neutralizing the aliquot if necessary and prepare it for HPLC-MS analysis.
-
Analyze the samples to determine the concentration of the remaining Dihexyl sodium sulfosuccinate and the formation of degradation products like monohexyl sulfosuccinate.
-
Plot the concentration of Dihexyl sodium sulfosuccinate versus time to determine the degradation kinetics.
Protocol 2: Biodegradation by Comamonas terrigena
Objective: To assess the biodegradation of Dihexyl sodium sulfosuccinate by Comamonas terrigena.
Materials:
-
Comamonas terrigena culture (e.g., from a culture collection)
-
Minimal salts medium (MSM)
-
Dihexyl sodium sulfosuccinate as the sole carbon source
-
Incubator shaker
-
Spectrophotometer
-
HPLC-MS system
Procedure:
-
Prepare a sterile minimal salts medium.
-
Grow a pre-culture of Comamonas terrigena in a nutrient-rich medium (e.g., nutrient broth) until it reaches the exponential growth phase.
-
Harvest the cells by centrifugation and wash them with sterile MSM to remove residual nutrient broth.
-
Resuspend the cells in MSM.
-
Inoculate a sterile MSM solution containing a known concentration of Dihexyl sodium sulfosuccinate (e.g., 50 mg/L) with the washed Comamonas terrigena cells to a specific optical density (e.g., OD600 of 0.1).
-
Incubate the culture in an incubator shaker at an appropriate temperature (e.g., 30°C) with agitation (e.g., 150 rpm).
-
At regular intervals, withdraw samples for analysis.
-
Monitor bacterial growth by measuring the optical density at 600 nm.
-
Monitor the degradation of the surfactant by analyzing the concentration of Dihexyl sodium sulfosuccinate using HPLC-MS.
-
A control flask containing the surfactant in MSM without the bacterial inoculum should be run in parallel to account for any abiotic degradation.
Protocol 3: Photodegradation of Dihexyl Sodium Sulfosuccinate
Objective: To evaluate the photodegradation of Dihexyl sodium sulfosuccinate under simulated solar or UV light.
Materials:
-
Dihexyl sodium sulfosuccinate
-
High-purity water
-
Photochemical reactor equipped with a specific light source (e.g., solar simulator or UV lamps)
-
Quartz reaction vessels
-
Magnetic stirrer
-
HPLC-MS system
Procedure:
-
Prepare an aqueous solution of Dihexyl sodium sulfosuccinate at a known concentration (e.g., 10 mg/L).
-
Transfer the solution to quartz reaction vessels.
-
Place the vessels in the photochemical reactor and start the light source.
-
Maintain a constant temperature and stir the solution throughout the experiment.
-
At specified time points, collect aliquots for analysis.
-
Analyze the samples by HPLC-MS to determine the concentration of the remaining parent compound.
-
A dark control (vessels wrapped in aluminum foil) should be run concurrently to assess degradation not induced by light.
-
Calculate the photodegradation rate constant and half-life from the concentration versus time data.
Data Presentation
Table 1: Summary of Hydrolytic Degradation of Dihexyl Sodium Sulfosuccinate
| Condition | Temperature (°C) | Half-life (t½) | Primary Degradation Product |
| Acidic (pH 2) | 25 | Data not available | Monohexyl sulfosuccinate |
| Neutral (pH 7) | 25 | Stable | - |
| Alkaline (pH 10) | 25 | Data not available | Monohexyl sulfosuccinate |
Note: Specific kinetic data for Dihexyl sodium sulfosuccinate is limited in the public domain. The table indicates expected trends based on related sulfosuccinate surfactants.
Table 2: Summary of Biodegradation of Dihexyl Sodium Sulfosuccinate
| Microorganism | Medium | Initial Concentration | Degradation Efficiency |
| Comamonas terrigena | Minimal Salts Medium | Data not available | High |
Note: While Comamonas terrigena has been shown to degrade dihexyl sulfosuccinate, specific quantitative data on efficiency from the available literature is limited.
Table 3: Summary of Photodegradation of Dihexyl Sodium Sulfosuccinate
| Light Source | Wavelength (nm) | Half-life (t½) | Primary Degradation Product |
| UV Lamp | 254 | Data not available | Monohexyl sulfosuccinate |
| Simulated Solar | > 290 | Data not available | Monohexyl sulfosuccinate |
Visualizations
References
- 1. USGS Open-File Report 2010-1318: Determination of the Anionic Surfactant Di(Ethylhexyl) Sodium Sulfosuccinate in Water Samples Collected from Gulf of Mexico Coastal Waters Before and After Landfall of Oil from the Deepwater Horizon Oil Spill, May to October, 2010 [pubs.usgs.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
Preventing precipitation of Dihexyl sodium sulfosuccinate in hard water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihexyl Sodium Sulfosuccinate (B1259242), focusing on the common issue of its precipitation in hard water.
Frequently Asked Questions (FAQs)
Q1: What causes the precipitation or cloudiness of my Dihexyl Sodium Sulfosuccinate solution?
A1: The observed precipitation is a classic incompatibility reaction between the anionic Dihexyl Sodium Sulfosuccinate surfactant and divalent cations present in hard water. The primary culprits are calcium (Ca²⁺) and magnesium (Mg²⁺) ions. These divalent cations displace the sodium (Na⁺) counter-ion of the sulfosuccinate, forming insoluble calcium or magnesium dihexyl sulfosuccinate salts, which are visible as a precipitate or turbidity.
Q2: What is "hard water" and how is its severity classified?
A2: Hard water is defined by its high concentration of dissolved mineral ions, particularly calcium and magnesium. Its hardness is typically quantified in parts per million (ppm) as calcium carbonate (CaCO₃) equivalents.
Table 1: Water Hardness Classification
| Hardness Classification | Concentration (ppm as CaCO₃) |
| Soft | 0 - 60 |
| Moderately Hard | 61 - 120 |
| Hard | 121 - 180 |
| Very Hard | > 180 |
Q3: What are the primary strategies to prevent the precipitation of Dihexyl Sodium Sulfosuccinate in hard water?
A3: There are two main strategies to counteract the effects of hard water on anionic surfactants like Dihexyl Sodium Sulfosuccinate:
-
Addition of Chelating Agents: These agents, such as Ethylenediaminetetraacetic acid (EDTA), "capture" or sequester the hard water cations, preventing them from reacting with the surfactant molecules.[1][2]
-
Incorporation of Co-surfactants: Adding a non-ionic or amphoteric co-surfactant can increase the overall solubility and stability of the system.[3][4][5] Non-ionic surfactants do not have a charge and are therefore unaffected by hard water ions, and they help to keep the anionic surfactant dispersed through the formation of mixed micelles.[3][6]
Troubleshooting Guide
Issue: My Dihexyl Sodium Sulfosuccinate solution becomes turbid immediately after preparation with tap or buffered water.
This guide provides a logical workflow to diagnose and solve precipitation issues.
Mechanism of Action: Chelating Agents
Chelating agents like EDTA work by forming a stable, water-soluble complex with divalent cations. This process, known as sequestration, effectively isolates the Ca²⁺ and Mg²⁺ ions, making them unavailable to react with the sulfosuccinate surfactant.
Quantitative Data
While specific data for Dihexyl Sodium Sulfosuccinate is limited, the following tables illustrate the expected effect of additives based on the behavior of analogous anionic surfactants in hard water. Experimental validation is crucial for your specific formulation.
Table 2: Example Efficacy of EDTA in Preventing Precipitation (Based on a hypothetical 0.5% surfactant solution in 200 ppm hard water, measured by turbidity)
| Concentration of EDTA (mM) | Turbidity (NTU) | Observation |
| 0 | 150 | Heavy Precipitate |
| 0.5 | 80 | Moderate Precipitate |
| 1.0 | 25 | Slight Haze |
| 2.0 | < 5 | Clear Solution |
Table 3: Example Efficacy of a Non-ionic Co-surfactant in Preventing Precipitation (Based on a hypothetical 1% total surfactant solution in 200 ppm hard water)
| Dihexyl Sodium Sulfosuccinate (%) | Non-ionic Co-surfactant (%) | Turbidity (NTU) | Observation |
| 1.0 | 0.0 | 180 | Heavy Precipitate |
| 0.9 | 0.1 | 75 | Moderate Precipitate |
| 0.8 | 0.2 | 15 | Slight Haze |
| 0.7 | 0.3 | < 5 | Clear Solution |
Experimental Protocols
Protocol 1: Quantifying Surfactant Precipitation in Hard Water
This protocol details the procedure for measuring the extent of Dihexyl Sodium Sulfosuccinate precipitation by assessing the turbidity of the solution.
1. Materials:
-
Dihexyl Sodium Sulfosuccinate
-
Deionized water
-
Calcium chloride (CaCl₂) and Magnesium chloride (MgCl₂) stock solutions
-
Calibrated Turbidimeter (Nephelometer)
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare Surfactant Stock: Prepare a concentrated stock solution of Dihexyl Sodium Sulfosuccinate in deionized water.
-
Prepare Hard Water Solutions: Create a series of hard water solutions with varying hardness levels (e.g., 50, 100, 200, 300 ppm as CaCO₃) by diluting the CaCl₂ and MgCl₂ stock solutions. A common Ca²⁺:Mg²⁺ molar ratio to simulate natural hard water is 2:1 or 3:2.[7]
-
Sample Preparation: In a series of volumetric flasks, add a known volume of the surfactant stock solution.
-
Dilute to the final volume with the different hard water solutions to achieve the desired final surfactant concentration.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant, controlled temperature. Gently invert each flask to ensure homogeneity before measurement.
-
Measurement: Calibrate the turbidimeter according to the manufacturer's instructions. Measure the turbidity of each solution in Nephelometric Turbidity Units (NTU).[6][7]
Protocol 2: Evaluating the Efficacy of Additives (Chelating Agents or Co-surfactants)
This protocol assesses the effectiveness of an additive in preventing precipitation.
1. Materials:
-
Stock solution of Dihexyl Sodium Sulfosuccinate in deionized water
-
Hard water of a fixed, known concentration (e.g., 200 ppm as CaCO₃)
-
Stock solution of the additive (e.g., Tetrasodium EDTA or a non-ionic co-surfactant)
-
Calibrated Turbidimeter
-
Volumetric flasks and pipettes
2. Procedure:
-
Sample Preparation: In a series of volumetric flasks, add a known volume of the Dihexyl Sodium Sulfosuccinate stock solution.
-
Additive Introduction: Add varying volumes of the additive stock solution to each flask to create a concentration gradient. Include a control flask with no additive.
-
Dilution: Dilute to the final volume with the hard water solution.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a constant temperature.
-
Homogenization & Measurement: Gently invert each flask to ensure homogeneity and measure the turbidity of each solution using a calibrated turbidimeter.
-
Analysis: Plot the resulting turbidity (NTU) against the concentration of the added agent to determine the minimum concentration required to maintain a clear solution.
References
Technical Support Center: Optimizing Dihexyl Sodium Sulfosuccinate in Emulsion Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of dihexyl sodium sulfosuccinate (B1259242) in emulsion polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of dihexyl sodium sulfosuccinate in emulsion polymerization?
A1: Dihexyl sodium sulfosuccinate is an anionic surfactant that acts as an emulsifier. Its main functions are to reduce the interfacial tension between the water and monomer phases, facilitate the emulsification of the monomer into stable droplets, and stabilize the resulting polymer particles to prevent coagulation during and after the polymerization process.[1][2]
Q2: What is a typical concentration range for dihexyl sodium sulfosuccinate?
A2: The optimal concentration of dihexyl sodium sulfosuccinate can vary depending on the specific monomer system, desired particle size, and other formulation components. However, a general starting point for anionic surfactants in emulsion polymerization is between 0.5% and 3% by weight, based on the total monomer weight.[1] For mixed emulsifier systems that include dihexyl sodium sulfosuccinate, the total emulsifier concentration may range from 0.7% to 3% by weight based on the polymerizable monomers.
Q3: How does the concentration of dihexyl sodium sulfosuccinate affect the final latex properties?
A3: The concentration of dihexyl sodium sulfosuccinate significantly influences several key properties of the final latex, including:
-
Particle Size: Higher concentrations generally lead to the formation of more micelles, resulting in a larger number of smaller polymer particles.[3] Conversely, lower concentrations tend to produce fewer, larger particles.
-
Viscosity: The viscosity of the latex is often correlated with particle size. An increase in surfactant concentration can lead to smaller particles and, consequently, a higher viscosity.[4]
-
Stability: An adequate concentration is crucial for maintaining the colloidal stability of the latex, preventing the agglomeration and coagulation of polymer particles.[5]
Q4: Can dihexyl sodium sulfosuccinate be used in combination with other surfactants?
A4: Yes, it is common practice to use a combination of anionic and nonionic surfactants. Dihexyl sodium sulfosuccinate, as an anionic surfactant, provides excellent particle size control and electrostatic stability.[2] It can be paired with a nonionic surfactant to enhance mechanical, electrolyte, and freeze-thaw stability.[1]
Troubleshooting Guide
This guide addresses common issues encountered during emulsion polymerization that may be related to the concentration of dihexyl sodium sulfosuccinate.
| Issue | Potential Cause Related to Surfactant Concentration | Suggested Solution |
| High Coagulum Formation | Insufficient Surfactant Concentration: The concentration may be too low to adequately stabilize the growing polymer particles, leading to agglomeration and coagulation.[5] | Increase the dihexyl sodium sulfosuccinate concentration in increments (e.g., 0.25% by monomer weight) until the latex is stable. |
| Uncontrolled Particle Size / Bimodal Distribution | Concentration Too High or Too Low: An excessively high concentration can lead to secondary nucleation, creating a new population of very small particles. A very low concentration can result in fewer, larger particles and potential instability. | For smaller particles, cautiously increase the concentration. For larger particles, decrease the concentration. Consider a seeded emulsion polymerization approach for better particle size control.[2] |
| High Viscosity of Final Latex | Excessive Surfactant Concentration: A high concentration of dihexyl sodium sulfosuccinate can lead to the formation of a large number of very small particles, which in turn increases the viscosity of the latex.[4] | Reduce the surfactant concentration. If small particle size is desired, consider adjusting other parameters like the monomer feed rate or initiator concentration. |
| Poor Emulsion Stability (Phase Separation) | Insufficient Surfactant Concentration: The amount of surfactant is below the critical level needed to maintain a stable emulsion of the monomer in water.[5] | Increase the dihexyl sodium sulfosuccinate concentration to ensure adequate coverage of the monomer droplets and polymer particles. |
| Excessive Foaming | High Surfactant Concentration: While di-alkyl sulfosuccinates are generally considered low to moderately foaming, a high concentration can still lead to excessive foam, especially with high agitation. | Reduce the surfactant concentration to the minimum effective level. If foaming persists, consider the addition of a suitable defoamer. |
Quantitative Data Summary
The following table summarizes the expected impact of varying sulfosuccinate surfactant concentration on key latex properties, based on data for a styrene-acrylic dispersion.
| Surfactant Concentration (% by weight) | Average Particle Size (nm) | Viscosity (cP) |
| 0.0 | >200 (unstable) | ~1800 |
| 0.1 | ~180 | ~5900 |
| 0.2 | ~160 | ~6100 |
| 0.4 | ~140 | ~11200 |
Data adapted from a study on a sulfosuccinate surfactant in a styrene-acrylic dispersion.
Experimental Protocols
Semi-Batch Emulsion Polymerization
This protocol provides a general methodology for a semi-batch emulsion polymerization process using dihexyl sodium sulfosuccinate. Researchers should optimize concentrations and conditions for their specific monomer system.
Materials and Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps
-
Heating and cooling circulator
-
Monomers (e.g., styrene, butyl acrylate, acrylic acid)
-
Dihexyl sodium sulfosuccinate
-
Initiator (e.g., potassium persulfate)
-
Deionized (DI) water
-
Buffer (e.g., sodium bicarbonate)
-
Neutralizing agent (e.g., ammonium (B1175870) hydroxide)
Procedure:
-
Reactor Setup:
-
Charge the reactor with an initial amount of DI water, a portion of the dihexyl sodium sulfosuccinate, and a buffer.
-
Begin purging with nitrogen and start gentle agitation (150-200 rpm).
-
Heat the reactor to the desired reaction temperature (typically 75-85°C).
-
-
Pre-emulsion Preparation:
-
In a separate vessel, prepare the monomer pre-emulsion by adding the monomers to a solution of DI water and the remaining dihexyl sodium sulfosuccinate.
-
Stir vigorously to form a stable, milky-white emulsion.
-
-
Initiator Solution Preparation:
-
Dissolve the initiator in DI water in a separate container.
-
-
Polymerization:
-
Once the reactor reaches the set temperature, add an initial shot of the initiator solution.
-
After a few minutes to allow for seed formation, begin the continuous and separate feeding of the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 3-4 hours.
-
Maintain the reaction temperature throughout the feeding process.
-
-
Post-Polymerization:
-
After the feeds are complete, maintain the temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Neutralization and Filtration:
-
Adjust the pH of the final latex to 7-8 with a suitable base.
-
Filter the latex through a fine mesh to remove any coagulum.
-
Visualizations
Caption: A typical workflow for a semi-batch emulsion polymerization experiment.
Caption: Troubleshooting flowchart for issues related to surfactant concentration.
References
Troubleshooting foam instability with Dihexyl sodium sulfosuccinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foam instability issues with Dihexyl Sodium Sulfosuccinate (B1259242).
Frequently Asked Questions (FAQs)
Q1: What is Dihexyl Sodium Sulfosuccinate and what are its primary functions?
Dihexyl Sodium Sulfosuccinate (CAS 3006-15-3) is an anionic surfactant known for its excellent wetting, emulsifying, and surface tension reducing properties.[1][2] Its molecular structure consists of a hydrophilic sulfonate group and hydrophobic dihexyl ester tails, which allows it to form micelles and adsorb at air-water interfaces.[1] This makes it a versatile ingredient in pharmaceuticals to improve drug solubility and dispersion, in cosmetics for texture and stability, and in industrial applications like textiles, coatings, and cleaning formulations.[1][3] It is also recognized for its role as a foam stabilizer in soaps and detergents.[4]
Q2: What are the key chemical and physical properties of Dihexyl Sodium Sulfosuccinate?
Understanding the properties of Dihexyl Sodium Sulfosuccinate is crucial for troubleshooting. Key data is summarized below. Note that some values are for the related, well-studied Dioctyl Sodium Sulfosuccinate (DOSS or AOT) and can serve as a benchmark.
| Property | Value / Description | Source |
| CAS Number | 3006-15-3 | [1] |
| Molecular Formula | C16H31NaO7S | [1] |
| Molecular Weight | ~380.46 g/mol | [1] |
| Appearance | Off-white to pale yellow powder or granules. | [1] |
| Solubility | Highly soluble in water and alcohols. | [1] |
| Purity (Typical) | > 98% | [1] |
| Critical Micelle Concentration (CMC) | Low CMC contributes to effectiveness at low concentrations. For the related Dioctyl Sodium Sulfosuccinate, the CMC is in the range of 0.2 to 0.6 mM.[5] | [5] |
| Micelle Aggregation Number | For Dihexyl Sodium Sulfosuccinate, the aggregation number (number of molecules per micelle) is approximately 38, suggesting the formation of spherical micelles.[6] | [6] |
Q3: What primary factors influence the stability of foam generated with this surfactant?
Foam stability is a complex phenomenon governed by multiple interacting factors. Key influences include:
-
Surfactant Concentration: Foam properties generally increase with concentration up to the Critical Micelle Concentration (CMC), after which they may plateau.[7][8]
-
Temperature: Increased temperature can boost initial foam volume but often decreases foam stability by increasing the rate of liquid drainage from the foam lamellae.[7][8][9]
-
pH and Ionic Strength: The pH of the solution can alter the surfactant's structure and interactions.[7][8] The presence of electrolytes (salts) can significantly impact foam stability by affecting the electrostatic repulsion between bubbles.[10][11][12]
-
Presence of Other Substances: Contaminants like oils, lipids, or incompatible polymers can disrupt the surfactant film at the air-water interface, leading to rapid foam collapse.[13][14]
-
Mechanical Agitation: High-shear mixing can incorporate a large volume of air, but the resulting foam may be less stable than one generated with gentle agitation.[7]
Troubleshooting Foam Instability
Use the following guide to diagnose and resolve common issues with foam instability during your experiments.
Problem: The foam collapses almost immediately after generation.
This issue, characterized by very poor foamability or rapid collapse, points to fundamental problems with the formulation or process.
Possible Causes & Solutions:
-
Cause 1: Insufficient Surfactant Concentration.
-
Explanation: Below the Critical Micelle Concentration (CMC), there are not enough surfactant molecules to effectively reduce surface tension and form a stable interfacial film around air bubbles.[7]
-
Solution: Increase the concentration of Dihexyl Sodium Sulfosuccinate. Ensure the powder is fully dissolved in the aqueous phase before foaming is initiated.
-
-
Cause 2: Presence of Foam-Inhibiting Substances.
-
Explanation: Oils, lipids, certain organic solvents, or silicone-based contaminants can act as antifoaming agents by disrupting the molecular packing of the surfactant at the air-water interface.[13][14]
-
Solution: Ensure all glassware is scrupulously clean. If oils or fragrances are a necessary part of the formulation, pre-mix them with a suitable solubilizer before adding them to the surfactant solution.[13]
-
-
Cause 3: Incorrect pH.
-
Explanation: The stability of sulfosuccinate esters can be sensitive to pH. While generally stable in the pH 4-9 range, highly acidic or alkaline conditions can potentially lead to hydrolysis over time, degrading the surfactant.[5]
-
Solution: Measure and adjust the pH of your solution. Buffer the system if necessary to maintain a stable pH throughout the experiment.
-
Problem: The foam is generated but drains and disappears too quickly (e.g., within minutes).
This problem relates to poor foam stability rather than poor foamability. The initial foam volume may be high, but the liquid film of the bubbles is not resilient.
Possible Causes & Solutions:
-
Cause 1: High Temperature.
-
Explanation: Higher temperatures decrease the viscosity of the liquid in the foam films (lamellae), accelerating gravitational drainage and causing the foam to collapse faster.[9]
-
Solution: Conduct experiments at a controlled, lower temperature (e.g., 20-25°C) to increase solution viscosity and slow drainage.
-
-
Cause 2: High Electrolyte Concentration or Water Hardness.
-
Explanation: While small amounts of salt can sometimes improve foam stability by reducing electrostatic repulsion between surfactant headgroups, high concentrations can disrupt micelle structure and "salt out" the surfactant. Divalent and trivalent cations (like Ca²⁺, Mg²⁺, Al³⁺) are particularly effective at destabilizing foams of anionic surfactants.[11]
-
Solution: Use purified, deionized water for all experiments. If salts are a required component, methodically test a range of concentrations to find an optimal level. Be aware that effectiveness in reducing foam volume can follow the sequence Al³⁺ > Ca²⁺ > Na⁺.[11]
-
-
Cause 3: Insufficient Viscoelasticity of the Interfacial Film.
-
Explanation: Stable foams rely on a robust, viscoelastic film at the air-water interface that can resist mechanical shocks and deformation. Dihexyl sodium sulfosuccinate alone may not provide sufficient film strength for some applications.
-
Solution: Introduce a foam stabilizer or co-surfactant. Polymers or other surfactants can be added to the formulation to increase the viscoelasticity of the bubble walls, slowing drainage and coalescence.[7]
-
Key Experimental Protocols
Protocol 1: Foam Stability Assessment (Modified Ross-Miles Method)
The Ross-Miles method is a standard for measuring foamability and foam stability.[15]
Objective: To quantify the initial foam height and its decay over time.
Apparatus:
-
Jacketed glass column (e.g., 1000 mL graduated cylinder) with a bottom outlet.
-
Reservoir/funnel with a calibrated orifice, positioned above the column.
-
Thermocirculator to maintain constant temperature.
-
Timer.
Procedure:
-
Prepare a solution of Dihexyl Sodium Sulfosuccinate at the desired concentration in deionized water.
-
Equilibrate the solution to the target temperature (e.g., 25°C).
-
Add 200 mL of the surfactant solution to the bottom of the jacketed glass column.
-
Add 50 mL of the same solution to the reservoir.
-
Open the stopcock of the reservoir, allowing the solution to fall from a standardized height (e.g., 90 cm) into the column, generating foam.
-
Start the timer the moment the reservoir is empty.
-
Record the initial foam height (in mL or cm) immediately (t=0).
-
Record the foam height at subsequent intervals, such as 1, 3, and 5 minutes.[15]
-
Foam stability is reported as the foam height remaining after a specified time.
Protocol 2: Surface Tension Measurement
Measuring surface tension can confirm if the surfactant concentration is above the CMC.
Objective: To determine the surface tension of the solution, which indicates surfactant activity at the air-water interface.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method).
-
Glass vessel.
-
Magnetic stirrer and stir bar.
Procedure:
-
Calibrate the tensiometer with deionized water (surface tension ≈ 72 mN/m at 25°C).
-
Place a known volume of the Dihexyl Sodium Sulfosuccinate solution in the vessel.
-
Allow the solution to equilibrate to the desired temperature.
-
Measure the surface tension according to the instrument's operating procedure.
-
A significant reduction in surface tension compared to pure water indicates surfactant activity. For the related Dioctyl Sodium Sulfosuccinate, a 0.1% solution typically reduces surface tension to around 25-30 mN/m.[5]
-
Measurements can be taken at various concentrations to determine the CMC, which is the point where surface tension no longer decreases with increasing concentration.
References
- 1. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 2. CAS 3006-15-3: Sodium dihexyl sulfosuccinate | CymitQuimica [cymitquimica.com]
- 3. Dihexyl sodium sulfosuccinate [myskinrecipes.com]
- 4. lookchem.com [lookchem.com]
- 5. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 10. REGULATION OF SURFACTANT FOAMING IN SOLUTIONS OF INORGANIC ELECTROLYTES | Mozheyko | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic improvement of foam stability with SiO<sub>2</sub> nanoparticles (SiO<sub>2</sub>-NPs) and different surfactants - Arabian Journal of Chemistry [arabjchem.org]
- 13. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 14. youtube.com [youtube.com]
- 15. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
Effect of pH and temperature on Dihexyl sodium sulfosuccinate stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Dihexyl Sodium Sulfosuccinate (B1259242), a widely used anionic surfactant in research, pharmaceuticals, and various industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Dihexyl Sodium Sulfosuccinate in aqueous solutions at different pH values?
A1: While specific quantitative data for Dihexyl Sodium Sulfosuccinate is limited, information on the closely related analogue, Dioctyl Sodium Sulfosuccinate (DOSS), provides valuable insight. DOSS is generally stable in neutral and acidic solutions.[1][2] However, it is susceptible to hydrolysis in alkaline conditions.[1][2] For DOSS, the stable pH range is typically considered to be between 4 and 9.[3][4] Under highly acidic or alkaline conditions, the ester linkages can undergo hydrolysis.[3][4]
Q2: How does temperature affect the stability of Dihexyl Sodium Sulfosuccinate?
A2: Based on data for its analogue, Dioctyl Sodium Sulfosuccinate (DOSS), Dihexyl Sodium Sulfosuccinate is expected to have good thermal stability. DOSS remains thermally stable up to approximately 250°C, after which significant decomposition occurs.[5] For general storage, a temperature range of 15°C to 25°C is recommended to maintain product integrity.[6][7]
Q3: What are the typical signs of degradation of Dihexyl Sodium Sulfosuccinate in my formulation?
A3: Degradation of Dihexyl Sodium Sulfosuccinate, primarily through hydrolysis, can lead to a variety of observable changes in your formulation. These may include:
-
Loss of Performance: A decrease in emulsifying, wetting, or dispersing efficiency.
-
pH Shift: A change in the pH of the solution may indicate the formation of acidic or basic degradation products.
-
Precipitation: Formation of insoluble materials as the surfactant breaks down.
-
Phase Separation: In emulsions, the separation of oil and water phases can indicate surfactant degradation.
-
Change in Appearance: A change in the clarity or color of the solution.
Q4: What are the primary degradation products of Dihexyl Sodium Sulfosuccinate?
A4: The primary degradation pathway for Dihexyl Sodium Sulfosuccinate under hydrolytic conditions (extreme pH or high temperatures in the presence of water) is the cleavage of the ester bonds. This results in the formation of hexanol and sulfosuccinic acid or its salts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Emulsion Stability | Degradation of Dihexyl Sodium Sulfosuccinate due to pH outside the optimal range or high temperature. | - Verify the pH of your formulation and adjust to a range of 4-9 if possible. - Avoid exposing the formulation to high temperatures for prolonged periods. - Consider using a fresh batch of Dihexyl Sodium Sulfosuccinate. |
| Unexpected Precipitation in Formulation | Hydrolysis of the surfactant leading to the formation of less soluble degradation products. | - Analyze the precipitate to confirm its identity. - Review the formulation's pH and storage conditions to ensure they are within the recommended stability range for the surfactant. |
| Inconsistent Performance Between Batches | Variation in the purity or degradation of the Dihexyl Sodium Sulfosuccinate raw material. | - Obtain a certificate of analysis for each batch of the surfactant. - Perform stability testing on incoming raw materials. - Ensure consistent storage conditions for the raw material. |
Stability Data Summary
| Parameter | Condition | Stability of Dioctyl Sodium Sulfosuccinate (DOSS) | Reference |
| pH | Acidic to Neutral | Stable | [1][2] |
| Alkaline | Undergoes hydrolysis | [1][2] | |
| pH 4-9 | Generally stable | [3][4] | |
| Temperature | Up to 250°C | Thermally stable | [5] |
| > 250°C | Significant decomposition | [5] | |
| Storage | 15°C - 25°C | Recommended for long-term stability | [6][7] |
Experimental Protocols
Protocol: Stability Assessment of Dihexyl Sodium Sulfosuccinate by HPLC
This protocol outlines a general method for assessing the stability of Dihexyl Sodium Sulfosuccinate in a formulation under specific pH and temperature conditions.
1. Objective:
To quantify the concentration of Dihexyl Sodium Sulfosuccinate over time under stressed conditions (e.g., elevated temperature, specific pH) to determine its degradation rate.
2. Materials:
-
Dihexyl Sodium Sulfosuccinate
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
pH meter
-
HPLC system with a UV or MS detector
-
Reverse-phase HPLC column (e.g., Newcrom R1 or equivalent)[8]
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Prepare a stock solution of Dihexyl Sodium Sulfosuccinate in the desired formulation vehicle.
-
Adjust the pH of the solution to the desired levels for the study (e.g., pH 4, 7, and 9).
-
Divide the solutions into aliquots in sealed vials.
4. Stability Study:
-
Store the vials at the desired temperatures (e.g., 25°C, 40°C, 50°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each condition for analysis.
-
Prior to analysis, allow the samples to equilibrate to room temperature.
5. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) is typically used.[8] An example gradient could be starting with a lower concentration of acetonitrile and increasing it over the run.
-
Column: A reverse-phase column such as Newcrom R1.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength or Mass Spectrometry (MS) for higher specificity.
-
Injection Volume: 10-20 µL.
6. Data Analysis:
-
Create a calibration curve using standard solutions of Dihexyl Sodium Sulfosuccinate of known concentrations.
-
Quantify the concentration of Dihexyl Sodium Sulfosuccinate in each sample at each time point.
-
Plot the concentration of Dihexyl Sodium Sulfosuccinate versus time for each condition.
-
Calculate the degradation rate constant (k) and half-life (t½) for each condition.
Visualizations
Caption: Hydrolysis pathway of Dihexyl Sodium Sulfosuccinate.
Caption: Workflow for stability testing of Dihexyl Sodium Sulfosuccinate.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 4. SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT) - Ataman Kimya [atamanchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 3006-15-3: Sodium dihexyl sulfosuccinate | CymitQuimica [cymitquimica.com]
- 7. 3006-15-3 CAS MSDS (Dihexyl sodium sulfosuccinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Separation of Sodium 1,4-dihexyl sulfosuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of Dihexyl Sodium Sulfosuccinate (DHSS) in Environmental Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting Dihexyl sodium sulfosuccinate (B1259242) (DHSS) in environmental samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Dihexyl sodium sulfosuccinate (DHSS) and why is its detection in the environment important?
A1: Dihexyl sodium sulfosuccinate (DHSS) is an anionic surfactant used in various industrial applications, including as an emulsifying and wetting agent. Its presence in the environment can indicate industrial or commercial contamination, and its detection is crucial for monitoring water and soil quality.
Q2: What is the primary analytical technique for the determination of DHSS in environmental samples?
A2: The primary and most effective analytical technique for detecting and quantifying DHSS in environmental samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is necessary for analyzing complex environmental matrices.
Q3: What are the key sample preparation steps for analyzing DHSS in water samples?
A3: For water samples, the key preparation steps involve isolating and concentrating DHSS. This can be achieved through sorption onto a polytetrafluoroethylene (PTFE) filter or by using solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges.[1][2] The analyte is then typically eluted with a methanol (B129727)/water solution before LC-MS/MS analysis.
Q4: How can DHSS be extracted from solid samples like soil and sediment?
A4: For soil and sediment, ultrasonic-assisted extraction is a common technique.[3][4] The sample is typically sonicated with an appropriate solvent, such as methanol with a modifier like ammonium (B1175870) hydroxide, to efficiently extract the DHSS from the solid matrix. The resulting extract then requires a clean-up step, often using SPE, before analysis.
Q5: Is isotope dilution recommended for the quantification of DHSS?
A5: Yes, the use of an isotopically labeled internal standard, such as a custom-synthesized ¹³C-labeled DHSS, is highly recommended for accurate quantification.[1][2] This isotope dilution method corrects for losses during sample preparation and for matrix effects during LC-MS/MS analysis, leading to more robust and reliable results.
Troubleshooting Guide
Q1: I am observing a high background signal for DHSS in my blank samples. What could be the cause and how can I resolve it?
A1: High background signal for sulfosuccinate surfactants is a common issue, often due to contamination from laboratory consumables and reagents.
-
Cause: Di(ethylhexyl) sodium sulfosuccinate (a close analog of DHSS) has been found to be ubiquitously present in laboratory reagent water.[1][2]
-
Solution: To minimize this, a chromatographic column can be installed between the LC system's pumps and the sample injector. This setup helps to chromatographically separate the background contamination from the DHSS in the injected sample.[1][2] Additionally, ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent, and use high-purity water and solvents for mobile phases and sample preparation.
Q2: My DHSS recovery is low and inconsistent in spiked matrix samples. What are the potential reasons and solutions?
A2: Low and inconsistent recovery can be due to several factors related to the sample matrix and the extraction procedure.
-
Cause: Complex environmental matrices can interfere with the extraction and ionization of the target analyte, a phenomenon known as the matrix effect.[5] For solid samples, incomplete extraction from the matrix can also lead to low recovery.
-
Solution:
-
Optimize Extraction: For soil and sediment, ensure the extraction solvent is appropriate and consider optimizing the sonication time and temperature.
-
Matrix Effect Mitigation: The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.[1][2] If a labeled standard is not available, matrix-matched calibration curves should be prepared to account for signal suppression or enhancement.
-
Sample Clean-up: Employ a robust solid-phase extraction (SPE) clean-up step to remove interfering matrix components before LC-MS/MS analysis.
-
Q3: I am not able to achieve the desired sensitivity (limit of detection) for DHSS. How can I improve it?
A3: Achieving low detection limits is often necessary for environmental monitoring.
-
Cause: Insufficient sample pre-concentration or suboptimal LC-MS/MS parameters can lead to poor sensitivity.
-
Solution:
-
Increase Sample Volume: For water samples, increase the volume passed through the extraction filter or SPE cartridge to concentrate a larger amount of the analyte.
-
Optimize MS Parameters: Ensure the mass spectrometer is tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MS/MS transitions of DHSS to maximize signal intensity.
-
Improve Chromatography: Use a high-efficiency HPLC column and optimize the mobile phase gradient to achieve sharp, narrow peaks, which will improve the signal-to-noise ratio.
-
Q4: I am observing carryover of DHSS in my LC-MS/MS system between injections. What is the best way to address this?
A4: Surfactants are known to be "sticky" and can cause carryover in LC systems.
-
Cause: Adsorption of DHSS to the injector needle, tubing, and column.
-
Solution:
-
Injector Wash: Use a strong needle wash solution, such as a mixture of acetonitrile, isopropanol, and water. It may be necessary to perform multiple wash cycles between injections.
-
Blank Injections: Injecting one or two blank samples after a high-concentration standard or sample can help to wash out any residual analyte from the system.[6]
-
System Cleaning: If carryover persists, it may be necessary to flush the entire LC system, including the column, with a strong solvent mixture.
-
Experimental Protocols
Analysis of DHSS in Water Samples (Adapted from USGS method for DOSS)[1][2]
-
Sample Collection and Preservation:
-
Collect water samples in Teflon® bottles.
-
Store samples frozen at -20°C until analysis.
-
-
Sample Preparation and Extraction:
-
Thaw samples overnight in the dark.
-
Add methanol to the sample container (approximately 0.4% v/v) to aid in the dissolution of any DHSS adsorbed to the container walls.
-
Spike the sample with an isotopically labeled DHSS internal standard.
-
Pass a 1.5 mL aliquot of the sample through a 0.2 µm PTFE filter.
-
Elute the DHSS from the filter with 1.5 mL of 50% methanol in water.
-
-
Instrumental Analysis (LC-MS/MS):
-
LC System: High-Performance Liquid Chromatograph.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a suitable additive like ammonium acetate (B1210297) or formic acid to improve peak shape and ionization.[7]
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for sulfonate-containing compounds.
-
MS/MS Transitions: Monitor at least two precursor-to-product ion transitions for DHSS for confirmation and quantification. The exact m/z values will need to be determined by direct infusion of a DHSS standard.
-
Analysis of DHSS in Soil and Sediment Samples (General Approach)
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Homogenize the sample.
-
-
Extraction:
-
Weigh approximately 5 g of the homogenized sample into a centrifuge tube.
-
Spike with an isotopically labeled DHSS internal standard.
-
Add 10 mL of an appropriate extraction solvent (e.g., methanol with 2% ammonium hydroxide).
-
Vortex the sample and then place it in an ultrasonic bath for 15-30 minutes.[3][4]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process one or two more times and combine the supernatants.
-
-
Clean-up:
-
Concentrate the combined extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) or a reversed-phase (e.g., C18) cartridge to remove matrix interferences.
-
Elute the DHSS from the SPE cartridge, evaporate the eluent, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
Instrumental Analysis (LC-MS/MS):
-
Follow the same instrumental conditions as described for water samples.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Di(ethylhexyl) sodium sulfosuccinate (DOSS) | [1][2] |
| Matrix | Coastal Water | [1][2] |
| Method Detection Limit (MDL) | 0.043 µg/L | [1] |
| Reporting Limit (RL) | 0.25 µg/L | [1][2] |
| Average Recovery | 89 ± 9.5% | [1][2] |
| Internal Standard | ¹³C₄-DOSS | [1][2] |
Visualizations
Disclaimer: The experimental protocols and quantitative data provided are based on methods developed for similar compounds and general analytical principles. It is crucial to perform in-house method development and validation for the specific analysis of Dihexyl sodium sulfosuccinate in your environmental matrices to ensure accurate and reliable results.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. USGS Open-File Report 2010-1318: Determination of the Anionic Surfactant Di(Ethylhexyl) Sodium Sulfosuccinate in Water Samples Collected from Gulf of Mexico Coastal Waters Before and After Landfall of Oil from the Deepwater Horizon Oil Spill, May to October, 2010 [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of pharmaceuticals in freshwater sediments using ultrasonic-assisted extraction with SPE clean-up and HPLC-DAD or LC-ESI-MS/MS detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Sodium 1,4-dihexyl sulfosuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide: Dihexyl Sodium Sulfosuccinate vs. Dioctyl Sodium Sulfosuccinate in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihexyl sodium sulfosuccinate (B1259242) and dioctyl sodium sulfosuccinate, two anionic surfactants with significant applications in research and development. By examining their physicochemical properties and performance in key experimental areas, this document aims to assist researchers in selecting the optimal surfactant for their specific needs.
Introduction to Sulfosuccinate Surfactants
Dihexyl sodium sulfosuccinate and dioctyl sodium sulfosuccinate (DOSS), also widely known as docusate, belong to the family of dialkyl sulfosuccinates. These molecules are characterized by a hydrophilic sulfonate head group and two hydrophobic alkyl tails linked by ester groups. This amphiphilic nature allows them to reduce surface tension at interfaces, making them effective wetting agents, emulsifiers, and dispersants. Their primary structural difference lies in the length of their alkyl chains—hexyl (C6) versus octyl (C8)—which significantly influences their performance characteristics.
Physicochemical Properties: A Head-to-Head Comparison
The difference in alkyl chain length between dihexyl and dioctyl sodium sulfosuccinate directly impacts their fundamental surfactant properties. Generally, as the hydrophobic chain length increases, the surfactant becomes more oil-soluble and its critical micelle concentration (CMC) decreases.
| Property | Dihexyl Sodium Sulfosuccinate | Dioctyl Sodium Sulfosuccinate (Docusate) |
| Molecular Formula | C₁₆H₂₉NaO₇S | C₂₀H₃₇NaO₇S[1] |
| Molecular Weight | 388.45 g/mol | 444.56 g/mol [1] |
| Alkyl Chain Length | C6 | C8 |
| Critical Micelle Concentration (CMC) in Water | Higher (more hydrophilic) | 0.2 - 0.6 mM[1][2] |
| Surface Tension at 0.1% in Water | Data not readily available in comparative studies | ~25-30 dyn/cm[1][2] |
| Solubility | More water-soluble | Sparingly soluble in water, freely soluble in organic solvents[2] |
Key Insight: The shorter hexyl chains of dihexyl sodium sulfosuccinate render it more hydrophilic compared to the longer octyl chains of dioctyl sodium sulfosuccinate. This is expected to result in a higher CMC and greater water solubility for the dihexyl variant.
Performance in Research Applications: Experimental Evidence
The distinct properties of these two surfactants lead to different performance profiles in various research applications, from creating stable microemulsions for drug delivery to synthesizing nanoparticles.
Microemulsion Formation for Drug Delivery
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant that have garnered significant interest as drug delivery vehicles for poorly soluble compounds. The choice of surfactant is critical in defining the microemulsion's structure and stability.
A recent study by Tartaro et al. (2024) directly compared the use of sodium dihexyl sulfosuccinate (SDHS) and sodium dioctyl sulfosuccinate (AOT/DOSS) in forming microemulsions with water and isooctane. The study highlighted that SDHS is more hydrophilic than DOSS. This difference in hydrophilicity allows for the tuning of the microemulsion's properties by blending the two surfactants. The research demonstrated that by adjusting the ratio of the more hydrophilic SDHS to the more lipophilic DOSS, it is possible to achieve balanced microemulsions and form bicontinuous structures, which are of particular interest for various applications.
Nanoparticle Synthesis
Surfactants play a crucial role in the synthesis of nanoparticles, where they act as stabilizing agents, controlling particle size and preventing aggregation. The reverse micelle technique, where water droplets are dispersed in an oil phase by a surfactant, is a common method for producing nanoparticles with controlled dimensions.
Dioctyl sodium sulfosuccinate is frequently used in this application due to its ability to form stable water-in-oil microemulsions. The size of the water droplets, which act as nano-reactors, can be controlled by the water-to-surfactant molar ratio, thereby influencing the size of the resulting nanoparticles. While there is less specific literature on the use of dihexyl sodium sulfosuccinate for nanoparticle synthesis, its more hydrophilic nature suggests it would favor the formation of oil-in-water emulsions, making it potentially more suitable for synthesizing nanoparticles in an aqueous continuous phase.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which surfactant molecules begin to form micelles in an aqueous solution.
Methodology: Surface Tensiometry
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at varying concentrations, typically ranging from 10⁻⁵ M to 10⁻² M.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is identified as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant.
Evaluation of Wetting Efficiency
Objective: To compare the ability of the surfactants to wet a hydrophobic surface.
Methodology: Draves Wetting Test
-
Prepare Test Solutions: Create aqueous solutions of each surfactant at a standardized concentration.
-
Prepare Cotton Skein: Use a standard cotton skein with a specific weight.
-
Immersion: Attach a weight to the skein and immerse it in the surfactant solution.
-
Measure Sinking Time: Record the time it takes for the skein to become completely wetted and sink.
-
Comparison: A shorter sinking time indicates a more effective wetting agent.
Assessment of Dispersing Performance
Objective: To evaluate the ability of the surfactants to disperse a solid in a liquid.
Methodology: Sedimentation Test
-
Prepare Dispersions: Create suspensions of a model solid (e.g., a pigment or a poorly soluble drug powder) in a liquid with and without the addition of each surfactant at a set concentration.
-
Homogenization: Agitate the suspensions to ensure a uniform initial distribution of the solid particles.
-
Sedimentation Monitoring: Allow the suspensions to stand undisturbed and monitor the rate of sedimentation over time. This can be done visually by measuring the height of the sediment layer or instrumentally using light scattering techniques.
-
Analysis: A slower rate of sedimentation and a smaller final sediment volume in the presence of a surfactant indicate better dispersing performance.
Summary and Recommendations
The choice between dihexyl sodium sulfosuccinate and dioctyl sodium sulfosuccinate for a particular research application depends on the desired balance between hydrophilicity and lipophilicity.
-
Dioctyl sodium sulfosuccinate (Docusate) , with its longer alkyl chains, is more lipophilic and has a lower CMC. This makes it a highly effective surfactant for:
-
Forming water-in-oil microemulsions for the delivery of hydrophilic drugs.
-
Synthesizing nanoparticles in non-polar organic solvents.
-
Applications requiring high efficiency at low concentrations.
-
-
Dihexyl sodium sulfosuccinate , being more hydrophilic, is better suited for:
-
Forming oil-in-water emulsions to solubilize hydrophobic substances in aqueous media.
-
Applications where higher water solubility of the surfactant is beneficial.
-
Use in systems where a higher CMC is acceptable or even desirable.
-
For applications such as creating tunable microemulsion systems, a blend of both surfactants can offer a versatile approach to precisely control the properties of the formulation.
Researchers should consider the specific requirements of their system, including the polarity of the phases to be emulsified, the desired droplet size, and the required concentration of the surfactant, to make an informed decision. Further experimental work is needed to provide a more comprehensive quantitative comparison of these two surfactants across a wider range of applications.
References
Validating Experimental Results: A Comparative Guide to Dihexyl Sodium Sulfosuccinate and Other Common Surfactants
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in formulating effective and stable drug delivery systems. This guide provides a comparative analysis of Dihexyl sodium sulfosuccinate (B1259242) (DHSS) and three other widely used surfactants: Dioctyl sodium sulfosuccinate (DOSS), Polysorbate 80, and Sodium Dodecyl Sulfate (B86663) (SDS). The following sections present a compilation of experimental data to validate and compare their performance in key pharmaceutical applications.
Comparative Performance Data
The selection of a suitable surfactant is often guided by its physicochemical properties, which dictate its behavior in formulation. The following tables summarize key performance indicators for DHSS and its alternatives.
| Surfactant | Chemical Structure | Molecular Weight ( g/mol ) | Type |
| Dihexyl sodium sulfosuccinate (DHSS) | Sodium 1,4-dihexyl sulfosuccinate | 388.45[1] | Anionic |
| Dioctyl sodium sulfosuccinate (DOSS) | Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate | 444.56[2][3] | Anionic |
| Polysorbate 80 | Polyoxyethylene (20) sorbitan (B8754009) monooleate | ~1310[4] | Non-ionic |
| Sodium Dodecyl Sulfate (SDS) | Sodium lauryl sulfate | 288.38 | Anionic |
Table 1: General Properties of Compared Surfactants
A crucial parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles. This is a key indicator of a surfactant's efficiency.
| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension Reduction (at or near CMC) |
| Dihexyl sodium sulfosuccinate (DHSS) | No direct data found; expected to be slightly higher than DOSS due to shorter alkyl chains. | Effective surface tension reducer[5] |
| Dioctyl sodium sulfosuccinate (DOSS) | 0.2 - 0.6 mM in water[2][6] | Can reduce surface tension to ~25-30 mN/m[2][6] |
| Polysorbate 80 | ~0.012 mM in pure water[4] | Reduces surface tension[7] |
| Sodium Dodecyl Sulfate (SDS) | ~8.2 mM in pure water[8][9] | Can reduce surface tension to ~35 mN/m[10] |
Table 2: Comparative Physicochemical Properties
The ability of a surfactant to enhance the solubility of poorly water-soluble drugs and maintain the stability of protein-based therapeutics is paramount in drug formulation.
| Surfactant | Protein Stability Enhancement | Drug Solubility Enhancement |
| Dihexyl sodium sulfosuccinate (DHSS) | Expected to be similar to DOSS. | Effective wetting and emulsifying properties aid in drug dispersion and absorption[5] |
| Dioctyl sodium sulfosuccinate (DOSS) | Can be used to stabilize proteins[11] | Improves solubility of poorly soluble drugs[3][12] |
| Polysorbate 80 | Widely used to prevent protein aggregation and surface adsorption[13][14] | Increases solubility of poorly soluble drugs like quercetin (B1663063) by up to 3.63 times[15][16] |
| Sodium Dodecyl Sulfate (SDS) | Can stabilize certain protein structures, but can also be a strong denaturant[17][18][19] | Can significantly increase the solubility of poorly soluble drugs[18] |
Table 3: Performance in Pharmaceutical Formulations
Experimental Protocols
To aid in the validation of these findings, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which a surfactant begins to form micelles in an aqueous solution.
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
Surfactant of interest (DHSS, DOSS, Polysorbate 80, or SDS)
-
Glassware (beakers, volumetric flasks, pipettes)
Procedure:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution to create a range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure water as a baseline.
-
Measure the surface tension of each surfactant dilution, starting from the lowest concentration. Ensure the ring or plate is thoroughly cleaned and dried between each measurement.
-
Record the surface tension for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the graph (the steeply decreasing portion and the plateau).
Protein Stability Assay by Monitoring Aggregation
Objective: To assess the ability of a surfactant to prevent protein aggregation under stress conditions (e.g., thermal or mechanical stress).
Materials:
-
Spectrophotometer or a dedicated protein stability analysis system (e.g., using dynamic light scattering)
-
Model protein (e.g., Bovine Serum Albumin, BSA, or a specific therapeutic protein)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Surfactants (DHSS, DOSS, Polysorbate 80, SDS)
-
Incubator or water bath for thermal stress
-
Shaker for mechanical stress
Procedure:
-
Prepare solutions of the model protein in the chosen buffer at a fixed concentration.
-
Prepare separate protein solutions containing different concentrations of each surfactant. Include a control sample with no surfactant.
-
Measure the initial absorbance (e.g., at 350 nm for turbidity) or particle size distribution of each solution at time zero.
-
Induce stress:
-
Thermal Stress: Incubate the samples at an elevated temperature known to induce aggregation of the model protein for a defined period.
-
Mechanical Stress: Place the samples on an orbital shaker at a specific speed for a defined period.
-
-
At various time intervals, remove aliquots from each sample and measure the absorbance or particle size distribution.
-
Plot the change in absorbance or particle size as a function of time for each surfactant and concentration.
-
Compare the rate and extent of aggregation in the presence of different surfactants to the control to determine their stabilizing effect.
Drug Solubility Enhancement Assay
Objective: To quantify the increase in the aqueous solubility of a poorly water-soluble drug in the presence of a surfactant.
Materials:
-
Model poorly water-soluble drug
-
High-performance liquid chromatography (HPLC) system
-
Surfactants (DHSS, DOSS, Polysorbate 80, SDS)
-
High-purity water or buffer
-
Vials with caps
-
Shaking incubator or rotator
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of each surfactant.
-
Add an excess amount of the model drug to each surfactant solution and to a control solution (water or buffer without surfactant).
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge or filter the samples to remove the undissolved drug.
-
Dilute the supernatant appropriately and analyze the concentration of the dissolved drug using a validated HPLC method.
-
Plot the solubility of the drug as a function of the surfactant concentration.
-
The solubility enhancement can be reported as the ratio of the drug's solubility in the surfactant solution to its solubility in the pure solvent.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying mechanisms of surfactant action, the following diagrams are provided.
Workflow for CMC Determination by Tensiometry
Mechanisms of Surfactant Action in Formulations
Surfactant Interaction with Cell Membranes
References
- 1. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 2. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 5. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 6. SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT) - Ataman Kimya [atamanchemicals.com]
- 7. alphachem.biz [alphachem.biz]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SODIUM DIOCTYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 12. Docusate Sodium - CD Formulation [formulationbio.com]
- 13. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. halolabs.com [halolabs.com]
- 15. allanchem.com [allanchem.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of sodium dodecyl sulfate on folding and thermal stability of acid-denatured cytochrome c: A spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Dihexyl Sodium Sulfosuccinate and Other Anionic Surfactants
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Anionic Surfactant Performance
In the realm of pharmaceutical and cosmetic formulations, the selection of an appropriate surfactant is paramount to ensure product stability, efficacy, and safety. This guide provides a comprehensive comparative analysis of Dihexyl Sodium Sulfosuccinate (B1259242) against two other widely used anionic surfactants: Sodium Dodecyl Sulfate (SDS) and Sodium Lauryl Ether Sulfate (SLES). This objective comparison, supported by experimental data, aims to assist researchers and formulation scientists in making informed decisions for their specific applications.
Executive Summary
Dihexyl Sodium Sulfosuccinate, a member of the sulfosuccinate family, presents itself as a milder alternative to traditional sulfate-based anionic surfactants. While SDS is a powerful and widely studied surfactant, its potential for skin irritation is a significant drawback in many formulations. SLES offers a gentler profile than SDS due to its ethoxylated chain but may not always match the specific performance characteristics of sulfosuccinates. This guide delves into the comparative performance of these surfactants across key parameters: physicochemical properties, surface activity, emulsification efficiency, and foaming capabilities.
Physicochemical Properties
The fundamental properties of a surfactant dictate its behavior in a formulation. The following table summarizes the key physicochemical properties of Dihexyl Sodium Sulfosuccinate, SDS, and SLES.
| Property | Dihexyl Sodium Sulfosuccinate (and its analog DOSS) | Sodium Dodecyl Sulfate (SDS) | Sodium Lauryl Ether Sulfate (SLES) |
| Molecular Formula | C₁₆H₂₉NaO₇S | C₁₂H₂₅NaO₄S | C₁₂H₂₅(OCH₂CH₂)nNaO₄S (n≈1-3) |
| Molecular Weight ( g/mol ) | ~388.45 | ~288.38 | ~376.48 (for n=2) |
| Appearance | White to off-white powder or granules.[1] | White or cream-colored solid. | Pale yellow viscous liquid. |
| Solubility in Water | Soluble.[1] | Soluble. | Readily soluble. |
Performance Characteristics: A Comparative Overview
The performance of a surfactant is evaluated based on its ability to reduce surface tension, form micelles, stabilize emulsions, and generate foam. The subsequent sections and tables provide a detailed comparison of these characteristics.
Critical Micelle Concentration (CMC)
The CMC is a crucial parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC value generally signifies a more efficient surfactant.
| Surfactant | Critical Micelle Concentration (CMC) (mM) | Reference |
| Diethylhexyl Sodium Sulfosuccinate (DOSS)* | 0.2 - 0.6 | [2] |
| Sodium Dodecyl Sulfate (SDS) | 8.2 | [3] |
| Sodium Lauryl Ether Sulfate (SLES) | 0.8 - 5.0 | [4] |
Note: Data for Diethylhexyl Sodium Sulfosuccinate (DOSS), a structurally similar and widely studied analog of Dihexyl Sodium Sulfosuccinate, is used as a proxy due to the limited availability of direct data for the dihexyl variant.
Surface Tension Reduction
The ability of a surfactant to lower the surface tension of a liquid is fundamental to its function as a wetting and emulsifying agent.
| Surfactant | Surface Tension at CMC (mN/m) | Reference |
| Diethylhexyl Sodium Sulfosuccinate (DOSS)* | ~25-30 (at 0.1% concentration) | [2] |
| Sodium Dodecyl Sulfate (SDS) | ~30 | [5] |
| Sodium Lauryl Ether Sulfate (SLES) | ~34 | [6] |
Note: Data for Diethylhexyl Sodium Sulfosuccinate (DOSS) is presented.
Emulsification Performance
The efficiency of a surfactant in stabilizing an emulsion is critical for many pharmaceutical and cosmetic formulations. While direct comparative studies are limited, the structural features of these surfactants provide insights into their potential performance. The double-chain structure of sulfosuccinates like Dihexyl Sodium Sulfosuccinate can enhance their interfacial adsorption and demulsification efficiency in certain systems.[5] In contrast, single-chain surfactants like SDS may be less effective in demulsifying stable emulsions.[5] The particle size of an emulsion is a key indicator of its stability, with smaller droplet sizes generally indicating better stability. For SLES, stable emulsions with consistent droplet sizes have been observed at concentrations above 200 ppm.[7]
Foaming Properties
Foaming is a desirable characteristic in many cleansing products. Anionic surfactants are generally known for their good foaming properties.[6] The foaming ability is influenced by factors such as the length of the hydrophobic chain, with optimal foam production often seen with 12 to 16 carbon atoms.[6] While both sulfosuccinates and sulfates are effective foaming agents, some studies suggest that sulfosuccinates can exhibit poor foam stability.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
Method: Surface Tensiometry
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically spanning a range from well below to well above the expected CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the plot, where a sharp change in the slope occurs.[8]
Experimental workflow for CMC determination.
Evaluation of Foaming Ability
Method: Modified Ross-Miles Method (based on ISO 696:1975)
-
Apparatus Setup: A graduated, jacketed glass tube with a specified height and diameter is used. A reservoir with a calibrated orifice is positioned above the tube.
-
Procedure: A fixed volume of the surfactant solution at a specific concentration is placed in the bottom of the graduated tube. Another volume of the same solution is placed in the reservoir and allowed to fall from a standardized height into the lower solution, generating foam.
-
Measurement: The initial foam height is measured immediately after all the solution has fallen from the reservoir. The foam height is then recorded at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[9]
Ross-Miles foam test workflow.
Assessment of Emulsion Stability
Method: Droplet Size Analysis and Creaming Index
-
Emulsion Preparation: An oil-in-water (O/W) emulsion is prepared by homogenizing a specific ratio of oil and an aqueous solution of the surfactant at a defined concentration.
-
Droplet Size Measurement: The droplet size distribution of the emulsion is measured at different time intervals using a particle size analyzer (e.g., dynamic light scattering). An increase in the average droplet size over time indicates coalescence and instability.
-
Creaming Index Determination: The emulsion is stored in a graduated cylinder, and the height of the separated aqueous phase (serum layer) is measured over time. The creaming index is calculated as the percentage of the serum layer height to the total emulsion height. A higher creaming index indicates lower stability.
Surfactant-Induced Skin Irritation: A Mechanistic Overview
Anionic surfactants, particularly potent ones like SDS, can induce skin irritation. The primary mechanism involves the disruption of the stratum corneum, the outermost layer of the skin. Surfactant monomers can penetrate this barrier, interact with and denature keratin, and solubilize intercellular lipids.[2] This disruption of the skin barrier function can lead to increased transepidermal water loss (TEWL) and allow the surfactants to reach the viable epidermis. In the epidermis, surfactants can interact with keratinocytes, leading to cell membrane damage and the release of pro-inflammatory mediators such as Interleukin-1α (IL-1α). This initiates a signaling cascade, including the activation of the NF-κB pathway, which upregulates the expression of various inflammatory cytokines and chemokines, resulting in the clinical signs of irritation, such as erythema and edema.
Surfactant-induced skin irritation pathway.
Conclusion
The choice between Dihexyl Sodium Sulfosuccinate, SDS, and SLES depends on the specific requirements of the formulation. Dihexyl Sodium Sulfosuccinate and its analogs offer a favorable profile with a low CMC, indicating high efficiency, and are generally considered milder than sulfate-based surfactants. SDS, while being a highly effective and well-characterized surfactant, carries a higher risk of skin irritation. SLES provides a good balance of performance and mildness, making it a popular choice in many personal care products. For applications where mildness and high efficiency are critical, Dihexyl Sodium Sulfosuccinate presents a compelling option for formulators. Further comparative studies focusing on the direct evaluation of the emulsification and foaming performance of Dihexyl Sodium Sulfosuccinate are warranted to provide a more complete picture of its capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. onepetro.org [onepetro.org]
- 3. The Influencing Factors and Mechanism of Anionic and Zwitterionic Surfactant on Viscosity Reduction in Heavy O/W Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Dioctyl Sodium Sulfosuccinate in Demulsifying Crude Oil-in-Water Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Dihexyl Sodium Sulfosuccinate in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Dihexyl Sodium Sulfosuccinate (B1259242) (DHSS) against other commonly used surfactants in a variety of solvent systems. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific formulation needs. The data presented is compiled from various scientific publications and technical resources, with a focus on quantitative performance metrics.
Executive Summary
Dihexyl Sodium Sulfosuccinate (DHSS) is an anionic surfactant known for its excellent wetting and emulsifying properties. Its molecular structure, featuring a sulfonate group, allows for significant reduction of surface tension and the formation of stable micelles in various media. This guide explores the performance of DHSS in aqueous, polar organic, non-polar organic, and mixed solvent systems, and compares it with other widely used anionic, non-ionic, and amphoteric surfactants such as Sodium Dodecyl Sulfate (SDS), Sodium Lauryl Ether Sulfate (SLES), Polysorbate 80, Triton X-100, Cetyltrimethylammonium Bromide (CTAB), and Lecithin.
Performance Comparison in Various Solvent Systems
The efficacy of a surfactant is highly dependent on the solvent system in which it is employed. The following tables summarize the performance of DHSS and its alternatives in terms of Critical Micelle Concentration (CMC), surface tension reduction, and emulsification efficiency across different solvent environments. Note: Data for Dioctyl Sodium Sulfosuccinate (DOSS), a close structural analog of DHSS, is used where specific data for DHSS is unavailable, and is indicated as such.
Aqueous Systems
Table 1: Performance of Surfactants in Aqueous Solutions
| Surfactant | Type | CMC (mM) | Surface Tension at CMC (mN/m) | Emulsification Performance |
| Dihexyl Sodium Sulfosuccinate (DHSS) | Anionic | 1.80 (DOSS)[1] | ~30[2] | Good |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | ~38 | Moderate |
| Sodium Lauryl Ether Sulfate (SLES) | Anionic | ~1-2 | ~35 | Excellent |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.013 | ~42 | Excellent |
| Triton X-100 | Non-ionic | 0.24 | ~33 | Excellent |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 | ~36 | Good |
| Lecithin | Amphoteric | Varies | Varies | Excellent |
Polar Organic Solvents (e.g., Ethanol (B145695), Formamide)
Table 2: Performance of Surfactants in Polar Organic Solvents
| Surfactant | Solvent | Performance Metric | Value | Reference |
| Diethylhexyl Sodium Sulfosuccinate (AOT/DOSS) | Formamide | Separation of hydrophobic compounds | Effective, but less so than SDS in this specific application | [1] |
| Sodium Dodecyl Sulfate (SDS) | Formamide | Separation of hydrophobic compounds | Provided the best results among those tested | [1] |
| Cetyltrimethylammonium Bromide (CTAB) | Ethanol-Water Mixtures | CMC | Increases with increasing ethanol concentration | [3] |
Non-Polar Organic Solvents (e.g., Dodecane, Hexane)
Table 3: Performance of Surfactants in Non-Polar Organic Solvents
| Surfactant | Solvent | Performance Metric | Key Finding | Reference |
| Dioctyl Sodium Sulfosuccinate (DOSS) | Dodecane | Charging agent for latexes | Effective in non-polar media, forms inverse micelles | [4] |
| Dihexyl Sodium Sulfosuccinate (DHSS) | Isooctane/Water | Microemulsion formation | Forms stable microemulsions in mixed systems | [5] |
| Polysorbate 80 (Tween 80) | Hexane-Water | Nano-emulsion formation | Can form stable water-in-hexane nano-emulsions |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of surfactant performance. Below are summaries of standard experimental protocols for key performance indicators.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[6]
1. Conductivity Method:
-
Principle: The conductivity of an ionic surfactant solution changes at the CMC due to the lower mobility of micelles compared to individual surfactant ions.[6]
-
Methodology:
-
Prepare a series of surfactant solutions of varying concentrations in the desired solvent.
-
Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity against the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[6]
-
2. Surface Tension Method:
-
Principle: The surface tension of a solvent decreases with the addition of a surfactant up to the CMC, after which it remains relatively constant.
-
Methodology:
-
Prepare a series of surfactant solutions of varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring, Wilhelmy plate, or pendant drop method).
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at the point of inflection in the curve.
-
Evaluation of Emulsification Performance
Emulsification Index (E24):
-
Principle: This method quantifies the ability of a surfactant to stabilize an emulsion over a 24-hour period.
-
Methodology:
-
Mix equal volumes of the surfactant solution and an immiscible oil phase in a graduated cylinder or test tube.
-
Agitate the mixture vigorously (e.g., by vortexing) for a set period to form an emulsion.
-
Allow the emulsion to stand undisturbed for 24 hours.
-
Measure the height of the emulsified layer and the total height of the liquid column.
-
The E24 is calculated as: (Height of emulsion layer / Total height of liquid) x 100%.
-
Emulsion Stability by Light Scattering:
-
Principle: Dynamic Light Scattering (DLS) or Static Multiple Light Scattering can be used to monitor changes in droplet size distribution and phase separation over time, providing a quantitative measure of emulsion stability.[7][8]
-
Methodology (using a Turbiscan as an example):
-
Prepare the emulsion by homogenizing the oil and aqueous phases with the surfactant.
-
Place the emulsion sample in the instrument.
-
The instrument scans the sample vertically with a light source, measuring backscattering and transmission signals.
-
Repeat the scans over a defined period.
-
Changes in the backscattering and transmission profiles indicate creaming, sedimentation, flocculation, or coalescence, which are used to calculate a Turbiscan Stability Index (TSI).[9] A higher TSI value indicates lower emulsion stability.[9]
-
Visualizing Experimental Workflows
Signaling Pathways and Molecular Interactions
The performance of a surfactant is dictated by its molecular interactions with the solvent and at interfaces. The following diagram illustrates the fundamental principles of micelle formation and surface tension reduction.
Conclusion
Dihexyl Sodium Sulfosuccinate demonstrates versatile performance across a range of solvent systems. Its effectiveness, particularly in forming stable emulsions and reducing surface tension, makes it a valuable surfactant for various applications. However, the optimal choice of surfactant is highly dependent on the specific requirements of the formulation, including the nature of the solvent, the oil phase, and the desired stability profile. This guide provides a foundational comparison to aid in the selection process, and it is recommended to conduct specific experimental evaluations for each unique application.
References
- 1. Characterization and application of sodium di(2-ethylhexyl) sulfosuccinate and sodium di(2-ethylhexyl) phosphate surfactants as pseudostationary phases in micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfosuccinate and Sulfocarballylate Surfactants As Charge Control Additives in Nonpolar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microstructure of sulfosuccinates based microemulsions [ricerca.uniba.it]
- 6. scispace.com [scispace.com]
- 7. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing Dihexyl Sodium Sulfosuccinate Micelles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Dihexyl sodium sulfosuccinate (B1259242) (DOSS), also known as Aerosol-OT (AOT), micelles. The performance of these techniques is compared with their application to other common surfactants, namely Sodium Dodecyl Sulfate (SDS), Triton X-100, and Cetyltrimethylammonium Bromide (CTAB). This document offers supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of appropriate characterization methods.
Comparative Data of Micellar Properties
The selection of a suitable surfactant for a specific application is critically dependent on its physicochemical properties. The following table summarizes key quantitative parameters for DOSS and three other widely used surfactants.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Aggregation Number (N_agg) | Typical Micelle Hydrodynamic Diameter (nm) |
| Dihexyl sodium sulfosuccinate (DOSS/AOT) | Anionic | 0.2 - 0.6[1] | 10 - 30 (in non-polar solvents)[2] | 2 - 5[2] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7 - 10 | 60 - 120[3] | 3 - 5 |
| Triton X-100 | Non-ionic | 0.22 - 0.24[4] | ~125[5] | ~7.5[6] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.9 - 1.0 | Varies with conditions | Varies with conditions |
Experimental Protocols for Key Analytical Techniques
The accurate characterization of micelles requires the application of various analytical techniques. Below are detailed protocols for the most common methods employed in the study of DOSS and other surfactant micelles.
Objective: To determine the hydrodynamic diameter and size distribution of micelles.
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the surfactant at a concentration well above its Critical Micelle Concentration (CMC).
-
Perform serial dilutions of the stock solution to analyze the effect of concentration on micelle size.
-
Filter all solutions through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove large aggregates and dust.[7]
-
-
Instrument Setup:
-
Power on the DLS instrument and allow the laser to warm up for at least 15-30 minutes.
-
In the software, select or create a measurement protocol.
-
Input the correct viscosity and refractive index for the solvent at the experimental temperature.
-
Set the desired measurement temperature and allow the instrument to equilibrate.
-
-
Measurement:
-
Place the cuvette in the sample holder.
-
Set the number of runs and the duration for each run (e.g., 3-5 runs of 60-120 seconds each). The instrument will typically adjust the attenuator for optimal scattering intensity.
-
Initiate the measurement.
-
-
Data Analysis:
-
The software will generate a size distribution report, providing the z-average diameter (mean hydrodynamic diameter) and the Polydispersity Index (PDI), which indicates the width of the size distribution.[6]
-
A low PDI value (typically < 0.3) suggests a monodisperse sample of micelles.
-
Objective: To determine the CMC of a surfactant.
Principle: This technique utilizes a fluorescent probe (e.g., pyrene (B120774), Nile red) that exhibits different fluorescence properties in polar (aqueous) and non-polar (micellar core) environments.[8][9] As micelles form, the probe partitions into the hydrophobic micellar core, leading to a significant change in its fluorescence intensity or emission wavelength, which can be plotted against surfactant concentration to determine the CMC.[8][9][10]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in acetone (B3395972) or Nile red in ethanol) at a low concentration (e.g., ~10⁻⁶ M).
-
Prepare a series of surfactant solutions in deionized water with varying concentrations, spanning a range below and above the expected CMC.
-
Add a small, constant aliquot of the probe stock solution to each surfactant solution, ensuring the final probe concentration is very low to avoid perturbing micelle formation.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for the chosen probe. For pyrene, the excitation is typically around 335 nm, and emission spectra are recorded from ~350 to 500 nm. For Nile red, excitation can be at 550 nm with emission scanned from 590 to 700 nm.[10]
-
-
Measurement:
-
Measure the fluorescence spectrum of each surfactant-probe solution.
-
Record the intensity at specific emission peaks. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often used as it is sensitive to the polarity of the microenvironment.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the I₁/I₃ ratio for pyrene) as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sigmoidal curve or two intersecting lines. The concentration at the inflection point or the intersection of the two lines corresponds to the CMC.[11]
-
Objective: To determine the size, shape, and internal structure of micelles.
Principle: SAXS and SANS are powerful techniques that probe the structure of materials at the nanoscale by measuring the elastic scattering of X-rays or neutrons at very small angles. The scattering pattern provides information about the size, shape, and arrangement of the scattering objects (micelles).[12][13] SANS is particularly useful for studying soft matter, as it allows for contrast variation by using deuterated solvents, highlighting different parts of the micelle structure.[12][13]
Experimental Protocol:
-
Sample Preparation:
-
Instrument Setup (General):
-
The experiment is conducted at a dedicated SAXS/SANS beamline at a synchrotron or neutron source.
-
A collimated, monochromatic beam of X-rays or neutrons is directed at the sample.
-
A 2D detector placed at a distance from the sample records the scattered radiation.[13]
-
-
Data Collection:
-
The scattering intensity is measured as a function of the scattering vector, q, where q = (4πλ)sin(θ/2), with λ being the wavelength of the radiation and θ the scattering angle.
-
Data is collected for the sample and the background (solvent) separately.
-
-
Data Analysis:
-
The background scattering is subtracted from the sample scattering.
-
The resulting scattering curve (Intensity vs. q) is analyzed by fitting it to theoretical models for different shapes (e.g., spherical, ellipsoidal, cylindrical core-shell models).[15][16]
-
This analysis yields parameters such as the radius of gyration, dimensions of the micelle core and shell, and the aggregation number.
-
Objective: To investigate the dynamics of micelle formation, the location of molecules within the micelle, and the structure of the surfactant molecules in the aggregated state.
Principle: NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of atomic nuclei.[17] In micellar systems, changes in chemical shifts, relaxation times, and diffusion coefficients of surfactant and probe molecules can be used to study micellization, aggregation numbers, and the dynamics of exchange between monomers and micelles.[18][19]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of surfactant solutions in a deuterated solvent (e.g., D₂O) at various concentrations, including below and above the CMC.
-
For studying the solubilization of guest molecules, add the molecule of interest to the surfactant solutions.
-
-
Instrument Setup:
-
The measurements are performed on a high-resolution NMR spectrometer.
-
Standard ¹H and ¹³C NMR spectra are acquired. For more detailed studies, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Diffusion-Ordered Spectroscopy (DOSY) can be employed.[19]
-
-
Data Collection:
-
Acquire NMR spectra for each sample.
-
For DOSY experiments, a series of spectra are recorded with varying magnetic field gradient strengths.
-
-
Data Analysis:
-
Chemical Shifts: Monitor the chemical shifts of the surfactant protons as a function of concentration. A significant change in chemical shifts is often observed around the CMC.
-
Relaxation Times: Measure the spin-lattice (T₁) and spin-spin (T₂) relaxation times. Changes in these parameters provide information about the mobility of different parts of the surfactant molecule within the micelle.
-
DOSY: The DOSY experiment provides information on the diffusion coefficients of the different species in solution. A plot of diffusion coefficient versus concentration will show a distinct change at the CMC, as the larger micelles diffuse more slowly than the individual surfactant monomers. This allows for the determination of the micelle's hydrodynamic radius.[19]
-
Visualizing Micelle Characterization Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of experiments and the relationships between different analytical techniques and the properties they measure.
Caption: General experimental workflow for characterizing surfactant micelles.
References
- 1. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 2. Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02173D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. snowpure.com [snowpure.com]
- 5. Studies on Triton X-100 detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 7. benchchem.com [benchchem.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mattersofmatter.eu [mattersofmatter.eu]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural Characterization of Biomaterials by Means of Small Angle X-rays and Neutron Scattering (SAXS and SANS), and Light Scattering Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using small angle scattering to understand low molecular weight gels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01707A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Protein Denaturation: Dihexyl Sodium Sulfosuccinate vs. Sodium Dodecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein chemistry and analysis, the selection of an appropriate denaturing agent is critical for achieving complete unfolding of protein structures, a prerequisite for techniques such as polyacrylamide gel electrophoresis (PAGE), and for the solubilization of protein aggregates. Sodium dodecyl sulfate (B86663) (SDS) is the undisputed gold standard in this field, with decades of research underpinning its use. This guide provides a detailed comparison of the well-established protein denaturant, sodium dodecyl sulfate (SDS), with dihexyl sodium sulfosuccinate (B1259242), an anionic surfactant with a distinct molecular structure. Due to a notable lack of direct experimental data on the protein denaturing capabilities of dihexyl sodium sulfosuccinate, this comparison will draw upon the extensive knowledge of SDS and infer the potential properties of dihexyl sodium sulfosuccinate based on its physicochemical characteristics.
Executive Summary
Sodium dodecyl sulfate is a powerful anionic surfactant renowned for its robust protein denaturing capabilities. It effectively disrupts non-covalent interactions within proteins, leading to the loss of their secondary and tertiary structures and imparting a uniform negative charge. This property is fundamental to its widespread use in biochemical applications, most notably in SDS-PAGE for molecular weight determination.
Dihexyl sodium sulfosuccinate, commercially available as Aerosol MA-80, is another anionic surfactant. However, its application in protein denaturation is not well-documented in scientific literature. Its branched-chain structure and different hydrophilic head group suggest that its interaction with proteins may differ significantly from that of the linear-chain SDS. This guide will explore these differences and provide a framework for the experimental evaluation of dihexyl sodium sulfosuccinate as a potential alternative to SDS.
Comparative Data
A direct quantitative comparison of the protein denaturation efficacy of dihexyl sodium sulfosuccinate and SDS is hampered by the absence of published experimental data for the former. The following tables present the well-characterized properties of SDS and the available physicochemical data for dihexyl sodium sulfosuccinate to facilitate a theoretical comparison.
Table 1: Physicochemical Properties of Dihexyl Sodium Sulfosuccinate and Sodium Dodecyl Sulfate
| Property | Dihexyl Sodium Sulfosuccinate | Sodium Dodecyl Sulfate (SDS) |
| Synonyms | Aerosol MA-80, Sodium 1,4-dihexyl sulfosuccinate | Sodium lauryl sulfate |
| CAS Number | 3006-15-3[1] | 151-21-3 |
| Molecular Formula | C₁₆H₂₉NaO₇S[1] | C₁₂H₂₅NaO₄S |
| Molecular Weight | 388.45 g/mol [1] | 288.38 g/mol |
| Chemical Structure | Two hexyl ester chains linked to a sulfonate group | A single C12 alkyl chain linked to a sulfate group |
| Critical Micelle Concentration (CMC) | ~1.5% by weight (~38.6 mM) | ~8.2 mM (0.236% w/v) |
Table 2: Effects on Protein Structure (Sodium Dodecyl Sulfate)
| Protein | Technique | Observation | Concentration of SDS |
| β-lactoglobulin | Taylor Dispersion Analysis | Decrease in diffusion coefficient indicating unfolding | Minimal concentration for conformational change: 4.3 x 10⁻⁴ M[2][3][4] |
| Transferrin | Taylor Dispersion Analysis | Decrease in diffusion coefficient indicating unfolding | Minimal concentration for conformational change: 4.3 x 10⁻⁴ M[2][3][4] |
| Human Insulin | Taylor Dispersion Analysis | Decrease in diffusion coefficient indicating unfolding | Minimal concentration for conformational change: 2.3 x 10⁻⁴ M[2][3][4] |
| Bovine Serum Albumin (BSA) | Various | Acts as a structure stabilizer at low molar ratios and a destabilizer at higher ratios.[5] | Varies |
Mechanism of Action
Sodium Dodecyl Sulfate (SDS)
The mechanism of protein denaturation by SDS is a well-elucidated, multi-step process. It involves both electrostatic and hydrophobic interactions.[6] At low concentrations, individual SDS molecules bind to proteins, primarily through their hydrophobic tails interacting with nonpolar amino acid residues. As the concentration of SDS increases and approaches its critical micelle concentration (CMC), cooperative binding occurs, leading to the formation of micelle-like clusters along the polypeptide chain. This process disrupts the intricate network of non-covalent bonds—hydrogen bonds, hydrophobic interactions, and ionic bonds—that maintain the protein's native three-dimensional structure. The sulfate headgroups of the bound SDS molecules impart a large negative charge to the protein, leading to electrostatic repulsion that further contributes to the unfolding of the protein into a linear, rod-like shape.
Dihexyl Sodium Sulfosuccinate: A Theoretical Perspective
In the absence of direct experimental evidence, the denaturation potential of dihexyl sodium sulfosuccinate can be inferred from its molecular structure. As an anionic surfactant, it possesses the fundamental characteristics required for protein denaturation: a hydrophobic portion to interact with the protein core and a hydrophilic, charged headgroup to facilitate unfolding.
However, its structure differs significantly from SDS. The presence of two shorter hexyl chains, as opposed to a single dodecyl chain, will influence its hydrophobic interactions with the protein. The sulfosuccinate headgroup is also bulkier than the simple sulfate group of SDS. These structural differences may lead to:
-
Different Binding Stoichiometry: The number of dihexyl sodium sulfosuccinate molecules that bind per unit length of the polypeptide chain may differ from that of SDS.
-
Altered Denaturation Efficiency: The branched structure might be less effective at penetrating the hydrophobic core of a protein compared to the linear alkyl chain of SDS.
-
Higher CMC: The significantly higher CMC of dihexyl sodium sulfosuccinate (~38.6 mM) compared to SDS (~8.2 mM) suggests that a much higher concentration of the former would be required to achieve a similar denaturing effect that is dependent on micelle formation.
Experimental Protocols
To empirically compare the denaturing capabilities of dihexyl sodium sulfosuccinate and sodium dodecyl sulfate, the following experimental protocols can be employed.
Protocol 1: Determination of Protein Secondary Structure Changes using Circular Dichroism (CD) Spectroscopy
Circular dichroism is a sensitive technique for monitoring changes in the secondary structure of proteins.
Objective: To quantify the change in α-helix and β-sheet content of a model protein (e.g., Bovine Serum Albumin, BSA) upon incubation with increasing concentrations of each surfactant.
Materials:
-
Model protein (e.g., BSA) solution of known concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Stock solutions of dihexyl sodium sulfosuccinate and SDS (e.g., 100 mM) in the same buffer.
-
CD Spectropolarimeter.
-
Quartz cuvette with a 1 mm path length.
Procedure:
-
Prepare a series of protein-surfactant solutions with a constant protein concentration and varying surfactant concentrations, ranging from below to above the CMC of each surfactant.
-
Incubate the samples for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
Record the far-UV CD spectra of each sample from 190 to 260 nm.[7]
-
Record a baseline spectrum of the buffer and the buffer containing the highest concentration of each surfactant.
-
Subtract the respective baselines from the sample spectra.
-
Deconvolute the corrected spectra using appropriate software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Plot the change in secondary structure content as a function of surfactant concentration.
Protocol 2: Monitoring Protein Unfolding using Intrinsic Tryptophan Fluorescence Spectroscopy
The fluorescence of tryptophan residues is sensitive to their local environment. Unfolding of a protein typically exposes buried tryptophan residues to the aqueous solvent, resulting in a change in fluorescence emission.[8][9][10]
Objective: To monitor the unfolding of a tryptophan-containing model protein by observing the change in its intrinsic fluorescence in the presence of each surfactant.
Materials:
-
Tryptophan-containing model protein (e.g., BSA) solution (e.g., 5 µM) in a suitable buffer.
-
Stock solutions of dihexyl sodium sulfosuccinate and SDS.
-
Fluorometer.
-
Quartz cuvette.
Procedure:
-
Prepare protein-surfactant solutions as described in Protocol 1.
-
Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan).[11]
-
Record the fluorescence emission spectra from 300 to 400 nm for each sample.[8]
-
Monitor the change in the wavelength of maximum emission (λ_max) and the fluorescence intensity at λ_max. A red shift (shift to longer wavelengths) in λ_max indicates the exposure of tryptophan residues to a more polar environment, signifying unfolding.
-
Plot the change in λ_max as a function of surfactant concentration.
Visualizations
Caption: Mechanism of protein denaturation by an anionic surfactant.
Caption: Experimental workflow for comparing surfactant denaturation potential.
Conclusion
Sodium dodecyl sulfate remains the preeminent choice for protein denaturation in most research and analytical applications due to its well-understood mechanism and extensive validation. Its ability to reliably and completely denature a wide range of proteins is unparalleled.
The potential of dihexyl sodium sulfosuccinate as a protein denaturant is largely unexplored. Based on its chemical structure, it is likely to be a less potent denaturant than SDS, requiring significantly higher concentrations to achieve a similar effect. Its branched hydrophobic chains may also lead to different interactions with proteins, which could be advantageous in specific, niche applications where a milder denaturing agent is required. However, without direct experimental data, its utility in protein denaturation remains speculative. The experimental protocols provided in this guide offer a clear path for researchers to conduct their own comparative studies and elucidate the properties of dihexyl sodium sulfosuccinate in this context. For professionals in drug development and other critical fields, adherence to well-validated reagents like SDS is recommended until a clear, data-supported advantage for an alternative is demonstrated.
References
- 1. Dihexyl sodium sulfosuccinate for synthesis 3006-15-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of bovine serum albumin with anionic surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotechjournal.in [biotechjournal.in]
- 9. researchgate.net [researchgate.net]
- 10. Lab 9: BACKGROUND – Biochemistry 551 (Online Version) Lab Manual [wisc.pb.unizin.org]
- 11. 2.4. Chemical Denaturation Assessment by Fluorescence Spectroscopy [bio-protocol.org]
A Comparative Analysis of Dihexyl and Dioctyl Sulfosuccinates in Microemulsion Formulations
A comprehensive review of the physicochemical properties and performance of sodium dihexyl sulfosuccinate (B1259242) (DHSS) and sodium dioctyl sulfosuccinate (DOSS) reveals distinct differences in their behavior as surfactants in microemulsion systems. These differences, primarily driven by the variation in their alkyl chain lengths, significantly influence their application in drug delivery and other scientific fields.
This guide provides a comparative study of DHSS and DOSS, summarizing key experimental data and outlining the methodologies used to evaluate their performance in microemulsions. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific formulation needs.
Physicochemical Properties: A Tale of Two Alkyl Chains
The fundamental differences between DHSS and DOSS lie in their molecular structure, specifically the length of the hydrophobic alkyl chains. DHSS possesses two hexyl (C6) chains, while DOSS has two octyl (C8) chains. This seemingly small variation leads to significant differences in their physicochemical properties, most notably their hydrophilicity and ability to form micelles.
Dioctyl sulfosuccinate, also widely known as Aerosol OT (AOT), is a well-characterized surfactant known for its ability to form water-in-oil microemulsions without the need for a co-surfactant.[1] It exhibits a low critical micelle concentration (CMC), typically in the range of 0.2 to 0.6 mM in aqueous solutions, indicating its high efficiency in forming micelles at low concentrations.[2]
In contrast, dihexyl sulfosuccinate is recognized as being more hydrophilic than its dioctyl counterpart.[3] This increased hydrophilicity influences its aggregation behavior in aqueous solutions.
A comparative study on the micellar properties of these two surfactants in water at 25°C revealed the following:
| Property | Sodium Dihexyl Sulfosuccinate (DHSS) | Sodium Dioctyl Sulfosuccinate (DOSS) |
| Critical Micelle Concentration (CMC) | Not explicitly found in a direct comparative experimental study | ~0.2 - 0.6 mM[2] |
| Aggregation Number | 38[4] | 56[4] |
The aggregation number, which represents the average number of surfactant molecules in a micelle, is notably smaller for DHSS than for DOSS.[4] This suggests that DHSS forms smaller micelles in aqueous solutions. The difference in aggregation number is a direct consequence of the shorter alkyl chains in DHSS, which results in a less hydrophobic molecule.
Microemulsion Formation and Properties
The ability of a surfactant to form stable microemulsions is critical for its application in drug delivery, as these systems can enhance the solubilization and bioavailability of poorly water-soluble drugs.[5][6]
Dioctyl sulfosuccinate is extensively used in the formation of microemulsions, particularly water-in-oil microemulsions, for drug delivery purposes.[1][7] These microemulsions are thermodynamically stable, isotropic systems with droplet sizes typically in the nanometer range.[6]
While DHSS is also used as an emulsifying and wetting agent,[8][9] its role in forming microemulsions is often in conjunction with more hydrophobic surfactants like DOSS. By blending DHSS with DOSS, it is possible to tune the properties of the resulting microemulsion, such as its phase behavior and interfacial curvature.[3] This is because the more hydrophilic nature of DHSS can influence the overall hydrophilic-lipophilic balance (HLB) of the surfactant system.
Due to the limited availability of studies focusing solely on DHSS-based microemulsions, a direct quantitative comparison of droplet size and solubilization capacity with DOSS-based systems is challenging. However, based on its higher hydrophilicity, it can be inferred that DHSS would favor the formation of oil-in-water microemulsions or require a more hydrophobic co-surfactant to form stable water-in-oil microemulsions compared to DOSS.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter for any surfactant. It can be determined by various methods that monitor a change in a physicochemical property of the surfactant solution as a function of its concentration.
Workflow for CMC Determination:
Figure 1: General workflow for determining the Critical Micelle Concentration (CMC).
1. Surface Tension Method:
-
A series of surfactant solutions of varying concentrations are prepared.
-
The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
A plot of surface tension versus the logarithm of the surfactant concentration is generated.
-
The CMC is determined from the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.
2. Conductivity Method (for ionic surfactants):
-
The electrical conductivity of a series of surfactant solutions is measured.
-
A plot of conductivity versus surfactant concentration is created.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Microemulsion Formulation and Characterization
The formation and stability of microemulsions are key performance indicators for these surfactants.
Workflow for Microemulsion Formulation and Characterization:
Figure 2: Workflow for the formulation and characterization of microemulsions.
1. Phase Behavior Study:
-
Pseudo-ternary phase diagrams are constructed by titrating a mixture of two components (e.g., oil and surfactant) with a third component (e.g., water) at a constant temperature.
-
The different phases (e.g., microemulsion, liquid crystal, coarse emulsion) are identified visually based on their transparency and birefringence.
-
The area of the microemulsion region in the phase diagram indicates the efficiency of the surfactant in forming microemulsions.
2. Droplet Size Analysis:
-
Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic diameter of the droplets in the microemulsion.
-
The microemulsion sample is diluted with the continuous phase to avoid multiple scattering effects.
-
The sample is placed in the DLS instrument, and the fluctuations in scattered light intensity are measured to determine the particle size distribution and polydispersity index (PDI).
3. Stability Testing:
-
Thermodynamic Stability: Samples are subjected to centrifugation and freeze-thaw cycles to assess their physical stability. A stable microemulsion will not show any signs of phase separation, creaming, or cracking.
-
Long-term Stability: The microemulsion is stored at different temperatures for an extended period, and its physical and chemical properties (e.g., droplet size, drug content) are monitored over time.
Conclusion
The choice between DHSS and DOSS will ultimately depend on the specific requirements of the formulation, such as the desired type of microemulsion (o/w or w/o), the nature of the oil and aqueous phases, and the properties of the drug to be encapsulated. Further research focusing on a direct comparative analysis of the solubilization capacity and microemulsion droplet size of DHSS and DOSS under identical conditions would be invaluable for a more complete understanding of their relative performance.
References
- 1. SODIUM DIISOOCTYL SULFOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 2. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 3. Microstructure of sulfosuccinates based microemulsions [ricerca.uniba.it]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs: Solubilization of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 3006-15-3: Sodium dihexyl sulfosuccinate | CymitQuimica [cymitquimica.com]
- 9. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
A Comparative Guide to Purity Validation of Dihexyl Sodium Sulfosuccinate: HPLC vs. Two-Phase Titration
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for excipients like Dihexyl sodium sulfosuccinate (B1259242) is paramount in drug development and manufacturing to ensure product quality, safety, and consistency. While High-Performance Liquid Chromatography (HPLC) is a dominant technique for purity analysis, classical methods such as two-phase titration remain relevant. This guide provides an objective comparison of these two methods for the validation of Dihexyl sodium sulfosuccinate purity, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
High-Performance Liquid Chromatography (HPLC) offers high specificity and the ability to quantify impurities in a single run, making it a powerful tool for comprehensive purity profiling. In contrast, two-phase titration is a simpler, more cost-effective method for determining the total anionic surfactant content.
| Parameter | HPLC | Two-Phase Titration |
| Principle | Chromatographic separation based on analyte partitioning between a mobile and stationary phase. | Titration of an anionic surfactant with a cationic surfactant, with the endpoint detected by the transfer of a colored complex between an aqueous and an organic phase. |
| Specificity | High; can separate and quantify the main component and individual impurities. | Moderate; determines total anionic surfactant content and is susceptible to interference from other anionic species. |
| Linearity (R²)¹ | > 0.999 | Not applicable in the same sense, but response is linear with respect to analyte concentration. |
| Precision (RSD%)² | < 2% | Typically ≤ 1% |
| Accuracy (Recovery %)³ | 98.0% - 101.2% | 98% - 102% |
| Throughput | Lower; requires system setup, equilibration, and run time for each sample. | Higher; multiple titrations can be performed relatively quickly. |
| Cost | Higher; requires significant capital investment in instrumentation and ongoing costs for columns, solvents, and maintenance. | Lower; requires standard laboratory glassware and reagents. |
| Impurity Profiling | Excellent; can detect and quantify known and unknown impurities. | Limited; primarily an assay for the main component. |
¹ Linearity for HPLC is determined by the correlation coefficient of the calibration curve. ² RSD% (Relative Standard Deviation) is a measure of precision. ³ Recovery % is a measure of accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile compounds like Dihexyl sodium sulfosuccinate. Its high resolving power enables the separation of the active ingredient from structurally similar impurities, providing a detailed purity profile.
Experimental Protocol: HPLC
This protocol is based on established methods for the analysis of docusate (B154912) sodium, which is chemically synonymous with Dihexyl sodium sulfosuccinate.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01M Tetrabutylammonium dihydrogen phosphate) with the pH adjusted to 4.8. A common ratio is 66:34 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled at 35°C.
-
Standard Preparation: Prepare a stock solution of Dihexyl sodium sulfosuccinate reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample.
-
Sample Preparation: Accurately weigh and dissolve the Dihexyl sodium sulfosuccinate sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system. The purity is determined by comparing the peak area of the main component in the sample to the calibration curve generated from the standards. Impurities are quantified based on their peak areas relative to the main peak or a reference standard for the specific impurity.
Two-Phase Titration
This classical titrimetric method provides a reliable determination of the total anionic surfactant content. It is based on the principle of reacting the anionic surfactant (Dihexyl sodium sulfosuccinate) with a cationic titrant.
Experimental Protocol: Two-Phase Titration
This protocol is based on the ASTM D3049 standard test method, which is applicable to dialkyl sulfosuccinates.[3][4]
-
Reagents:
-
Standardized cationic titrant solution (e.g., 0.004 M Hyamine® 1622).
-
Mixed indicator solution (containing an anionic and a cationic dye, such as dimidium bromide and disulphine blue).
-
Sodium lauryl sulfate (B86663) (for standardization of the titrant).
-
Acid and base solutions for pH adjustment (e.g., sulfuric acid and sodium hydroxide).
-
-
Procedure:
-
Accurately weigh a quantity of the Dihexyl sodium sulfosuccinate sample and dissolve it in deionized water in a glass-stoppered cylinder.
-
Add a specific volume of chloroform and the mixed indicator solution. The chloroform will form the lower organic phase, which will initially be colored by the complex formed between the anionic surfactant and the cationic dye of the indicator.
-
Adjust the pH of the aqueous phase to the appropriate level as specified in the standard method.
-
Titrate the solution with the standardized cationic titrant. After each addition of titrant, stopper the cylinder and shake vigorously to allow for partitioning of the components between the two phases.
-
The endpoint is reached when the color of the chloroform layer changes, indicating that all the anionic surfactant has reacted with the titrant, and the cationic dye is displaced into the aqueous phase. The color change will depend on the specific indicator used.
-
The purity is calculated based on the volume of titrant consumed, its concentration, and the weight of the sample taken.
-
Visualizing the Workflow and Logic
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Conclusion
For a comprehensive and detailed purity assessment of Dihexyl sodium sulfosuccinate, HPLC is the superior method. It provides high specificity, allowing for the separation and quantification of both the main component and any impurities. This level of detail is crucial for in-depth quality control and regulatory submissions in the pharmaceutical industry.
However, for routine quality control where the primary goal is to determine the total anionic surfactant content and a detailed impurity profile is not required, two-phase titration offers a rapid, cost-effective, and reliable alternative. The choice of method should be guided by the specific requirements of the analysis, the available resources, and the regulatory context.
References
A Comparative Guide to the Performance of Dihexyl Sodium Sulfosuccinate in Non-Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dihexyl sodium sulfosuccinate (B1259242) (DHSS) and its common alternatives in non-aqueous systems. The information presented is intended to assist researchers and formulation scientists in selecting the appropriate surfactant for their specific application, with a focus on performance in organic and oil-based media.
Introduction to Dihexyl Sodium Sulfosuccinate (DHSS)
Dihexyl sodium sulfosuccinate is an anionic surfactant valued for its effectiveness as a wetting, emulsifying, and dispersing agent.[1] As a member of the sulfosuccinate family, it possesses two shorter alkyl (hexyl) chains compared to its widely known counterpart, Dioctyl sodium sulfosuccinate (DOSS). This structural difference influences its solubility and performance characteristics, particularly in non-aqueous environments where it is used to stabilize dispersions, facilitate solubilization, and control particle size.[2][3] This guide compares the performance of DHSS, primarily represented by the commercial product Aerosol® MA-80, with Dioctyl sodium sulfosuccinate (DOSS, also known as Aerosol® OT), a benchmark surfactant in many non-aqueous applications.[4]
Comparative Performance Data
The selection of a surfactant for a non-aqueous formulation depends critically on its solubility in the chosen solvent and its ability to reduce surface and interfacial tension. The following tables summarize key performance data for DHSS and DOSS.
Table 1: Solubility in Various Non-Aqueous Solvents
| Solvent Type | Solvent Example | Dihexyl Sodium Sulfosuccinate (DHSS) | Dioctyl Sodium Sulfosuccinate (DOSS) |
| Polar Aprotic | Acetone | Soluble[5][6] | Soluble[7][8] |
| Aromatic | Benzene, Xylene | Soluble[5][6] | Soluble[7][8] |
| Halogenated | Carbon Tetrachloride | Soluble[5][6] | Soluble[7][8] |
| Alcohols | Ethanol | Soluble[5][6] | Soluble[8] |
| Polyols | Glycerine | Soluble[5][6] | Highly Soluble[8] |
| Aliphatic Hydrocarbon | Kerosene, Petroleum Ether | Soluble[5][6] | Practically Unlimited[7][8] |
| Oils & Fatty Acids | Oleic Acid, Olive Oil | Soluble (hot for Olive Oil)[5][6] | Soluble[7][8] |
| Mineral Oil | Mineral Oil | Insoluble[5][6] | Soluble[7] |
Table 2: Physicochemical and Performance Properties
| Property | Dihexyl Sodium Sulfosuccinate (DHSS) | Dioctyl Sodium Sulfosuccinate (DOSS) |
| Chemical Formula | C₁₆H₂₉NaO₇S[6] | C₂₀H₃₇NaO₇S[7] |
| Molecular Weight | 388.45 g/mol [9] | 444.57 g/mol [7] |
| Appearance | Clear, slightly viscous liquid (as 80% solution)[5] | White, wax-like solid[7][8] |
| Critical Micelle Conc. (CMC) | 1.5% by weight (in water)[5][6] | Aggregates in non-polar solvents to form reverse micelles[10] |
| Interfacial Tension | 4.2 dynes/cm (1% active solution vs. mineral oil)[5][6] | N/A |
| Primary Functions | Emulsifying, Dispersing, Solubilizing, Wetting Agent[3][11] | Emulsifying, Wetting, Dispersing Agent, Stool Softener[12][13] |
| Key Features | High electrolyte tolerance, effective particle size control[3] | Widely used for reverse micelle encapsulation[8][13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate surfactant performance in non-aqueous media.
1. Protocol for Solubility Determination
-
Objective: To qualitatively assess the solubility of a surfactant in a specific non-aqueous solvent.
-
Materials: Surfactant (e.g., DHSS powder), selected organic solvent, 20 mL glass vials with screw caps, magnetic stirrer and stir bars, analytical balance.
-
Procedure:
-
Weigh 1.0 g of the surfactant and add it to a vial containing 10 mL of the selected solvent.
-
Cap the vial securely and place it on a magnetic stirrer at ambient temperature (e.g., 25°C).
-
Stir the mixture at a moderate speed (e.g., 300 RPM) for 1 hour.
-
Visually inspect the solution. The surfactant is considered "soluble" if a clear, single-phase solution is formed with no visible solid particles.
-
If not soluble at ambient temperature, the mixture can be gently heated (e.g., to 75°C) and the observation repeated to determine solubility at elevated temperatures.[7]
-
Record the results as Soluble, Sparingly Soluble, or Insoluble for each solvent.
-
2. Protocol for Critical Micelle Concentration (CMC) Determination via Surface Tensiometry
-
Objective: To determine the concentration at which surfactant molecules begin to form aggregates (micelles or reverse micelles) in a non-aqueous solvent.
-
Materials: Surfactant, selected solvent, high-precision tensiometer (e.g., Du Noüy ring or Wilhelmy plate), volumetric flasks, analytical balance.
-
Procedure:
-
Prepare a stock solution of the surfactant in the chosen solvent at a concentration significantly above the expected CMC.
-
Create a series of dilutions from the stock solution to obtain at least 10 different concentrations.
-
Calibrate the tensiometer using the pure solvent.
-
Measure the surface tension of the pure solvent.
-
Measure the surface tension of each diluted surfactant solution, starting from the lowest concentration. Ensure the ring or plate is thoroughly cleaned between measurements.
-
Plot the surface tension (in dynes/cm) as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where the plateau begins is the Critical Micelle Concentration (CMC).
-
3. Protocol for Evaluating Dispersion Stability
-
Objective: To assess the ability of a surfactant to stabilize a suspension of solid particles in a non-aqueous medium.
-
Materials: Surfactant, solid particles (e.g., pigment, active pharmaceutical ingredient), non-aqueous solvent, high-shear homogenizer or ultrasonicator, particle size analyzer (e.g., Dynamic Light Scattering - DLS).
-
Procedure:
-
Prepare two formulations:
-
Control: Disperse a known amount of solid particles (e.g., 1% w/v) in the non-aqueous solvent.
-
Test: Disperse the same amount of solid particles in the solvent containing a specific concentration of the surfactant (e.g., 0.5% w/v).
-
-
Homogenize both suspensions using a high-shear mixer or sonicator for a set duration (e.g., 5 minutes) to achieve an initial uniform dispersion.
-
Immediately after homogenization, measure the particle size distribution of both samples using a particle size analyzer. This is the baseline (T=0) measurement.
-
Store the samples under controlled conditions (e.g., ambient temperature).
-
Measure the particle size distribution at regular intervals (e.g., 1 hour, 24 hours, 7 days).
-
Compare the change in mean particle size and the width of the distribution over time. A stable dispersion, facilitated by an effective surfactant, will show minimal change in particle size, indicating that the surfactant is preventing particle agglomeration.
-
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key processes and considerations in surfactant selection and evaluation for non-aqueous systems.
References
- 1. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 2. Sulfosuccinates - PCC Group Product Portal [products.pcc.eu]
- 3. Aerosol® Ma-80 Surfactant | Syensqo [syensqo.com]
- 4. US3793218A - Oil slick dispersant and method - Google Patents [patents.google.com]
- 5. chempoint.com [chempoint.com]
- 6. scribd.com [scribd.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. atamankimya.com [atamankimya.com]
- 9. Dihexyl sodium sulfosuccinate for synthesis 3006-15-3 [sigmaaldrich.com]
- 10. Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02173D [pubs.rsc.org]
- 11. specialchem.com [specialchem.com]
- 12. DIOCTYL SODIUM SULPHOSUCCINATE - Ataman Kimya [atamanchemicals.com]
- 13. SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT) - Ataman Kimya [atamanchemicals.com]
Assessing the Biodegradability of Dihexyl Sodium Sulfosuccinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of excipients is a critical consideration in drug development and formulation. This guide provides a comparative assessment of the biodegradability of Dihexyl sodium sulfosuccinate (B1259242), an anionic surfactant, against other commonly used alternatives. The information presented herein is compiled from experimental data to aid in the selection of environmentally conscious formulation components.
Executive Summary
Dihexyl sodium sulfosuccinate exhibits a degree of biodegradability, with studies indicating it can be classified as readily biodegradable under specific test conditions. However, conflicting data suggests that in other contexts, its breakdown may be limited. In comparison, alternative surfactants such as alcohol ethoxylates and alkyl polyglucosides generally demonstrate a higher and more consistent level of ready biodegradability. This guide will delve into the quantitative data, experimental protocols, and influencing factors to provide a comprehensive overview for informed decision-making.
Comparison of Biodegradability Data
The following tables summarize the available quantitative data on the biodegradability of Dihexyl sodium sulfosuccinate and its alternatives.
Table 1: Biodegradability of Dihexyl Sodium Sulfosuccinate and a Branched-Chain Analog
| Substance | Test Guideline | Test Duration (days) | Biodegradation (%) | Classification |
| Dihexyl sodium sulfosuccinate | OECD 301D (Closed Bottle Test) | 28 | 66.87%[1] | Readily Biodegradable[1] |
| Dihexyl sodium sulfosuccinate (as Aerosol MA 80) | Not specified | Not specified | Low degree of biodegradability and mineralization[2] | Not readily biodegradable[2] |
| Dioctyl sodium sulfosuccinate (branched) | Not specified | Not specified | Inherently biodegradable[3] | Inherently Biodegradable |
Table 2: Biodegradability of Alternative Surfactants
| Substance | Test Guideline | Test Duration (days) | Biodegradation (%) | Classification |
| Branched Alcohol Ethoxylate (C8br-4EO) | OECD 301F | 28 | 91.7%[4] | Readily Biodegradable[4] |
| Branched Alcohol Ethoxylate (C8br-6EO) | OECD 301F | 28 | 103%[4] | Readily Biodegradable[4] |
| Linear Alcohol Ethoxylates (C9-18, 5-14 EO) | OECD 301 equivalent | 28 | 64% - 86%[5] | Readily Biodegradable[5] |
| Alkyl Polyglucosides (APGs) | OECD 301E | Not specified | >90% (primary biodegradation) | Readily Biodegradable[6] |
| Alkyl Polyglucosides (C8-C14) | OECD 301 | 28 | >60%[7] | Readily Biodegradable[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of biodegradability data. The following sections outline the standard OECD test guidelines referenced in this guide.
OECD 301: Ready Biodegradability
This series of tests is designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. A substance is generally considered "readily biodegradable" if it reaches a biodegradation level of at least 60% (based on oxygen demand or carbon dioxide evolution) or 70% (based on dissolved organic carbon removal) within a 28-day period, and typically within a 10-day window.[8]
Key Methods within OECD 301:
-
OECD 301D (Closed Bottle Test): The test substance is incubated in a sealed bottle with a mineral medium and an inoculum from a sewage treatment plant. The depletion of dissolved oxygen is measured over 28 days and is used to calculate the percentage of biodegradation.[9]
-
OECD 301F (Manometric Respirometry Test): This method also measures oxygen consumption but in a respirometer that continuously monitors the pressure change resulting from oxygen uptake by the microorganisms.[10]
-
OECD 301B (CO2 Evolution Test): Biodegradation is determined by measuring the amount of carbon dioxide produced by the microorganisms as they metabolize the test substance.
-
OECD 301E (Modified OECD Screening Test): This test follows the degradation of the test substance by measuring the removal of dissolved organic carbon (DOC).[6]
OECD 302: Inherent Biodegradability
These tests are designed to assess whether a chemical has the potential to biodegrade under favorable conditions. A positive result in an inherent biodegradability test indicates that the substance is not expected to persist indefinitely in the environment.
-
OECD 302B (Zahn-Wellens/EMPA Test): This method uses a higher concentration of microorganisms and the test substance, and the removal of dissolved organic carbon (DOC) is measured over a period of up to 28 days.[11][12] A substance is considered inherently biodegradable if it shows a significant removal of DOC.[11][12]
Experimental Workflows and Logical Relationships
To visualize the process of assessing biodegradability, the following diagrams illustrate the typical experimental workflow for the OECD 301 and 302 tests.
Caption: Workflow for OECD 301 Ready Biodegradability Tests.
Caption: Workflow for OECD 302B Inherent Biodegradability Test.
Caption: Logical flow for biodegradability classification.
Conclusion
The selection of surfactants in pharmaceutical and other scientific applications should consider their environmental impact. While Dihexyl sodium sulfosuccinate is reported as readily biodegradable in at least one study, the existence of conflicting data warrants a cautious approach. For applications where rapid and complete biodegradation is a critical requirement, alternatives such as certain alcohol ethoxylates and alkyl polyglucosides present a more consistently favorable profile. Researchers and formulators are encouraged to consult specific biodegradability data for the exact surfactant under consideration and to consider the environmental regulations relevant to their region.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. Environmental features of two commercial surfactants widely used in soil remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. exxonmobilchemical.com [exxonmobilchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. betonverwijderaar.one [betonverwijderaar.one]
- 9. pubdata.leuphana.de [pubdata.leuphana.de]
- 10. concawe.eu [concawe.eu]
- 11. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]
- 12. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of Dihexyl Sodium Sulfosuccinate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of dihexyl sodium sulfosuccinate (B1259242), aligning with best practices for laboratory safety and chemical handling. Adherence to these protocols will help your institution remain in compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Profile and Safety Precautions
Dihexyl sodium sulfosuccinate is classified with the following hazards:
-
Harmful to aquatic life[5]
Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][4][5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for dihexyl sodium sulfosuccinate.
| Property | Value | Source |
| GHS Hazard Statements | H302, H315, H318, H402 | [1][4][5] |
| pH | 5 - 7 (in a 50 g/l aqueous solution at 25 °C) | [2] |
| Primary Disposal Route | Licensed hazardous-waste disposal contractor or collection site. | [6] |
Step-by-Step Disposal Protocol
The proper disposal of dihexyl sodium sulfosuccinate, as with any laboratory chemical, follows a structured process from waste generation to final disposal.
Waste Collection and Segregation
-
Initial Collection: Collect waste dihexyl sodium sulfosuccinate in a designated, properly labeled waste container at or near the point of generation.[7][8] This is often referred to as a Satellite Accumulation Area (SAA).[8]
-
Container Compatibility: The waste container must be chemically compatible with dihexyl sodium sulfosuccinate. Avoid using metal containers for acidic or basic solutions.[9] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7]
-
Segregation: Do not mix dihexyl sodium sulfosuccinate waste with other incompatible waste streams.[7] Incompatible chemicals should be separated by physical barriers, and secondary containment should be used.[7] For instance, relatively unreactive organic reagents can be collected together, while halogenated organics should be in a separate container.[2]
Labeling
-
Hazardous Waste Labeling: All containers of chemical waste must be clearly labeled with the words "Hazardous Waste".[8]
-
Content Identification: The label should also include a clear description of the contents (e.g., "Dihexyl Sodium Sulfosuccinate Waste") and information about the specific hazards (e.g., irritant, harmful).[8] Hazard pictograms or other warning conventions (like NFPA or HMIS labels) can be used to convey the hazards.[8]
Storage
-
Storage Location: Store waste containers in a designated, well-ventilated area.[7][9] If temporarily placed in a fume hood, move the container to the hazardous waste storage area as soon as possible.[9]
-
Storage Time Limits: Be aware of the maximum storage time for hazardous waste as stipulated by regulations. For academic laboratories, this may be up to six months within the facility.[7] Waste should be removed from the laboratory every twelve months under Subpart K regulations.[10]
Disposal
-
Prohibited Disposal Methods: It is prohibited to dispose of dihexyl sodium sulfosuccinate in the regular trash or down the sewer system.[5][7] Discharge into the environment must be avoided.[1][5]
-
Approved Disposal Facility: The collected waste must be disposed of through an approved and licensed hazardous waste disposal facility.[6][11] This is typically handled by a contracted waste hauler.[8]
-
Container Disposal: Empty containers that held dihexyl sodium sulfosuccinate should be triple-rinsed (or equivalent) before recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of dihexyl sodium sulfosuccinate waste in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dihexyl Sodium Sulfosuccinate | C16H29NaO7S | CID 516989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. epa.gov [epa.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dihexyl Sodium Sulfosuccinate
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Dihexyl sodium sulfosuccinate (B1259242). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Dihexyl sodium sulfosuccinate is a chemical compound that requires careful handling due to its potential hazards. It can cause skin irritation, serious eye damage, and may be harmful if swallowed.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Hazard Identification and Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Dihexyl sodium sulfosuccinate.
| Exposure Route | Hazard | Required Personal Protective Equipment (PPE) | Standard |
| Eyes | Causes serious eye damage and irritation.[2][3] | Tightly fitting safety goggles with side-shields.[1] | Conforming to EN 166 (EU) or NIOSH (US).[1][4] |
| Skin | Causes skin irritation.[2][3] May cause sensitization in predisposed individuals.[5] Can be absorbed through the skin.[3] | Chemical-resistant gloves (e.g., PVC).[5] Fire/flame resistant and impervious clothing.[1] Lab coat.[3] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] |
| Inhalation | May cause respiratory tract irritation.[3][5] Vapors may cause drowsiness and dizziness.[5] | Use in a well-ventilated area or under a fume hood.[6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Type A-P Filter of sufficient capacity (AS/NZS 1716 & 1715, EN 143:2000 & 149:2001, ANSI Z88 or national equivalent).[5] |
| Ingestion | Harmful if swallowed.[1][3] | Do not eat, drink, or smoke when using this product.[1] | N/A |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Dihexyl sodium sulfosuccinate is crucial for minimizing exposure risk. The following workflow outlines the essential steps for safe handling from preparation to post-handling procedures.
Emergency and First Aid Protocols
In the event of an exposure, immediate and appropriate first aid is critical. The following table provides a summary of first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Flush skin with plenty of water and soap.[5] If skin irritation occurs, get medical help.[1] |
| Inhalation | Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of Dihexyl sodium sulfosuccinate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation:
-
Unused Product: If uncontaminated, consider recycling or reclamation options by consulting the manufacturer.[5]
-
Contaminated Waste: Any materials that have come into contact with Dihexyl sodium sulfosuccinate, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.
Disposal Procedures:
-
Collection: Collect waste in suitable, closed, and clearly labeled containers.[1]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1] Do not allow the chemical to enter drains or the environment.[1]
Spill Response:
-
Minor Spills: Remove all ignition sources.[5] Absorb the spill with an inert material (e.g., sand, earth, universal binder) and place it in a suitable container for disposal.[3]
-
Major Spills: Evacuate personnel to a safe area.[1] Wear appropriate PPE, including respiratory protection.[1] Prevent further leakage if it is safe to do so.[1] Contain the spill and collect the material for disposal. Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. Page loading... [wap.guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
